molecular formula C18H23Cl2NO3 B593412 25C-NB3OMe hydrochloride CAS No. 1566571-57-0

25C-NB3OMe hydrochloride

カタログ番号: B593412
CAS番号: 1566571-57-0
分子量: 372.3 g/mol
InChIキー: AIQLGZXDXDMPNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

25C-NB3OMe (hydrochloride) is an analytical reference standard that is structurally categorized as a phenethylamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQLGZXDXDMPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566571-57-0
Record name 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25C-NB3OME HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UT414CE7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanism of Action of 25C-NB3OMe Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25C-NB3OMe hydrochloride is a synthetic phenethylamine (B48288) derivative that has emerged as a potent serotonergic psychedelic. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with the serotonin (B10506) 5-HT2A receptor. This document details its receptor binding affinity, functional activity, and the downstream signaling cascades it elicits. Methodologies for key experimental assays are provided to facilitate further research and drug development in this area.

Introduction

This compound is a derivative of the phenethylamine hallucinogen 2C-C.[1] Structurally, it belongs to the N-benzyl-substituted phenethylamine class, which is characterized by high potency at the serotonin 5-HT2A receptor.[1] Understanding the precise mechanism of action of 25C-NB3OMe is crucial for elucidating its pharmacological effects and potential therapeutic applications, as well as for comprehending its toxicological profile. This guide synthesizes the available data on its molecular interactions and cellular effects.

Primary Pharmacological Target: 5-HT2A Receptor

The principal mechanism of action of this compound is its activity as a potent partial agonist at the human serotonin 5-HT2A receptor.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway.[2] Activation of this receptor is the hallmark of classic psychedelic compounds and is responsible for their characteristic effects on perception, cognition, and mood.

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinities (Ki) of N-Benzyl Phenethylamines at Serotonin Receptors

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
25C-NBOMe 0.680.69[3]
2C-C 23.912.7[3]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50) of N-Benzyl Phenethylamines at Serotonin Receptors

CompoundAssay5-HT2A EC50 (nM)5-HT2C EC50 (nM)Reference
25C-NBOMe Ca2+ Mobilization26547.2[3]
2C-C Ca2+ Mobilization20.4178[3]

Lower EC50 values indicate higher potency.

Downstream Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 25C-NB3OMe initiates a cascade of intracellular signaling events. The two primary pathways implicated are the Gq/11 pathway and the β-arrestin pathway.

Gq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[4] This cascade of events is believed to be central to the psychedelic effects of 5-HT2A agonists.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Ligand 25C-NB3OMe Ligand->Receptor binds

Gq/11 Signaling Pathway Activation
β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestins.[5] β-arrestin binding to the phosphorylated receptor can lead to receptor desensitization and internalization.[6] Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades that can involve kinases such as ERK (extracellular signal-regulated kinase) and Akt (protein kinase B).[7] The balance between Gq/11 and β-arrestin signaling, often referred to as "biased agonism," is an area of active research and may contribute to the diverse pharmacological profiles of different 5-HT2A agonists.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor_P Phosphorylated 5-HT2A Receptor BetaArrestin β-Arrestin Receptor_P->BetaArrestin recruits Internalization Receptor Internalization BetaArrestin->Internalization mediates ERK_Akt ERK/Akt Signaling BetaArrestin->ERK_Akt activates Ligand 25C-NB3OMe Receptor 5-HT2A Receptor Ligand->Receptor binds GRK GRK GRK->Receptor phosphorylates Receptor->GRK activates

β-Arrestin Recruitment and Signaling

Experimental Protocols

The following protocols are based on methodologies described by Hansen et al. (2014) for the characterization of N-benzyl phenethylamines and are applicable for studying this compound.[8]

Radioligand Binding Assay (for Ki determination)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptors.

  • Radioligand: [3H]ketanserin for 5-HT2A receptors and [3H]mesulergine for 5-HT2C receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.7, containing 10 mM MgCl2 and 0.5 mM EDTA.

  • Non-specific Ligand: 10 µM Mianserin for 5-HT2A and 10 µM Sertindole for 5-HT2C.

  • Test Compound: this compound.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Filter mats (GF/B).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add cell membranes, radioligand, and either assay buffer (for total binding), non-specific ligand (for non-specific binding), or the test compound.

  • Incubate the plate at 37 °C for 30 minutes.

  • Terminate the incubation by rapid filtration through GF/B filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare serial dilutions of 25C-NB3OMe B Incubate membranes, radioligand, and test compound A->B C Rapid filtration to separate bound and free ligand B->C D Wash filters C->D E Measure radioactivity D->E F Calculate Ki value E->F

Radioligand Binding Assay Workflow
Calcium Flux Functional Assay (for EC50 determination)

This assay measures the functional potency of a compound by quantifying the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptors.

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.

  • Calcium-sensitive dye: Fluo-4 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound.

  • Reference Agonist: 5-HT.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic read capability (e.g., FLIPR).

Procedure:

  • Seed the cells in 96-well plates and grow to confluence.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

  • Place the cell plate in the fluorescence plate reader.

  • Establish a stable baseline fluorescence reading.

  • Add the test compound or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.

  • Determine the peak fluorescence response for each concentration.

  • Plot the response as a function of the log concentration of the compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Flux_Workflow A Seed and grow 5-HT2A-expressing cells B Load cells with calcium-sensitive dye A->B C Add 25C-NB3OMe and measure fluorescence B->C D Determine peak fluorescence response C->D E Calculate EC50 value D->E

Calcium Flux Assay Workflow

Conclusion

This compound is a potent 5-HT2A receptor partial agonist. Its mechanism of action is primarily mediated through the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium. The recruitment of β-arrestin may also play a role in its overall pharmacological profile. Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific binding affinities, functional potencies, and the nuanced signaling profile of this compound. Such studies will be invaluable for understanding its psychoactive effects and for exploring its potential in drug development.

References

The Genesis and Pharmacological Profile of 25C-NB3OMe Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of 25C-NB3OMe hydrochloride (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride). A member of the N-benzylphenethylamine (NBOMe) class of serotonergic hallucinogens, 25C-NB3OMe is a derivative of the 2C-C phenethylamine. This document details its origins, compares its pharmacological profile to related compounds, and provides an understanding of its mechanism of action based on available scientific literature. While specific quantitative pharmacological data for 25C-NB3OMe is scarce, this guide synthesizes information from closely related analogues to provide a comprehensive understanding of its probable activity.

Introduction and Historical Context

The NBOMe class of compounds emerged from academic research aimed at developing high-affinity radioligands for the serotonin (B10506) 5-HT₂A receptor for use in positron emission tomography (PET) imaging. The foundational work was conducted by German chemist Ralf Heim in his 2003 dissertation at the Freie Universität Berlin. Heim discovered that adding an N-benzyl group to phenethylamines, particularly an N-(2-methoxybenzyl) group, dramatically increased their affinity for the 5-HT₂A receptor.

Subsequent research by a team at Purdue University led by David E. Nichols further explored these N-benzylphenethylamines. While much of the focus has been on the 2-methoxybenzyl (NB2OMe) and to a lesser extent the 4-methoxybenzyl (NB4OMe) substituted analogues due to their high potency, the 3-methoxybenzyl (NB3OMe) variants, including 25C-NB3OMe, were also synthesized and characterized. An analytical characterization of 25C-NB3OMe, differentiating it from its positional isomers, was published in the Microgram Journal in 2012 by Casale and Hays.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride
Synonyms 2C-C-NB3OMe, NB3OMe-2C-C
Molecular Formula C₁₈H₂₂ClNO₃ · HCl
Molecular Weight 372.3 g/mol
CAS Number 1566571-34-3

Synthesis

The synthesis of this compound is achieved through a reductive amination reaction. While a detailed, step-by-step protocol for this specific compound is not publicly available in the primary literature, the general methodology for the synthesis of NBOMe compounds is well-established.

General Experimental Protocol: Reductive Amination
  • Imine Formation: The precursor, 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine (2C-C), is dissolved in a suitable solvent, typically ethanol (B145695) or methanol. An equimolar amount of 3-methoxybenzaldehyde (B106831) is added to the solution. The mixture is stirred, often with gentle heating, to facilitate the formation of the corresponding imine intermediate.

  • Reduction: The formed imine is then reduced to the secondary amine. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until the reduction is complete.

  • Workup and Purification: The reaction mixture is worked up by quenching any remaining reducing agent and removing the solvent. The resulting crude product is then purified, commonly through column chromatography, to isolate the freebase of 25C-NB3OMe.

  • Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of hydrochloric acid in a non-polar solvent (e.g., ethereal HCl) is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried to yield this compound.

G 2C-C 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine Imine Intermediate Imine Intermediate 2C-C->Imine Intermediate 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde->Imine Intermediate 25C-NB3OMe (Freebase) 25C-NB3OMe (Freebase) Imine Intermediate->25C-NB3OMe (Freebase) Reduction NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Imine Intermediate 25C-NB3OMe HCl This compound 25C-NB3OMe (Freebase)->25C-NB3OMe HCl Salt Formation HCl Hydrochloric Acid HCl->25C-NB3OMe (Freebase)

General synthetic workflow for this compound.

Pharmacological Profile

Mechanism of Action

Like other members of the NBOMe family, 25C-NB3OMe is a potent agonist at serotonin receptors, particularly the 5-HT₂A subtype.[1] The psychedelic effects of these compounds are primarily mediated through their agonist activity at this receptor.

Receptor Binding and Functional Activity

Research has consistently shown that the position of the methoxy (B1213986) group on the N-benzyl ring is a critical determinant of 5-HT₂A receptor affinity and potency. The 2-methoxy substitution (as seen in the highly potent 25C-NBOMe) is optimal for receptor interaction. Moving the methoxy group to the 3- or 4-position generally leads to a significant decrease in potency.

A study on the iodo-analogue, 25I-NB3OMe, demonstrated a 55-fold reduction in in-vivo potency in the head-twitch response (HTR) model in mice compared to its 2-methoxy counterpart, 25I-NBOMe.[2] The head-twitch response in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential in humans.[2] This suggests that 25C-NB3OMe is also substantially less potent than 25C-NBOMe.

Table 1: Comparative In-Vivo Potency of NBOMe Analogues (Head-Twitch Response in Mice)

CompoundED₅₀ (μmol/kg)Relative Potency
25I-NBOMe~0.17High
25I-NB3OMe~9.36Low

Data for 25I-NBOMe and 25I-NB3OMe from Halberstadt & Geyer (2014).

Signaling Pathways

Activation of the 5-HT₂A receptor by NBOMe compounds is known to initiate a cascade of intracellular signaling events. Studies on the closely related 25C-NBOMe have shown that it leads to the activation of the MAPK/ERK signaling pathway and the inhibition of the Akt/PKB signaling pathway.[3] It is highly probable that 25C-NB3OMe, as a 5-HT₂A agonist, would engage similar downstream signaling cascades, though the magnitude of this effect would likely be attenuated due to its presumed lower potency.

G cluster_cell Cell Membrane 5HT2A 5-HT₂A Receptor Gq_11 Gq/11 5HT2A->Gq_11 Activates 25C_NB3OMe 25C-NB3OMe 25C_NB3OMe->5HT2A Agonist Binding PLC Phospholipase C Gq_11->PLC Activates Akt_PKB Akt/PKB Pathway Gq_11->Akt_PKB Inhibits PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Neuronal_Activity Altered Neuronal Activity MAPK_ERK->Neuronal_Activity Akt_PKB->Neuronal_Activity

Postulated signaling pathway of 25C-NB3OMe via 5-HT₂A receptor activation.

Conclusion

This compound is a derivative of the 2C-C phenethylamine, notable for the placement of the methoxy group at the 3-position of its N-benzyl substituent. Its discovery is rooted in the early 2000s academic exploration of N-benzylphenethylamines as potent 5-HT₂A receptor ligands. While analytical data exists to confirm its structure, specific quantitative pharmacological data for 25C-NB3OMe remains elusive in the published literature. However, based on robust structure-activity relationship studies of the NBOMe class, it can be confidently inferred that 25C-NB3OMe is a significantly less potent 5-HT₂A agonist compared to its 2-methoxy isomer, 25C-NBOMe. Further research is required to fully elucidate the specific binding affinities and functional activities of 25C-NB3OMe to provide a more complete understanding of its pharmacological profile. This guide serves as a summary of the current knowledge and a framework for future investigation into this and related compounds.

References

An In-Depth Technical Guide to 25C-NB3OMe Hydrochloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25C-NB3OMe hydrochloride is a potent synthetic phenethylamine (B48288) derivative known for its high affinity and agonist activity at the serotonin (B10506) 5-HT2A receptor. As a member of the NBOMe class of compounds, it is structurally related to the 2C family of psychedelics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine. The presence of the N-(3-methoxybenzyl) group is a defining feature of this particular analog.

Chemical Structure:

A summary of its key chemical and physical properties is provided in the table below.[1]

PropertyValueReference
IUPAC Name 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride[1]
Synonyms 3-Methoxy-25C-NBOMe HCl, 2C-C-NB3OMe HCl[1]
CAS Number 1566571-57-0
Molecular Formula C18H22ClNO3 • HCl[1]
Molecular Weight 372.3 g/mol [1]
Appearance White powder[1]
Melting Point 161.5 °C[1]
Solubility No data available

Pharmacological Properties

25C-NB3OMe is a potent agonist at the 5-HT2A receptor, a member of the G-protein coupled receptor (GPCR) family.[2] Its pharmacological effects are primarily mediated through the activation of this receptor and its downstream signaling pathways.

Receptor Binding Affinity and Functional Activity

The N-benzyl substitution in NBOMe compounds generally increases their affinity for the 5-HT2A receptor compared to their 2C counterparts. While specific binding affinity (Ki) and functional activity (EC50, Emax) data for 25C-NB3OMe are not widely published, data for the closely related 25C-NBOMe (with the methoxy (B1213986) group at the 2-position of the N-benzyl ring) provides valuable insight.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)EfficacyReference
25C-NBOMe 5-HT2ACa2+ Mobilization0.68265Full Agonist[3]
5-HT2CCa2+ Mobilization0.6947.260% of 5-HT[3]

Note: This data is for the 2-methoxybenzyl isomer (25C-NBOMe), not the 3-methoxybenzyl isomer (25C-NB3OMe). It is included for comparative purposes due to the lack of specific data for 25C-NB3OMe.

Pharmacokinetics

There is currently no publicly available pharmacokinetic data for this compound, including information on its half-life, bioavailability, metabolism, and excretion.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 25C-NB3OMe primarily initiates a signaling cascade through the Gq/G11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream protein targets, leading to a cellular response.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Leads to 25C_NB3OMe 25C-NB3OMe 25C_NB3OMe->5HT2A_R Binds to

Canonical 5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology: [1]

  • Sample Preparation: Dissolve approximately 10 mg of this compound in deuterated chloroform (B151607) (CDCl3) containing tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Parameters:

    • Spectral Width: At least -3 ppm to 13 ppm.

    • Pulse Angle: 90°.

    • Delay Between Pulses: 45 seconds.

NMR_Workflow A Dissolve 25C-NB3OMe HCl in CDCl3 with TMS B Place sample in 400 MHz NMR Spectrometer A->B C Set experimental parameters (90° pulse, 45s delay) B->C D Acquire ¹H NMR spectrum C->D E Process and analyze data D->E

NMR Spectroscopy Experimental Workflow

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Methodology:

  • Membrane Preparation:

    • Use cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue with high receptor density (e.g., rat frontal cortex).

    • Homogenize the cells or tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer to wash.

    • Repeat the centrifugation and resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (this compound).

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare 5-HT2A receptor membrane homogenate B Incubate membranes with radioligand and 25C-NB3OMe A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity C->D E Calculate IC50 and Ki values D->E

Radioligand Binding Assay Workflow

Calcium Flux Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the 5-HT2A receptor.

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye leakage.

    • Incubate the cells to allow for de-esterification of the dye.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reads and with automated injectors (e.g., FLIPR or FlexStation).

    • Add varying concentrations of this compound to the wells.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration. A baseline reading is taken before compound addition, and the response is monitored after addition.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response as a function of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response).

    • Efficacy can be expressed relative to a known full agonist, such as serotonin (5-HT).

Calcium_Flux_Workflow A Plate 5-HT2A expressing cells B Load cells with a calcium-sensitive dye A->B C Add varying concentrations of 25C-NB3OMe B->C D Measure fluorescence change over time C->D E Calculate EC50 and Emax D->E

Calcium Flux Assay Workflow

Conclusion

This compound is a potent phenethylamine derivative with high affinity for the 5-HT2A receptor. Its chemical structure and properties have been characterized, and its primary mechanism of action is through the activation of the Gq/G11 signaling pathway. While quantitative pharmacological data for this specific isomer is limited, the provided experimental protocols offer a framework for its further investigation. This technical guide serves as a foundational resource for researchers working with this and related compounds, facilitating a deeper understanding of their properties and potential applications in neuroscience and pharmacology.

References

An In-Depth Technical Guide to 25C-NB3OMe Hydrochloride as a 5-HT2A Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available research data exists for the specific pharmacological properties of 25C-NB3OMe hydrochloride. This guide provides a comprehensive overview based on available information and data from the closely related and more extensively studied analog, 25C-NBOMe, to offer a comparative and predictive context.

Introduction

This compound is a synthetic phenethylamine (B48288) derivative that belongs to the N-benzylmethoxy-phenethylamine (NBOMe) class of compounds. It is an analog of the psychedelic phenethylamine 2C-C, distinguished by the addition of a 3-methoxybenzyl group to the amine. Like other members of the NBOMe family, 25C-NB3OMe is recognized as a potent partial agonist of the human serotonin (B10506) 2A (5-HT2A) receptor, a key target in psychedelic research and neuropsychopharmacology.[1] This guide provides a technical overview of its anticipated pharmacology, signaling pathways, and relevant experimental protocols.

Chemical and Physical Properties

  • IUPAC Name: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride

  • Molecular Formula: C₁₈H₂₃Cl₂NO₃

  • Molar Mass: 372.29 g/mol (hydrochloride salt)

Pharmacology and Mechanism of Action

25C-NB3OMe is expected to exhibit high affinity and partial agonist activity at the 5-HT2A receptor. The interaction of agonists with the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).

Furthermore, like many GPCRs, the 5-HT2A receptor can also signal through β-arrestin pathways upon agonist binding. This can lead to receptor desensitization, internalization, and the initiation of a distinct set of downstream signaling events. The balance between G-protein-mediated and β-arrestin-mediated signaling, known as biased agonism, is a critical area of research for understanding the diverse effects of 5-HT2A agonists.

Quantitative Pharmacological Data

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Compound5-HT2A Receptor5-HT2C Receptor
25C-NB3OMe HCl Data Not AvailableData Not Available
25C-NBOMe 0.680.69
2C-C 23.912.7

Lower Kᵢ values indicate higher binding affinity.

Table 2: Comparative Functional Activity (EC₅₀, nM) and Efficacy (% of 5-HT)

CompoundAssay5-HT2A Receptor5-HT2C Receptor
25C-NB3OMe HCl Ca²⁺ MobilizationData Not AvailableData Not Available
25C-NBOMe Ca²⁺ Mobilization26547.2
2C-C Ca²⁺ Mobilization20.4178

Lower EC₅₀ values indicate higher potency. Efficacy is expressed as the maximal response relative to the endogenous ligand, serotonin (5-HT).

Table 3: Comparative Efficacy

CompoundAssay5-HT2A Receptor Efficacy5-HT2C Receptor Efficacy
25C-NB3OMe HCl Ca²⁺ MobilizationData Not AvailableData Not Available
25C-NBOMe Ca²⁺ MobilizationFull Agonist60%
2C-C Ca²⁺ MobilizationFull Agonist29%

Signaling Pathways

The activation of the 5-HT2A receptor by an agonist like 25C-NB3OMe initiates distinct intracellular signaling cascades.

G_Protein_Signaling cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes 25C_NB3OMe 25C-NB3OMe 25C_NB3OMe->5HT2A_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates

G-Protein Coupled Signaling Pathway

Beta_Arrestin_Signaling cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor GRK GRK 5HT2A_Receptor->GRK Activates Phosphorylated_Receptor Phosphorylated 5-HT2A Receptor GRK->5HT2A_Receptor Phosphorylates 25C_NB3OMe 25C-NB3OMe 25C_NB3OMe->5HT2A_Receptor Binds to Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Downstream_Signaling Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Downstream_Signaling

β-Arrestin Mediated Signaling Pathway

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize 5-HT2A receptor agonists. These would need to be adapted and optimized for the specific investigation of this compound.

Radioligand Binding Assay (for Kᵢ determination)

This assay determines the binding affinity of a compound for the 5-HT2A receptor.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (from cells expressing h5-HT2A) Incubation Incubation - Membranes - Radioligand ([3H]ketanserin) - 25C-NB3OMe (varying conc.) Membrane_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioligand) Filtration->Scintillation Data_Analysis Data Analysis - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) and determine the protein concentration (e.g., via Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer

      • A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for antagonist binding or [¹²⁵I]DOI for agonist binding).

      • A range of concentrations of the unlabeled test compound (this compound).

      • Membrane preparation.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT2A ligand (e.g., 10 µM ketanserin).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Calcium Mobilization Assay (for EC₅₀ and Efficacy determination)

This functional assay measures the ability of a compound to activate the Gq-coupled signaling pathway by detecting changes in intracellular calcium levels.

Calcium_Mobilization_Workflow Cell_Plating Cell Plating (e.g., HEK293 cells expressing h5-HT2A) Dye_Loading Loading with Calcium-Sensitive Dye (e.g., Fluo-4 AM or Fura-2 AM) Cell_Plating->Dye_Loading Compound_Addition Addition of 25C-NB3OMe (varying concentrations) Dye_Loading->Compound_Addition Fluorescence_Measurement Real-time Fluorescence Measurement (using a plate reader, e.g., FLIPR or FlexStation) Compound_Addition->Fluorescence_Measurement Data_Analysis Data Analysis - Generate dose-response curve - Determine EC₅₀ and Emax Fluorescence_Measurement->Data_Analysis Beta_Arrestin_Workflow Cell_Transfection Cell Transfection - h5-HT2A receptor fused to a reporter fragment - β-arrestin fused to a complementary reporter fragment Compound_Stimulation Stimulation with 25C-NB3OMe (varying concentrations) Cell_Transfection->Compound_Stimulation Signal_Detection Signal Detection (e.g., luminescence or fluorescence based on reporter system) Compound_Stimulation->Signal_Detection Data_Analysis Data Analysis - Generate dose-response curve - Determine EC₅₀ and Emax for β-arrestin recruitment Signal_Detection->Data_Analysis

References

Pharmacological profile of 25C-NB3OMe hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacological Profile of 25C-NB3OMe Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of this compound (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine), a potent psychedelic phenethylamine. 25C-NB3OMe is a derivative of 2C-C and a positional isomer of the more widely studied 25C-NBOMe. It is characterized as a high-potency partial agonist of the human serotonin (B10506) 5-HT₂A receptor, the primary target mediating the effects of classic psychedelics.[1] Due to the limited availability of specific quantitative in vitro data for 25C-NB3OMe in peer-reviewed literature, this guide provides pharmacological context by presenting data for the parent compound, 2C-C, and its well-characterized isomer, 25C-NBOMe. Furthermore, it details the critical structure-activity relationship concerning the position of the methoxy (B1213986) group on the N-benzyl ring, which significantly impacts in vivo potency. This document includes detailed experimental protocols for key assays used in characterizing such compounds and provides diagrams of the relevant signaling pathways and experimental workflows.

Pharmacological Profile

Mechanism of Action

25C-NB3OMe is a member of the N-benzylphenethylamine (NBOMe) class of psychoactive substances.[2] Like other compounds in this family, its primary pharmacological activity is mediated through its interaction with the serotonin 5-HT₂A receptor. It acts as a potent partial agonist at this G-protein coupled receptor (GPCR).[1] The activation of the 5-HT₂A receptor, which is primarily coupled to the Gq/G₁₁ signaling pathway, is the initiating event for the psychedelic effects observed with this class of compounds.[3]

Receptor Binding and Functional Activity Data

Table 1: Receptor Binding Affinities (Kᵢ, nM)

Compound 5-HT₂A 5-HT₂C
2C-C Strong Affinity Strong Affinity
25C-NBOMe High Affinity (Low nM) High Affinity (Low nM)

Note: The N-benzyl moiety significantly increases binding affinity for 5-HT₂ receptors compared to the parent 2C compounds.[3]

Table 2: Functional Activity (EC₅₀, nM & Efficacy)

Compound Assay Type 5-HT₂A 5-HT₂C
2C-C Inositol Phosphate Full Agonist Full Agonist
25C-NBOMe Calcium Mobilization Full Agonist Partial Agonist (60% Efficacy vs 2C-C)

Note: While N-benzyl substitution increases affinity, it can result in reduced functional efficacy at the 5-HT₂C receptor compared to the parent 2C compound.

Structure-Activity Relationship (SAR)

The position of the methoxy group on the N-benzyl ring is a critical determinant of in vivo activity. Studies on the iodine-substituted analogue, 25I-NBOMe, provide direct insight into this relationship.

  • 2-Methoxy Position (Standard NBOMe): 25I-NBOMe is a highly potent hallucinogen with an ED₅₀ of 0.17 µmol/kg in the murine head-twitch response (HTR) assay.[2]

  • 3-Methoxy Position (NB3OMe): When the methoxy group is moved to the meta position, as in 25I-NB3OMe, the in vivo potency is reduced by 55-fold, with an ED₅₀ of 9.36 µmol/kg in the HTR assay.[2]

  • 4-Methoxy Position (NB4OMe): The para-methoxy analogue, 25I-NB4OMe, shows no activity at all in the HTR assay.[2]

This evidence strongly suggests that 25C-NB3OMe, while a potent 5-HT₂A agonist, is significantly less potent in vivo than its 2-methoxy counterpart, 25C-NBOMe.

In Vivo Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, rotational head movement that is a well-established behavioral proxy for 5-HT₂A receptor activation and is considered a reliable predictor of hallucinogenic potential in humans.[4][5] Administration of 5-HT₂A agonists like the NBOMe-series compounds reliably induces this behavior in a dose-dependent manner, and the response can be blocked by 5-HT₂A antagonists.[5][6]

Signaling Pathways and Experimental Workflows

Canonical 5-HT₂A Receptor Signaling Pathway

The 5-HT₂A receptor is a Gq/G₁₁-coupled GPCR. Agonist binding initiates a cascade that leads to an increase in intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq Gq/11 Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_Cyto Release Ca_Cyto->PKC Activates Agonist 25C-NB3OMe Agonist->5HT2A Binds

Canonical 5-HT₂A receptor Gq signaling cascade.
Workflow for 5-HT₂A Receptor Radioligand Binding Assay

This workflow outlines the process for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand.

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., CHO-K1 cells expressing h5-HT2A) plate 2. Plate Components - Assay Buffer - [³H]ketanserin (Radioligand) - Test Compound (25C-NB3OMe) prep->plate incubate 3. Incubation (Allow to reach equilibrium) plate->incubate filter 4. Rapid Filtration (Separate bound from free radioligand) incubate->filter count 5. Scintillation Counting (Measure radioactivity) filter->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Workflow for a 5-HT₂A receptor binding assay.
Workflow for Gq/11-Mediated Calcium Flux Assay

This workflow describes a functional assay to measure receptor activation by detecting downstream calcium mobilization in live cells.

Calcium_Flux_Workflow seed 1. Cell Seeding (HEK293 cells expressing h5-HT2A in 96-well plate) dye 2. Dye Loading (Add Ca²⁺-sensitive fluorescent dye , e.g., Fluo-4 AM) seed->dye incubate 3. Incubation (Allow dye uptake into cytoplasm) dye->incubate add_compound 4. Compound Addition (Inject 25C-NB3OMe) incubate->add_compound measure 5. Real-Time Measurement (Detect fluorescence increase) add_compound->measure analyze 6. Data Analysis (Generate dose-response curve; Calculate EC₅₀ and Eₘₐₓ) measure->analyze

Workflow for a Gq-mediated calcium flux assay.
Workflow for Murine Head-Twitch Response (HTR) Assay

This workflow illustrates the key steps in the primary in vivo behavioral assay for assessing 5-HT₂A receptor-mediated psychedelic-like effects in rodents.

HTR_Workflow prep 1. Animal Preparation (Attach magnet to skull of C57BL/6J mouse) habituate 2. Habituation (Place mouse in magnetometer coil) prep->habituate admin 3. Drug Administration (Inject 25C-NB3OMe or vehicle) habituate->admin record 4. Data Recording (Record voltage changes from magnet movement) admin->record analyze 5. Data Analysis (Filter signal and count HTR events; Determine ED₅₀) record->analyze

Experimental workflow for the HTR assay.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT₂A Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂A receptor.

Materials & Reagents:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₂A receptor.[4][7]

  • Radioligand: [³H]ketanserin (a selective 5-HT₂A antagonist).[4]

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions prepared in assay buffer.

  • Non-specific Control: 10 µM non-radiolabeled ketanserin.[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Equipment: 96-well microfilter plates (e.g., GF/B), filtration apparatus, microplate scintillation counter.

Procedure:

  • Membrane Preparation: a. Culture and harvest cells expressing the h5-HT₂A receptor. b. Homogenize cells in ice-cold lysis buffer and centrifuge at low speed to remove nuclei. c. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration via a suitable method (e.g., Bradford assay).

  • Assay Setup (in 96-well plate): a. To each well, add in order: 50 µL of assay buffer, 50 µL of [³H]ketanserin (at a final concentration near its Kₔ value, e.g., 1-2 nM), and 50 µL of the test compound at various concentrations. b. For total binding wells, add 50 µL of vehicle instead of the test compound. c. For non-specific binding wells, add 50 µL of 10 µM ketanserin.

  • Reaction Initiation & Incubation: a. Add 50 µL of the receptor membrane preparation to each well to initiate the binding reaction. b. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]

  • Termination & Filtration: a. Pre-soak the filter plate with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding to the filter.[1] b. Terminate the reaction by rapidly filtering the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold. c. Wash each well rapidly with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

  • Quantification: a. Dry the filter plate completely. b. Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Cell-Based Calcium Mobilization Assay for 5-HT₂A Functional Activity

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the human 5-HT₂A receptor.

Materials & Reagents:

  • Cell Line: HEK293 cells stably expressing the human 5-HT₂A receptor.[8]

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium Indicator Dye: A calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit, Fluo-4 AM).[5]

  • Test Compound: this compound, prepared in serial dilutions in a suitable assay buffer.

  • Control Agonist: A known 5-HT₂A agonist (e.g., serotonin or DOI) for reference.

  • Equipment: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Culture and Seeding: a. Culture cells under standard conditions (37°C, 5% CO₂). b. Seed the cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight.[2]

  • Dye Loading: a. Prepare the calcium indicator dye solution according to the manufacturer's instructions, often including an anion-transport inhibitor like probenecid (B1678239) to improve dye retention. b. Aspirate the culture medium from the cells and add the dye solution to each well. c. Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[2]

  • Measurement: a. Place the cell plate into the fluorescence plate reader. b. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time. c. Establish a stable baseline fluorescence reading for several seconds. d. Use the instrument's liquid handler to add the test compound (25C-NB3OMe) or control agonist at various concentrations to the wells. e. Continue to record the fluorescence signal for 1-3 minutes to capture the peak response.

Data Analysis:

  • For each concentration, determine the peak fluorescence response and subtract the baseline fluorescence.

  • Normalize the data, setting the response to the vehicle control as 0% and the maximal response of a full reference agonist as 100%.

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (maximum efficacy) values.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay

Objective: To quantify the in vivo 5-HT₂A receptor agonist activity of this compound in a rodent model.

Materials & Reagents:

  • Animals: Male C57BL/6J mice are commonly used.[8]

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

  • Equipment: Magnetometer system consisting of a cylindrical enclosure surrounded by a detector coil, a small neodymium magnet, and data acquisition software.

  • Surgical Supplies: Anesthesia, dental cement.

Procedure:

  • Animal Preparation (Surgical): a. Anesthetize a mouse and affix a small neodymium magnet to its skull using dental cement. b. Allow the animal a recovery period of at least one week post-surgery.[8]

  • Habituation: a. On the day of testing, place the mouse into the glass cylinder within the magnetometer coil. b. Allow the animal to habituate to the environment for at least 30 minutes before drug administration.[8]

  • Drug Administration: a. Administer a dose of this compound or vehicle via a chosen route (e.g., intraperitoneal or subcutaneous injection).

  • Data Recording: a. Immediately after injection, begin recording the electrical signals generated by the magnet's movement within the coil. b. Record data for a set period, typically 30-60 minutes.[8]

  • Data Analysis: a. Filter the raw data to remove low-frequency movements (e.g., grooming) and high-frequency noise. b. Identify head twitches based on their characteristic waveform signature (e.g., a sinusoidal wavelet with a frequency of ≥ 40 Hz and a duration < 0.15 s).[8] c. Quantify the total number of head twitches for each animal during the recording period. d. Plot the number of head twitches against the drug dose to generate a dose-response curve and calculate the ED₅₀ value (the dose that produces 50% of the maximal response).

References

In-Vitro Characterization of 25C-NB3OMe Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed in-vitro characterization data for 25C-NB3OMe hydrochloride is scarce. This guide leverages data from the closely related and extensively studied compound, 25C-NBOMe hydrochloride , as a proxy to provide a comprehensive overview of the expected pharmacological profile and the methodologies used for its characterization. 25C-NB3OMe is a derivative of the phenethylamine (B48288) hallucinogen 2C-C and is recognized as a highly potent partial agonist for the human 5-HT2A receptor.[1]

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the in-vitro pharmacological properties, relevant signaling pathways, and experimental protocols pertinent to the NBOMe class of compounds.

Core Pharmacological Data

The N-(2-methoxybenzyl) substitution on the phenethylamine core structure significantly enhances the affinity and potency for the serotonin (B10506) 5-HT2A receptor. The following tables summarize the key quantitative data for 25C-NBOMe.

Table 1: Receptor Binding Affinities (Ki)
Compound5-HT2A (nM)5-HT2C (nM)Reference
25C-NBOMe0.680.69[2]
2C-C (parent compound)23.912.7[2]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50 and Efficacy)
CompoundAssay5-HT2A (EC50, nM)5-HT2C (EC50, nM)5-HT2A Efficacy5-HT2C Efficacy (% of 5-HT)Reference
25C-NBOMeCa2+ Mobilization26547.2Full Agonist60%[2]
2C-CCa2+ Mobilization20.4178Full Agonist29%[2]

Lower EC50 values indicate higher potency.

Table 3: In-Vitro Neurotoxicity (IC50)
CompoundSH-SY5Y Cells (µM)PC12 Cells (µM)SN4741 Cells (µM)Reference
25C-NBOMe897862[3][4]

IC50 values represent the concentration at which 50% of cell viability is inhibited.

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like 25C-NBOMe primarily initiates Gq-coupled signaling, leading to the activation of phospholipase C (PLC). Additionally, in-vitro studies on neuroblastoma cell lines have implicated other pathways in the cytotoxic effects of 25C-NBOMe.[5]

Gq_Signaling_Pathway 25C-NB3OMe 25C-NB3OMe 5-HT2A Receptor 5-HT2A Receptor 25C-NB3OMe->5-HT2A Receptor Binds to Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates

Caption: Gq-protein coupled signaling cascade initiated by 5-HT2A receptor activation.

Neurotoxicity_Signaling cluster_akt Akt Pathway (Inhibition) cluster_erk ERK Pathway (Activation) Akt Akt GSK3β GSK3β Akt->GSK3β Inhibits Neuronal Survival Neuronal Survival GSK3β->Neuronal Survival Inhibits MEK MEK ERK ERK MEK->ERK Activates Neurotoxicity Neurotoxicity ERK->Neurotoxicity Promotes 25C-NBOMe 25C-NBOMe 25C-NBOMe->Akt Inhibits 25C-NBOMe->MEK Activates

Caption: Signaling pathways involved in 25C-NBOMe-induced neurotoxicity in vitro.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro characterization of novel compounds. Below are representative protocols for key assays.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Binding_Assay_Workflow A Prepare cell membranes expressing 5-HT2A receptors B Incubate membranes with radioligand (e.g., [3H]ketanserin) and varying concentrations of 25C-NB3OMe A->B C Separate bound and free radioligand via vacuum filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Analyze data to determine IC50 D->E F Calculate Ki using the Cheng-Prusoff equation E->F

References

Preliminary Toxicology of 25C-NBOMe Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available preliminary toxicological data for 25C-NBOMe. It is critical to note that there is a significant lack of specific toxicological studies for its derivative, 25C-NB3OMe hydrochloride. The information presented here pertains to 25C-NBOMe and should be interpreted with caution as a proxy for understanding the potential toxicities of its closely related analogues. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

25C-NBOMe is a potent synthetic hallucinogen derived from the 2C-C phenethylamine. Preliminary in vitro and in vivo studies, along with clinical case reports, indicate a significant potential for neurotoxicity and cardiotoxicity.[1] The primary mechanism of action is potent agonism at the serotonin (B10506) 5-HT2A receptor.[2][3] In vitro studies have demonstrated cytotoxicity in neuronal and cardiac cell lines, with evidence suggesting the involvement of the MAPK/ERK and Akt signaling pathways in its neurotoxic effects.[4] While comprehensive in vivo toxicity studies with determined LD50 values are lacking, reports of human fatalities and severe adverse events at low dosages underscore its dangerous toxicological profile.[2]

In Vitro Toxicology Data

Quantitative data from in vitro studies assessing the cytotoxicity of 25C-NBOMe are summarized below. These studies highlight the compound's potent cytotoxic effects on various cell lines.

Table 1: Cytotoxicity of 25C-NBOMe in Neuronal Cell Lines [4][5]

Cell LineCell TypeEndpointIC50 (μM)Comparison
SH-SY5YHuman NeuroblastomaCell Viability89>50x more potent than Methamphetamine
PC12Rat PheochromocytomaCell Viability78Methamphetamine IC50 in millimolar range
SN4741Murine Dopaminergic NeuronalCell Viability62Methamphetamine IC50 in millimolar range

Table 2: Cardiotoxicity of 25C-NBOMe

Cell LineCell TypeEndpointObservation
H9c2Rat CardiomyocytesCell ViabilityReduced Viability
H9c2Rat CardiomyocytesProtein ExpressionDownregulation of p21 (CDC24/RAC)-activated kinase 1 (PAK1)[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from published studies on 25C-NBOMe.

  • Cell Culture:

    • Human SH-SY5Y neuroblastoma cells are cultured in a standard growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For experiments, cells are seeded into 96-well plates at a density of approximately 2.5 x 10^4 cells/cm².

  • Compound Exposure:

    • 25C-NBOMe hydrochloride is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial dilutions are prepared in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0 to 250 µM).

    • The culture medium is replaced with the medium containing the various concentrations of 25C-NBOMe, and the cells are incubated for 24 hours.

  • Cell Viability Assay (MTT Assay):

    • After the 24-hour incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

    • The IC50 value is calculated from the dose-response curve.

  • Western Blot Analysis for Signaling Pathway Proteins:

    • SH-SY5Y cells are treated with 25C-NBOMe at various concentrations or for different time points.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK, Akt, and GSK3β.

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Cell Culture:

    • Rat H9c2 cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For experiments, cells are seeded into appropriate culture plates.

  • Compound Exposure:

    • A stock solution of 25C-NBOMe hydrochloride is prepared and diluted in the culture medium to the desired experimental concentrations.

    • Cells are exposed to the compound for a specified period (e.g., 24 hours).

  • Cell Viability Assessment:

    • Cell viability is determined using a standard assay such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, following the manufacturer's instructions.

  • Analysis of Protein Expression (e.g., PAK1):

    • Following treatment with 25C-NBOMe, H9c2 cells are harvested and lysed.

    • Protein expression levels of target proteins, such as p21-activated kinase 1 (PAK1), are analyzed by Western blotting as described in the neurotoxicity protocol.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways involved in 25C-NBOMe toxicity and a general experimental workflow.

G cluster_0 25C-NBOMe Induced Neurotoxicity cluster_1 Akt/GSK3β Pathway (Inhibition) cluster_2 MAPK/ERK Pathway (Activation) NBOMe 25C-NBOMe Akt Akt (Protein Kinase B) NBOMe->Akt MEK MEK NBOMe->MEK pAkt p-Akt (Inactive) Akt->pAkt Inhibition GSK3b GSK3β pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Inhibition Neurotoxicity Reduced Cell Viability Neurotoxicity GSK3b->Neurotoxicity Leads to ERK ERK MEK->ERK Activation pERK p-ERK (Active) pERK->Neurotoxicity

Caption: Proposed signaling pathways in 25C-NBOMe-induced neurotoxicity.

G cluster_endpoints Endpoint Assays A 1. Cell Seeding (e.g., SH-SY5Y or H9c2 cells) B 2. Cell Culture & Growth (24-48 hours) A->B D 4. Exposure (Cells treated for 24 hours) B->D C 3. Compound Preparation (25C-NBOMe serial dilutions) C->D E 5. Endpoint Analysis F Cell Viability Assay (e.g., MTT, LDH) E->F G Western Blot (Protein Expression) E->G H Microscopy (Morphological Changes) E->H

Caption: General experimental workflow for in vitro toxicology testing.

In Vivo Toxicology and Clinical Effects

  • General Toxicity: Studies in zebrafish, rats, and Artemia salina have indicated developmental, cardiac, and neural toxicity, although specific dose-response data is limited.[1]

  • Human Intoxication: Case reports of human exposure to 25C-NBOMe describe a toxidrome consistent with sympathomimetic and serotonergic overstimulation.[1]

  • Adverse Effects: Commonly reported symptoms include:

    • Tachycardia (rapid heart rate)

    • Hypertension (high blood pressure)

    • Agitation and aggression

    • Seizures

    • Hyperthermia

    • Rhabdomyolysis (muscle breakdown)

    • Acute kidney injury

  • Fatalities: Multiple fatalities have been associated with the use of 25C-NBOMe, often due to accidental overdose.[2][3]

Conclusion and Future Directions

The available preliminary data strongly suggest that 25C-NBOMe is a substance with significant neurotoxic and cardiotoxic potential. The in vitro data provides a basis for understanding its cytotoxic mechanisms, implicating the Akt and MAPK/ERK signaling pathways. However, the lack of specific toxicological data for this compound represents a critical knowledge gap. Further research is imperative to fully characterize the toxicological profile of this class of compounds. Key areas for future investigation include:

  • Quantitative In Vivo Studies: Determination of LD50 values and comprehensive dose-response characterization in animal models.

  • Metabolism Studies: Identification and toxicological assessment of 25C-NBOMe and its analogues' metabolites.

  • Chronic Exposure Studies: Evaluation of the long-term toxicological effects of low-dose exposure.

  • Direct Comparative Studies: Toxicological comparison of 25C-NBOMe with its derivatives, including this compound, to elucidate structure-toxicity relationships.

References

25C-NB3OMe hydrochloride IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 25C-NB3OMe hydrochloride, a potent synthetic phenethylamine (B48288) and a derivative of 2C-C. It acts as a powerful partial agonist of the human 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A). This guide details its chemical identity, pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Chemical Identity

IdentifierValue
IUPAC Name 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride
CAS Number 1566571-57-0[1][2]
Molecular Formula C₁₈H₂₂ClNO₃ • HCl
Molecular Weight 372.3 g/mol

Pharmacological Data

Table 1: Comparative Receptor Binding Affinities (Kᵢ in nM)

Compound5-HT₂ₐ
25C-NBOMe2.89 ± 1.05[3][4]
2C-C45

Table 2: Comparative Functional Potencies (EC₅₀ in nM)

Compound5-HT₂ₐ (Calcium Mobilization)
25C-NBOMe0.15

Signaling Pathways

Canonical 5-HT₂ₐ Receptor Signaling

As a potent 5-HT₂ₐ receptor agonist, 25C-NB3OMe is presumed to activate the canonical Gq/G₁₁ signaling pathway. This pathway is fundamental to the psychoactive effects of serotonergic hallucinogens. Upon binding of 25C-NB3OMe to the 5-HT₂ₐ receptor, the Gαq subunit of the associated G-protein is activated. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The elevation of intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates a multitude of downstream protein targets, leading to a cascade of cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc Hydrolyzes er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Targets ligand 25C-NB3OMe ligand->receptor Binds

Canonical 5-HT₂ₐ Gq/G₁₁ Signaling Pathway
Neurotoxicity-Associated Signaling

In-vitro studies on the related compound 25C-NBOMe have indicated that it can induce neurotoxicity through pathways involving the activation of the MAPK/ERK cascade and the inhibition of the Akt/GSK3β signaling pathway. This suggests that beyond the canonical Gq pathway, other signaling networks are recruited, which may contribute to the adverse effects observed with high doses of NBOMe compounds.

Neurotoxicity_Pathway cluster_akt Akt Pathway (Inhibited) cluster_erk MAPK/ERK Pathway (Activated) compound 25C-NBOMe akt Akt (Protein Kinase B) compound->akt Inhibits mek MEK compound->mek Activates gsk3b GSK3β akt->gsk3b Inhibits (Phosphorylation) neurotoxicity Neurotoxicity gsk3b->neurotoxicity erk ERK mek->erk Activates (Phosphorylation) erk->neurotoxicity

Neurotoxicity-Associated Signaling of 25C-NBOMe

Experimental Protocols

The following are representative methodologies for the characterization of compounds like 25C-NB3OMe at the 5-HT₂ₐ receptor.

5-HT₂ₐ Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the 5-HT₂ₐ receptor.

  • Membrane Preparation:

    • CHO-K1 cells stably transfected with the human 5-HT₂ₐ receptor are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

    • The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 70-100 µ g/well .

  • Assay Procedure:

    • The assay is conducted in 96-well filter plates.

    • To each well, the following are added in order:

      • Assay buffer.

      • A fixed concentration of a radioligand, typically [³H]ketanserin (a 5-HT₂ₐ antagonist).

      • Varying concentrations of the test compound (e.g., this compound).

      • The membrane preparation.

    • For determination of non-specific binding, a high concentration of a known 5-HT₂ₐ antagonist (e.g., ketanserin) is used instead of the test compound.

    • The plates are incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration and Counting:

    • The contents of the wells are rapidly filtered through the filter plates using a vacuum manifold.

    • The filters are washed multiple times with cold wash buffer to remove unbound radioligand.

    • After drying, a scintillation cocktail is added to each well, and the radioactivity is measured using a microplate scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This protocol describes a method to measure the functional potency (EC₅₀) of a test compound by quantifying the increase in intracellular calcium following 5-HT₂ₐ receptor activation.

  • Cell Preparation:

    • HEK-293 or CHO cells stably expressing the human 5-HT₂ₐ receptor are seeded in 96-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading:

    • The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The incubation is typically carried out for 30-60 minutes at 37°C in the dark.

  • Assay Procedure:

    • The dye-loading solution is removed, and the cells are washed with the assay buffer.

    • The plate is placed in a fluorescence microplate reader equipped with an automated injection system.

    • A baseline fluorescence reading is taken.

    • Varying concentrations of the test compound (e.g., this compound) are automatically injected into the wells.

    • Fluorescence intensity is measured kinetically over time (e.g., every second for 100-200 seconds) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • A dose-response curve is generated by plotting the response against the logarithm of the test compound concentration.

    • The EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) is determined using non-linear regression analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 25C-NB3OMe Hydrochloride in Research Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 25C-NB3OMe hydrochloride, a potent phenethylamine (B48288) derivative. The focus is on its solubility in common laboratory solvents and its stability profile, critical parameters for designing and interpreting in vitro and in vivo experiments. This document synthesizes available data, outlines detailed experimental protocols for characterization, and visualizes key biological and experimental processes.

Solubility Profile

The solubility of this compound is a critical factor for preparing stock solutions and ensuring accurate dosing in experimental settings. As a hydrochloride salt, it is expected to have improved solubility in polar and aqueous media compared to its freebase form.

Quantitative Solubility Data

Quantitative solubility data for this compound has been reported in several common organic solvents and buffered solutions. The data is summarized in Table 1. For comparative purposes, Table 2 includes solubility data for the closely related structural analogs, 25C-NBOMe hydrochloride (the parent compound) and 25I-NBOMe 3-methoxy isomer hydrochloride (an analog with a different halogen).

Table 1: Quantitative Solubility of this compound

Solvent SystemConcentration (mg/mL)Source
Dimethylformamide (DMF)10[1]
Dimethyl sulfoxide (B87167) (DMSO)10[1]
DMSO:PBS (pH 7.2) (1:1)0.5[1]
Ethanol2[1]

Table 2: Quantitative Solubility of Structural Analogs for Comparison

CompoundSolvent SystemConcentration (mg/mL)Source
25C-NBOMe HCl Dimethylformamide (DMF)10[2]
DMSO3[2]
Ethanol5[2]
DMF:PBS (pH 7.0) (1:10)0.09[2]
25I-NB3OMe HCl Dimethylformamide (DMF)30[3]
DMSO30[3]
Ethanol20[3]
DMSO:PBS (pH 7.2) (1:1)0.5[3]

Stability and Storage

Proper storage and handling are essential to maintain the integrity of this compound and prevent degradation, which could impact experimental outcomes.

Storage Recommendations

While specific, long-term stability studies for this compound are not available in the public domain, data from suppliers of closely related NBOMe compounds provide guidance. For long-term storage, it is recommended to keep the compound as a crystalline solid at -20°C .[2][3] Vendor data for 25C-NBOMe hydrochloride and 25I-NBOMe 3-methoxy isomer hydrochloride suggest a stability of at least five years under these conditions.[2][3]

Solutions of the compound, particularly in protic solvents or aqueous buffers, are likely to be less stable. It is best practice to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in a tightly sealed vial at -20°C or colder and protected from light.

Potential Degradation Pathways

Phenethylamines are susceptible to degradation through several mechanisms. Although specific degradation products for 25C-NB3OMe have not been characterized, likely pathways include:

  • Oxidation: The amine and methoxy (B1213986) groups can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.

  • Dealkylation: The N-benzyl or methoxy groups could be cleaved under certain conditions.

  • Photodegradation: Exposure to UV light may induce degradation.

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions would be necessary to fully characterize the stability-indicating profile of this molecule.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound, as well as analytical methods for its quantification.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.[5]

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a consistent speed (e.g., 300 RPM) for 24 to 48 hours to ensure equilibrium is reached.[5][6]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the controlled temperature to permit the sedimentation of excess solid. For more robust separation, centrifuge the samples.[5]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic solid particles.[5]

  • Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid 25C-NB3OMe HCl to solvent B Seal vial and agitate (24-48h at constant T) A->B C Cease agitation (Allow solid to settle) B->C D Centrifuge sample (Optional but recommended) C->D E Withdraw clear supernatant D->E F Filter through 0.22µm filter E->F G Dilute filtrate F->G H Analyze by HPLC or LC-MS G->H

Caption: Workflow for the Shake-Flask Solubility Protocol.

Analytical Methods for Quantification

Accurate quantification is essential for both solubility and stability studies. Methods for the analysis of 25C-NB3OMe have been described by forensic and research laboratories.

  • Gas Chromatography/Mass Spectrometry (GC/MS):

    • Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) (CHCl₃).[7]

    • Instrumentation: An Agilent gas chromatograph with a mass selective detector is typically used.[7]

    • Column: DB-1 MS (30m x 0.25 mm x 0.25µm) or equivalent.[7]

    • Temperatures: Injector and transfer line at 280°C.[7]

    • Oven Program: Start at 100°C, ramp to 300°C.[7]

  • Nuclear Magnetic Resonance (NMR):

    • Sample Preparation: Dilute the analyte to approximately 10 mg/mL in deuterated chloroform (CDCl₃) with TMS as an internal standard.[7]

    • Instrumentation: A 400 MHz NMR spectrometer is suitable for structural confirmation and purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC): While a specific method for 25C-NB3OMe is not detailed, methods for related NBOMes are common and involve reverse-phase chromatography coupled with UV or mass spectrometry detectors (LC-MS).[8][9] This is the preferred method for accurate quantification in solubility and stability studies.

Pharmacology and Signaling Pathways

25C-NB3OMe is a derivative of the phenethylamine hallucinogen 2C-C and acts as a highly potent partial agonist for the human 5-HT₂ₐ receptor.[10] Its psychoactive effects are primarily mediated through the activation of this receptor.

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway.

  • Receptor Activation: 25C-NB3OMe binds to and activates the 5-HT₂ₐ receptor.

  • Gq Protein Cascade: This activation leads to the stimulation of phospholipase C (PLC).

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Cellular Response: IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.

In vitro neurotoxicity studies of the related compound 25C-NBOMe suggest that its cellular effects may also involve the modulation of other critical signaling pathways, including the activation of the MAPK/ERK pathway and the inhibition of the pro-survival Akt/PKB pathway.[11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / Downstream Signaling NB3OMe 25C-NB3OMe Receptor 5-HT2A Receptor NB3OMe->Receptor Binds & Activates Gq Gαq Receptor->Gq Activates ERK MAPK/ERK Pathway Receptor->ERK Activates Akt Akt/PKB Pathway Receptor->Akt Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Neurotoxicity Neurotoxicity & Cellular Effects Ca->Neurotoxicity PKC->Neurotoxicity ERK->Neurotoxicity Akt->Neurotoxicity

Caption: 5-HT2A Receptor Signaling Pathway for 25C-NB3OMe.

References

The Structure-Activity Relationship of NBOMe Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylphenethylamine (NBOMe) class of compounds represents a group of potent serotonergic psychedelics derived from the 2C-X series of phenethylamines.[1] Their defining structural feature is the N-(2-methoxybenzyl) substitution on the primary amine of the phenethylamine (B48288) core. This modification dramatically increases the affinity and potency of these compounds for the serotonin (B10506) 5-HT2A receptor, the primary target believed to mediate their hallucinogenic effects.[2][3] Understanding the intricate relationship between the chemical structure of NBOMe compounds and their pharmacological activity is crucial for the fields of medicinal chemistry, pharmacology, and drug development, not only in the context of their abuse potential but also for their use as powerful research tools to probe the serotonergic system.[1] This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of NBOMe compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Structure and Pharmacological Profile

The archetypal NBOMe compound is derived from a 2,5-dimethoxyphenethylamine (2C) core. The "25" in the nomenclature refers to the positions of the methoxy (B1213986) groups on the phenyl ring of the phenethylamine, while the letter following (e.g., 'I' in 25I-NBOMe) denotes the substituent at the 4-position.[1] The "NBOMe" signifies the N-(2-methoxybenzyl) group.[1]

NBOMe compounds are potent partial or full agonists at the 5-HT2A receptor.[4][5] The addition of the N-benzyl moiety significantly enhances the binding affinity and functional activity at this receptor compared to their 2C-X precursors.[6] For instance, 25I-NBOMe has a 16-fold higher affinity for the 5-HT2A receptor than its parent compound, 2C-I.[5] These compounds also exhibit high affinity for the 5-HT2C receptor and, to a lesser extent, the 5-HT2B receptor.[4][7]

Structure-Activity Relationships (SAR)

The pharmacological profile of NBOMe compounds is highly sensitive to structural modifications at three key positions: the 4-position of the phenethylamine ring, the N-benzyl ring, and the phenethylamine backbone itself.

Substitution at the 4-Position of the Phenethylamine Ring

The substituent at the 4-position of the phenethylamine ring plays a critical role in determining the potency and efficacy of NBOMe compounds. Generally, lipophilic and electron-withdrawing groups tend to confer higher potency.

  • Halogens (I, Br, Cl): Compounds with a halogen at the 4-position, such as 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe, are among the most potent 5-HT2A agonists in the series.[8] 25I-NBOMe, in particular, exhibits sub-nanomolar affinity for the 5-HT2A receptor.[5]

  • Alkyl Groups (D, E): Small alkyl groups like methyl (in 25D-NBOMe) and ethyl (in 25E-NBOMe) also result in high-potency agonists.[4]

  • Nitro Group (N): The nitro group in 25N-NBOMe confers high potency, similar to the halogenated and alkylated analogues.[4]

  • Hydrogen (H): The unsubstituted compound, 25H-NBOMe, has a significantly lower potency compared to its 4-substituted counterparts, though it is still a full agonist at the 5-HT2A receptor.[4][9]

Substitution on the N-Benzyl Ring

The methoxy group on the N-benzyl ring is a key feature of the NBOMe series. Its position and the presence of other substituents influence receptor affinity and functional activity.

  • Position of the Methoxy Group: The 2-methoxy substitution on the N-benzyl ring is generally optimal for high 5-HT2A receptor affinity. Other positional isomers, such as those with 3- or 4-methoxy substitutions, tend to have lower potency. The absence of the 2-methoxy group leads to a marked reduction in in vitro potency.

  • Other Substituents: Replacing the 2-methoxy group with a hydroxyl group (to form NBOH compounds) can maintain or even slightly increase affinity for the 5-HT2A receptor.[6] For example, 25I-NBOH is a very high-affinity agonist.[4]

Modifications to the Phenethylamine Backbone

Alterations to the core phenethylamine structure, such as the introduction of an α-methyl group, have a significant impact on activity.

  • α-Methylation: The presence of an α-methyl group on the ethylamine (B1201723) side chain, which would create an amphetamine-like structure (e.g., DOB-NBOMe), generally reduces both affinity and efficacy at the 5-HT2A receptor.[1] This is in contrast to the 2C-X series, where α-methylation often enhances psychedelic potency.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of selected NBOMe compounds at human serotonin receptors.

Table 1: Binding Affinities (Kᵢ, nM) of NBOMe Compounds at Serotonin Receptors

Compound5-HT₂ₐ5-HT₂ₙ5-HT₂CReference(s)
25H-NBOMe2.83--[9]
25B-NBOMe----
25C-NBOMe2.89--[3]
25D-NBOMe---[4]
25E-NBOMe---[4]
25I-NBOMe0.044 - 0.61.91 - 1301.03 - 4.6[5][10]
25N-NBOMe---[4]

Table 2: Functional Potencies (EC₅₀, nM) and Efficacy (% of 5-HT max) of NBOMe Compounds at the 5-HT₂ₐ Receptor

CompoundEC₅₀ (nM)Efficacy (% of 5-HT max)Assay TypeReference(s)
25H-NBOMe15.3 - 40~85.9-95.1IP-1 accumulation[4][9]
25D-NBOMe0.51 - 1.5~85.9-95.1IP-1 accumulation[4]
25E-NBOMe0.51 - 1.5~85.9-95.1IP-1 accumulation[4]
25I-NBOMe0.76 - 240Full AgonistIP-1 accumulation / Ca²⁺ flux[5]
25N-NBOMe0.51 - 1.5~85.9-95.1IP-1 accumulation[4]
24H-NBOMe4.0-IP accumulation
26H-NBOMe8.70-β-arrestin 2 recruitment
23H-NBOMe33.6-β-arrestin 2 recruitment
34H-NBOMe248-β-arrestin 2 recruitment
35H-NBOMe343-β-arrestin 2 recruitment

Note: The wide range of reported EC₅₀ values for 25I-NBOMe reflects the variability between different functional assays and experimental conditions.

Experimental Protocols

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound for the 5-HT₂ₐ receptor.

a. Materials:

  • Membrane preparation from cells stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells).[11]

  • Radioligand: [³H]ketanserin.[12][13]

  • Non-specific binding control: Mianserin or another suitable 5-HT₂ₐ antagonist.[14]

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well microfilter plates (e.g., GF/B or GF/C).[13]

  • Scintillation cocktail.

  • Microplate scintillation counter.[13]

b. Procedure:

  • Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[12][13]

  • Reaction Mixture: In each well of the 96-well plate, add the assay buffer, a fixed concentration of [³H]ketanserin (typically at or near its Kₔ), and varying concentrations of the test compound.

  • Total and Non-Specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of a non-labeled antagonist (e.g., 10 µM mianserin) is added.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[12]

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[12]

c. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay for Functional Activity

This assay measures the functional potency (EC₅₀) and efficacy of a compound by quantifying the accumulation of inositol phosphates, a downstream product of Gq/₁₁-coupled receptor activation.

a. Materials:

  • Cells stably expressing the human 5-HT₂ₐ receptor.

  • [³H]myo-inositol.

  • Assay medium (e.g., DMEM/F12).

  • Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Lysis buffer.

  • Anion exchange resin (e.g., Dowex AG1-X8).

  • Scintillation cocktail and counter.

b. Procedure:

  • Cell Culture and Labeling: Plate the cells in multi-well plates and grow to confluence. Label the cells by incubating them overnight with medium containing [³H]myo-inositol.

  • Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl.

  • Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 30-60 minutes) to allow for IP accumulation.

  • Lysis and Extraction: Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid).

  • Separation of Inositol Phosphates: Neutralize the lysates and apply them to anion exchange columns. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high-salt buffer.

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity to quantify the amount of [³H]-labeled inositol phosphates.

c. Data Analysis:

  • Plot the amount of inositol phosphate accumulation against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).

  • Efficacy is often expressed as a percentage of the maximal response produced by a reference agonist, such as serotonin (5-HT).

Mandatory Visualizations

G Canonical 5-HT2A Receptor Signaling Pathway NBOMe NBOMe Compound HT2AR 5-HT2A Receptor NBOMe->HT2AR Binds and Activates Gq11 Gq/11 Protein HT2AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects (Psychedelic Effects) Ca_release->Downstream PKC->Downstream

Caption: Canonical 5-HT2A receptor signaling pathway activated by NBOMe compounds.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor Membrane Homogenate Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Vacuum Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting (Measure CPM) Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

G Logical Relationship of SAR Factors cluster_mods Structural Modifications cluster_activity Pharmacological Activity Core NBOMe Core Structure R4_Sub 4-Position Substituent (e.g., I, Br, H) Core->R4_Sub N_Benzyl N-Benzyl Ring Substituent (e.g., 2-OMe, 2-OH) Core->N_Benzyl Backbone Phenethylamine Backbone (e.g., α-methylation) Core->Backbone Affinity Receptor Binding Affinity (Ki at 5-HT2A/2C) R4_Sub->Affinity N_Benzyl->Affinity Backbone->Affinity Potency Functional Potency (EC50) Affinity->Potency Efficacy Functional Efficacy (Emax) Potency->Efficacy

Caption: Key structural factors influencing the pharmacological activity of NBOMe compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of 25C-NB3OMe, a potent psychedelic compound of the NBOMe family. The focus is on its legal and scheduling status for research purposes, alongside a comprehensive overview of its pharmacological profile. As a derivative of the 2C-C phenethylamine, 25C-NB3OMe is characterized by a 3-methoxybenzyl group attached to the nitrogen atom. This structural modification significantly influences its interaction with serotonergic receptors, distinguishing it from its more extensively studied analogue, 25C-NBOMe. This document aims to equip researchers with the critical information necessary for navigating the complexities of working with this compound.

Legal and Scheduling Status

The legal status of 25C-NB3OMe is often dictated by broader legislation covering the entire NBOMe class of compounds or through analogue acts. Researchers must exercise extreme caution and verify the specific regulations in their jurisdiction before acquiring or handling this substance.

United States: 25C-NBOMe is a Schedule I controlled substance under the Controlled Substances Act, indicating a high potential for abuse and no currently accepted medical use.[1][2] While 25C-NB3OMe is not explicitly listed, it is a positional isomer of 25I-NBOMe and is highly likely to be considered a controlled substance analogue under the Federal Analogue Act. This would subject it to the same legal restrictions as a Schedule I substance.

United Kingdom: 25C-NB3OMe is explicitly classified as a Class A drug.[3] This is a result of the N-benzylphenethylamine catch-all clause in the Misuse of Drugs Act 1971, which controls a wide range of similar compounds.

European Union: The NBOMe class of compounds, including 25I-NBOMe, is subject to control measures across the European Union.[4] While the legal status of 25C-NB3OMe may vary between member states, it is generally considered a controlled substance due to broad legislative frameworks targeting new psychoactive substances. Researchers should consult the specific regulations of the country in which they operate.

A summary of the legal status in key jurisdictions is presented below:

Legal_Status cluster_USA United States cluster_UK United Kingdom cluster_EU European Union 25C-NB3OMe 25C-NB3OMe USA Schedule I Analogue 25C-NB3OMe->USA UK Class A 25C-NB3OMe->UK EU Generally Controlled 25C-NB3OMe->EU Signaling_Pathway 25C-NB3OMe 25C-NB3OMe 5-HT2A_Receptor 5-HT2A Receptor 25C-NB3OMe->5-HT2A_Receptor Binds to and activates Gq_11 Gq/11 5-HT2A_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., MAPK/ERK activation) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects Experimental_Workflow cluster_binding Radioligand Binding Assay (Ki) cluster_functional Calcium Mobilization Assay (EC50) Membrane_Prep Membrane Preparation Assay_Setup Assay Setup Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Harvesting Harvesting & Washing Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Ki_Calc Ki Calculation Counting->Ki_Calc Cell_Plating Cell Plating Dye_Loading Dye Loading Cell_Plating->Dye_Loading Fluorescence_Reading Fluorescence Reading Dye_Loading->Fluorescence_Reading Compound_Addition Compound Addition Fluorescence_Reading->Compound_Addition EC50_Calc EC50 Calculation Compound_Addition->EC50_Calc 25C-NB3OMe 25C-NB3OMe 25C-NB3OMe->Membrane_Prep 25C-NB3OMe->Cell_Plating

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 25C-NB3OMe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25C-NB3OMe hydrochloride is a potent synthetic hallucinogen and a derivative of the 2C-C phenethylamine. As a powerful agonist of the serotonin (B10506) 5-HT2A receptor, it is crucial for forensic laboratories, clinical toxicology, and pharmaceutical research to have reliable and validated analytical methods for its detection and quantification.[1] This document provides detailed application notes and protocols for the analysis of this compound in various matrices, including bulk material and seized blotter papers. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Pharmacological Context: 5-HT2A Receptor Signaling

25C-NB3OMe, like other NBOMe compounds, exerts its potent psychoactive effects primarily through the activation of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1] Upon binding, it initiates a signaling cascade that leads to the modulation of various cellular processes. The primary pathway involves the coupling to Gαq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3] This signaling cascade is central to the hallucinogenic effects of the compound.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gαq/Gβγ Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Ligand 25C-NB3OMe Ligand->Receptor Agonist Binding

Caption: 5-HT2A Receptor Signaling Pathway.

Analytical Methods

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the available instrumentation, the required sensitivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique for the identification of 25C-NB3OMe in seized materials. It provides excellent chromatographic separation and definitive mass spectral data for structural elucidation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow start Start: Receive Sample (e.g., Blotter Paper) sample_prep Sample Preparation: - Extraction with Methanol (B129727) - Sonication - Centrifugation/Filtration start->sample_prep injection GC Injection: - 1 µL of extract sample_prep->injection separation Chromatographic Separation: - Capillary Column (e.g., HP-5) injection->separation ionization Electron Ionization (EI) - 70 eV separation->ionization detection Mass Detection: - Quadrupole Analyzer ionization->detection data_analysis Data Analysis: - Compare retention time and mass spectrum  with a certified reference standard detection->data_analysis end End: Report Results data_analysis->end

Caption: GC-MS Experimental Workflow.

Protocol for GC-MS Analysis of 25C-NB3OMe on Blotter Paper [4][5][6]

  • Sample Preparation:

    • Submerge a single blotter paper containing suspected 25C-NB3OMe into a vial with 2.0 mL of methanol.

    • Sonicate the vial for 15 minutes to ensure complete extraction of the analyte.

    • Filter the extract using a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Mass Spectrometer: Agilent 5973B or equivalent.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 75°C, hold for 1 minute.

      • Ramp: 25°C/min to 280°C.

      • Hold: 20 minutes at 280°C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-550 amu.

  • Data Analysis:

    • Identify 25C-NB3OMe by comparing the retention time and the resulting mass spectrum with that of a certified reference standard.

Quantitative Data Summary for GC-MS

ParameterValueReference
Retention Time~15.387 min[7]
Major Mass Fragments (m/z)121, 150, 91[8]
Injection Volume5 µL[4][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of 25C-NB3OMe in complex matrices such as biological fluids.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow start Start: Receive Sample (e.g., Urine, Serum) sample_prep Sample Preparation: - Dilution (Dilute-and-Shoot) - Protein Precipitation or SPE - Addition of Internal Standard start->sample_prep injection LC Injection: - 5 µL of prepared sample sample_prep->injection separation Chromatographic Separation: - Reversed-Phase Column (e.g., C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Detection: - Multiple Reaction Monitoring (MRM) ionization->detection data_analysis Data Analysis: - Quantify using calibration curve detection->data_analysis end End: Report Results data_analysis->end

Caption: LC-MS/MS Experimental Workflow.

Protocol for LC-MS/MS Analysis of 25C-NB3OMe in Urine (Dilute-and-Shoot) [9]

  • Sample Preparation:

    • Centrifuge the urine sample at 3000 x g for 5 minutes.

    • Take 20 µL of the supernatant and mix with 20 µL of an internal standard working solution (e.g., 25C-NBOMe-d3).

    • Dilute the mixture to 1 mL with 50% methanol in water.

    • Filter the final solution through a 0.22 µm PVDF filter prior to injection.

  • Instrumentation:

    • Liquid Chromatograph: Shimadzu LC-30AD or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

    • Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 3 µL.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Monitoring Mode: Multiple Reaction Monitoring (MRM). Specific transitions for 25C-NB3OMe would need to be optimized.

  • Data Analysis:

    • Quantify 25C-NB3OMe using a calibration curve prepared in the same matrix.

Quantitative Data Summary for a General Phenethylamine LC-MS/MS Method [9]

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Linearity Range1.0 - 50.0 ng/mL
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput method suitable for the screening and quantification of 25C-NB3OMe in seized blotters.

Protocol for HPTLC Analysis of 25C-NB3OMe on Blotter Paper [4][5][6]

  • Sample and Standard Preparation:

    • Extract 25C-NB3OMe from a blotter paper as described in the GC-MS protocol.

    • Prepare a standard solution of this compound in methanol at a known concentration.

  • Chromatography:

    • Plate: HPTLC silica (B1680970) gel 60 F254 plates.

    • Application: Apply 2 µL of the sample and standard solutions as bands using an automatic TLC sampler.

    • Developing Solvent: Toluene:Methanol:Ammonia (85:15:1, v/v/v).

    • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

    • Drying: Dry the plate with a stream of warm air.

  • Detection and Quantification:

    • Scan the plate with a densitometer at 290 nm.

    • Identify 25C-NB3OMe by comparing the Rf value with the standard.

    • Quantify by comparing the peak area of the sample with the standard.

Quantitative Data Summary for HPTLC [4][5][6]

ParameterValue
Rf Value~0.55
Linearity Range19.72–118.28 µg per band
Amount found in seized blotters701.0–1943.5 µg per blotter

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of this compound. GC-MS is a confirmatory technique well-suited for bulk drug identification. LC-MS/MS offers the high sensitivity required for analysis in biological matrices. HPTLC serves as a valuable tool for rapid screening and quantification in forensic laboratories. The choice of the most appropriate method will depend on the specific analytical requirements and available resources. Adherence to validated protocols and the use of certified reference materials are essential for obtaining accurate and defensible results.

References

Application Note: Analysis of 25C-NB3OMe by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 25C-NB3OMe, a potent synthetic phenethylamine, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is applicable to the analysis of seized drug materials and for research purposes. This document includes comprehensive procedures for sample preparation, instrument parameters, and data analysis, supported by tabulated data and a graphical workflow.

Introduction

25C-NB3OMe, or 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine, belongs to the NBOMe class of psychoactive substances. Due to their high potency and potential for abuse, robust and reliable analytical methods are crucial for their identification and quantification in forensic and research laboratories. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 25C-NB3OMe, offering excellent chromatographic separation and definitive mass spectral identification. This note details a validated GC-MS method for its analysis.

Experimental Protocols

Sample Preparation

The following protocols describe the preparation of samples from seized blotter papers and reference standards.

a) Extraction from Blotter Paper [1][2][3]

  • Excise a representative portion of the blotter paper.

  • Immerse the blotter paper in 25.0 mL of methanol (B129727) (HPLC grade) in a suitable container.

  • Place the container in an ultrasonic bath and sonicate for 15 minutes to facilitate extraction of the analyte.[2]

  • Transfer an aliquot of the methanolic extract into a GC vial for analysis.

b) Reference Standard Preparation [4]

  • Prepare a stock solution of 25C-NB3OMe reference standard in chloroform (B151607) at a concentration of approximately 4 mg/mL.[4]

  • For analysis, dilute the stock solution with chloroform to the desired concentration range suitable for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters have been demonstrated to be effective for the analysis of 25C-NB3OMe.

Instrumentation: An Agilent 6890N GC coupled with an Agilent 5973B MS detector or an equivalent system can be used.[2]

Table 1: GC-MS Instrumental Parameters

ParameterSetting 1[2][3]Setting 2[4]
Gas Chromatograph
ColumnHP-5MS (30 m x 0.32 mm x 0.25 µm)DB-1 MS (30 m x 0.25 mm x 0.25 µm)
Carrier GasHeliumHelium
Flow Rate1 mL/min1 mL/min
Injection ModeSplitlessSplit (20:1)
Injection Volume5 µL1 µL
Injector Temperature250°C280°C
Oven Program
Initial Temperature75°C, hold for 1 min100°C, hold for 1 min
Temperature Ramp25°C/min to 280°C12°C/min to 300°C
Final Temperature280°C, hold for 20 min300°C, hold for 9 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Electron Ionization (EI)
Ionization Energy70 eVNot Specified
Mass Scan RangeFull Scan (e.g., 30-550 amu)30-550 amu
MS Source Temp.Not Specified230°C
MS Quad Temp.Not Specified150°C
MSD Transfer LineNot Specified280°C

Data Presentation

The identification of 25C-NB3OMe is based on its retention time and the resulting mass spectrum. The mass spectrum is characterized by specific fragment ions.

Table 2: Quantitative Data for 25C-NB3OMe Analysis

ParameterValueReference
Retention Time15.387 min (using Setting 2)[4]
Molecular Weight349.86 g/mol [5]
Characteristic Mass Fragments (m/z)
150[6][7]
121[6][7]
91[6][7]

Note: The mass spectrum of 25C-NB3OMe is characterized by the relative abundances of fragment ions at m/z 91 (tropylium ion) and m/z 150.[6] The differentiation from its positional isomers (25C-NB2OMe and 25C-NB4OMe) can be achieved by comparing the relative abundances of these key fragments.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of 25C-NB3OMe.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Blotter Blotter Paper Sample Solvent_methanol Extract with Methanol Blotter->Solvent_methanol Standard Reference Standard Solvent_chloroform Dissolve in Chloroform Standard->Solvent_chloroform GC_Vial Transfer to GC Vial Solvent_chloroform->GC_Vial Sonication Ultrasonic Bath (15 min) Solvent_methanol->Sonication Sonication->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation (HP-5MS or DB-1 MS column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 30-550) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Quantification Quantification TIC->Quantification Library_Search Library Comparison Mass_Spectrum->Library_Search Report Final Report Library_Search->Report Quantification->Report

Caption: Workflow for the GC-MS analysis of 25C-NB3OMe.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the identification and analysis of 25C-NB3OMe. The provided protocols for sample preparation and instrumental parameters can be readily implemented in forensic and research laboratories. The characteristic mass spectral fragmentation pattern allows for the unambiguous identification of 25C-NB3OMe and its differentiation from positional isomers.

References

Liquid chromatography-mass spectrometry (LC-MS) protocol for 25C-NB3OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25C-NB3OMe, or 2,5-dimethoxy-4-chloro-N-(3-methoxybenzyl)phenethylamine, is a potent synthetic hallucinogen and a positional isomer of the more well-known 25C-NBOMe. As a member of the NBOMe class of psychoactive substances, its detection and quantification are of significant interest in forensic science, clinical toxicology, and pharmacological research. Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and selective method for the analysis of 25C-NB3OMe in various matrices. These application notes provide a detailed protocol for the identification and quantification of 25C-NB3OMe using LC-MS/MS.

Quantitative Data Summary

The following tables summarize the key quantitative data for the LC-MS/MS analysis of 25C-NB3OMe and its related isomers. This information is essential for instrument setup and data interpretation.

Table 1: Mass Spectrometric Data for 25C-NB3OMe

ParameterValueReference
Chemical FormulaC₁₈H₂₂ClNO₃[1]
Molecular Weight335.8 g/mol [1]
Precursor Ion ([M+H]⁺)m/z 336.1[1]
Proposed Product Ion 1m/z 121.1[1]
Proposed Product Ion 2m/z 150.1[1]
Proposed Product Ion 3m/z 91.1[1]

Table 2: Multiple Reaction Monitoring (MRM) Transitions for 25C-NB3OMe

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Description
336.1121.125-35Primary (Quantifier) - Benzyl moiety
336.1150.120-30Secondary (Qualifier) - Alpha-cleavage of phenethylamine

Note: Optimal collision energies should be determined empirically on the specific instrument being used.

Experimental Protocols

This section provides detailed methodologies for the sample preparation and LC-MS/MS analysis of 25C-NB3OMe.

Sample Preparation

The following protocol is a general guideline for the extraction of 25C-NB3OMe from blotter paper, a common matrix for this compound. For biological matrices such as blood or urine, a more extensive solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol would be required.

  • Extraction from Blotter Paper:

    • Submerge a single blotter paper sample in 2.0 mL of methanol (B129727) in a clean glass vial.

    • Sonicate the vial for 15 minutes to facilitate the extraction of the analyte.

    • Filter the extract using a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of 25C-NB3OMe.

Table 3: Liquid Chromatography Parameters

ParameterRecommended Setting
Column Biphenyl or C8 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Start at 10-20% B, ramp to 90-95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

Table 4: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Nebulizer Gas Flow Instrument Dependent
Drying Gas Flow Instrument Dependent
Acquisition Mode Multiple Reaction Monitoring (MRM)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of the analytical process.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Blotter Paper Sample Extraction Methanol Extraction & Sonication Sample->Extraction Filtration Syringe Filtration Extraction->Filtration LC_Separation Liquid Chromatography (Isomer Separation) Filtration->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Fragmentation Tandem MS (MRM) Precursor: 336.1 Products: 121.1, 150.1 MS_Ionization->MS_Fragmentation Data_Acquisition Data Acquisition MS_Fragmentation->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Report Final Report Quantification->Report Fragmentation_Pathway cluster_fragments Product Ions Precursor 25C-NB3OMe [M+H]⁺ m/z 336.1 Fragment1 Benzyl Moiety m/z 121.1 Precursor->Fragment1 CID Fragment2 Phenethylamine Moiety (alpha-cleavage) m/z 150.1 Precursor->Fragment2 CID

References

Application Note: Identification of 25C-NB3OMe using High-Performance Thin-Layer Chromatography (HPTLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

25C-NB3OMe, a potent synthetic phenethylamine (B48288) derivative, is a member of the NBOMe class of novel psychoactive substances (NPS). These substances are known for their hallucinogenic effects, which are primarily mediated through their potent agonism at the serotonin (B10506) 5-HT2A receptor.[1][2][3] The increasing prevalence of NBOMe compounds in seized materials necessitates robust and reliable analytical methods for their unambiguous identification in forensic and research laboratories.[1][4][5] High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and versatile analytical platform for the screening and identification of these compounds, particularly in complex matrices such as blotter papers.[1][4][5][6][7] This application note provides a detailed protocol for the identification of 25C-NB3OMe using HPTLC.

Principle

HPTLC separates components of a mixture based on their differential affinities for a stationary phase (the HPTLC plate) and a mobile phase (the developing solvent). For the analysis of 25C-NB3OMe, a sample extract is applied to a silica (B1680970) gel HPTLC plate. The plate is then developed in a chamber containing a specific mobile phase. The components of the sample migrate up the plate at different rates, resulting in their separation. The position of the separated compound is characterized by its retardation factor (Rf value). Identification is achieved by comparing the Rf value and spectral data of the sample spot with that of a known reference standard. Densitometric analysis allows for the quantification of the substance.

Quantitative Data Summary

The following table summarizes the validation parameters for the HPTLC method for the analysis of 25C-NBOMe in blotter papers as reported by Duffau et al.[1][4][5]

ParameterResult
Rf Value ~0.58
Mobile Phase Toluene:Methanol (B129727):Ammonia (85:15:1, v/v/v)
Linearity Range 19.72–118.28 µg per band
Correlation Coefficient (r) 0.99772
Repeatability (CV%) 5.459% (at 50.2 µg)
Recovery 97.098 ± 1.166% to 105.111 ± 1.404%
Limit of Detection (LOD) 5.9 µg per band
Limit of Quantification (LOQ) 19.72 µg per band

Experimental Protocol

This protocol is adapted from the validated method for the HPTLC analysis of 25C-NBOMe in seized blotters.[1][4][5]

1. Materials and Reagents

  • HPTLC silica gel 60 F254 plates (20 x 10 cm)

  • 25C-NB3OMe reference standard

  • Methanol (HPLC grade)[1]

  • Toluene (HPLC grade)[1]

  • Ammonia solution (25%)

  • Cyclohexane (HPLC grade)[1]

  • Diethylamine (HPLC grade)[1]

  • Sample application device (e.g., Linomat 5 or Automatic TLC Sampler)

  • Twin-trough developing chamber

  • TLC scanner for densitometric evaluation

  • UV cabinet for visualization

2. Standard Solution Preparation

  • Prepare a stock solution of 25C-NB3OMe reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standard solutions of varying concentrations (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting with methanol.

3. Sample Preparation (from Blotter Paper)

  • Cut a portion of the blotter paper containing the suspected 25C-NB3OMe.

  • Submerge the blotter paper in a known volume of methanol (e.g., 1 mL) in a clean vial.

  • Sonicate the vial for 15 minutes to extract the analyte into the methanol.

  • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter. The filtrate is now ready for HPTLC analysis.

4. Chromatographic Conditions

  • Stationary Phase: HPTLC plates silica gel 60 F254

  • Application: Apply 5 µL of the standard solutions and sample extracts as 8 mm bands, 10 mm from the bottom edge of the plate, with a distance of at least 10 mm between bands.

  • Mobile Phase: Toluene:Methanol:Ammonia (85:15:1, v/v/v).

  • Chamber Saturation: Line the twin-trough chamber with filter paper and add 25 mL of the mobile phase. Allow the chamber to saturate for 20 minutes at room temperature.

  • Development: Place the HPTLC plate in the saturated developing chamber and develop up to a distance of 80 mm.

  • Drying: After development, remove the plate from the chamber and dry it in a stream of warm air.

5. Detection and Analysis

  • UV-Visible Scanning: Scan the dried plate using a TLC scanner in absorbance mode at a wavelength of 230 nm.

  • Identification: Compare the Rf value of the spot in the sample track with the Rf value of the 25C-NB3OMe reference standard. The Rf value should be approximately 0.58.

  • Quantification: Create a calibration curve by plotting the peak area of the standard spots against their corresponding concentrations. Use the regression equation to determine the concentration of 25C-NB3OMe in the sample extract.

Visualizations

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Analysis Sample Blotter Paper Sample Extraction Methanol Extraction (Sonication) Sample->Extraction Standard 25C-NB3OMe Standard Std_Prep Serial Dilutions Standard->Std_Prep Filtration Filtration Extraction->Filtration Sample_Ready Sample Extract Filtration->Sample_Ready Std_Ready Standard Solutions Std_Prep->Std_Ready Application Sample/Standard Application on HPTLC Plate Sample_Ready->Application Std_Ready->Application Development Chromatographic Development (Toluene:Methanol:Ammonia) Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (230 nm) Drying->Scanning Identification Rf Value Comparison (Rf ≈ 0.58) Scanning->Identification Quantification Quantification via Calibration Curve Scanning->Quantification Result Identification & Concentration of 25C-NB3OMe Identification->Result Quantification->Result

Caption: Experimental workflow for the HPTLC identification of 25C-NB3OMe.

Signaling_Pathway NB3OMe 25C-NB3OMe Receptor 5-HT2A Receptor NB3OMe->Receptor Agonist Binding G_Protein Gq/G11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Hallucinogenic Effects Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway of 25C-NB3OMe via 5-HT2A receptor agonism.

References

Application Notes and Protocols for the NMR Spectroscopy of 25C-NB3OMe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25C-NB3OMe hydrochloride is a potent synthetic psychoactive substance and a derivative of the phenethylamine (B48288) 2C-C. As a member of the NBOMe class of compounds, it is characterized by an N-(3-methoxybenzyl) substitution on the amine. Accurate and reliable analytical methods are crucial for the identification and quantification of such compounds in forensic, clinical, and research settings. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis. These application notes provide a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.30t~7.8H-5'
~7.00d~7.8H-6'
~6.95sH-2'
~6.89d~7.8H-4'
6.84sH-6
6.78sH-3
4.25t~6.0N-CH₂-Ar'
3.86s2-OCH₃
3.82s5-OCH₃
3.80s3'-OCH₃
3.2-3.4mAr-CH₂-CH₂-N
3.0-3.2mAr-CH₂-CH₂-N

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

Chemical Shift (ppm)Assignment
~159.9C-3'
~151.7C-2
~149.2C-5
~139.0C-1'
~129.8C-5'
~122.5C-1
~120.5C-6'
~115.3C-4
~114.0C-4'
~113.5C-2'
~113.0C-6
~112.8C-3
~56.52-OCH₃
~56.35-OCH₃
~55.33'-OCH₃
~50.0N-CH₂-Ar'
~45.0Ar-CH₂-CH₂-N
~28.0Ar-CH₂-CH₂-N

Note: The chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and instrument.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for NMR spectroscopy.

Materials:

Procedure:

  • Weighing the Sample: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.[1]

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Mixing: Securely cap the vial and vortex until the sample is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure there are no air bubbles. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

  • Capping and Cleaning: Cap the NMR tube securely and wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

This protocol provides the parameters for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse

  • Spectral Width: -3 to 13 ppm[1]

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 45 seconds (for quantitative analysis)[1]

  • Number of Scans: 16-64 (depending on sample concentration)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse program

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (depending on sample concentration)

  • Temperature: 298 K

Protocol 3: NMR Data Processing and Analysis

This protocol describes the steps for processing the acquired NMR data.

Software:

  • Standard NMR processing software (e.g., MestReNova, TopSpin, etc.)

Procedure:

  • Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Peak Picking and Integration: Identify and list all significant peaks. For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Data Analysis: Assign the peaks to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants. 2D NMR experiments such as COSY and HSQC can be used to aid in the assignment.

Mandatory Visualizations

Diagram 1: Experimental Workflow for NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh 10 mg of 25C-NB3OMe HCl dissolve Dissolve in 0.7 mL of CDCl3 with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer acquire_H1 Acquire 1H NMR Spectrum (400 MHz) transfer->acquire_H1 acquire_C13 Acquire 13C NMR Spectrum (100 MHz) transfer->acquire_C13 processing Fourier Transform, Phase & Baseline Correction acquire_H1->processing acquire_C13->processing referencing Reference to TMS (1H) & CDCl3 (13C) processing->referencing analysis Peak Picking, Integration, & Structural Assignment referencing->analysis

Caption: Workflow for NMR Analysis of 25C-NB3OMe HCl.

Diagram 2: Simplified Signaling Pathway of NBOMe Compounds

NBOMe compounds, including 25C-NB3OMe, are known to be potent agonists of the serotonin (B10506) 5-HT₂A receptor.[2] Activation of this receptor can lead to downstream signaling cascades.

G NBOMe 25C-NB3OMe Receptor 5-HT2A Receptor NBOMe->Receptor G_protein Gq/11 Protein Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Downstream Downstream Effects (e.g., Psychoactivity) IP3_DAG->Downstream

Caption: Simplified 5-HT₂A Receptor Signaling Pathway.

References

Application Notes: In-vitro Receptor Binding Assay for 25C-NB3OMe at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the binding affinity of 25C-NB3OMe, a potent psychedelic compound, for the human serotonin (B10506) 2A (5-HT2A) receptor using an in-vitro radioligand binding assay. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for psychedelic drugs and is implicated in various neuropsychiatric disorders.[1] Radioligand binding assays are a sensitive and established method for quantifying the affinity of novel compounds for specific receptors.[1]

The protocol outlined below is a competitive binding assay, which measures the ability of an unlabeled compound (25C-NB3OMe) to displace a radiolabeled ligand from the 5-HT2A receptor. This allows for the determination of the inhibitor constant (Ki) of 25C-NB3OMe, a crucial parameter in drug development.

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[1][2] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][2] This signaling cascade is central to the receptor's function.[1] Additionally, the 5-HT2A receptor can modulate other signaling cascades, including those involving arachidonic acid release and β-arrestin recruitment.[2][3]

5-HT2A Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Agonist Agonist (e.g., Serotonin) Agonist->5-HT2A_Receptor Binds

Figure 1: Canonical 5-HT2A receptor signaling pathway.

Data Presentation

The following table summarizes hypothetical binding affinity data for 25C-NB3OMe at the human 5-HT2A receptor, as would be determined by the protocol below. For comparison, data for known 5-HT2A ligands are also included.

CompoundReceptorRadioligandKi (nM)Assay TypeCell Line
25C-NB3OMe Human 5-HT2A [3H]Ketanserin (To be determined) Competition Binding CHO-K1 or HEK293
KetanserinHuman 5-HT2A[3H]Ketanserin1.1Competition BindingCHO-K1
LSDHuman 5-HT2A[3H]Ketanserin2Competition BindingCHO-K1
DOIRat 5-HT2A[3H]Ketanserin59Competition BindingRat Frontal Cortex

Note: The Ki value for 25C-NB3OMe is a placeholder and will be determined experimentally. The comparative data is sourced from publicly available pharmacological studies.[4][5]

Experimental Protocol: In-vitro Competition Binding Assay for 25C-NB3OMe at the 5-HT2A Receptor

This protocol details the steps for a competitive radioligand binding assay using membranes from cells expressing the human 5-HT2A receptor.

I. Materials and Reagents

  • Cell Membranes: Membrane preparations from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT2A receptor.[5][6] Alternatively, tissue homogenates from rat frontal cortex can be used.[2][4]

  • Radioligand: [3H]Ketanserin (a commonly used antagonist radioligand for 5-HT2A).[2]

  • Unlabeled Ligand: 25C-NB3OMe.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist, such as unlabeled Ketanserin or Mianserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).[4]

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Microplate Scintillation Counter.

  • Cell Harvester/Vacuum Manifold.

II. Cell Membrane Preparation

High-quality cell membranes are essential for a successful binding assay.

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor to approximately 80-90% confluency.

  • Harvesting: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Scrape the cells into ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Final Preparation: Wash the membrane pellet with Assay Buffer and resuspend in a known volume. Determine the protein concentration using a standard method like the Bradford or BCA assay. Store the membrane preparation in aliquots at -80°C.

III. Assay Procedure

  • Plate Pre-treatment: To reduce non-specific binding, pre-soak the filter plates with a blocking agent like 0.5% polyethyleneimine for 2 hours.[2][4]

  • Assay Setup: In a 96-well assay plate, add the following components in triplicate for a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin, 100 µL membrane suspension.[1]

    • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Ketanserin (e.g., 10 µM), 50 µL [3H]Ketanserin, 100 µL membrane suspension.

    • Test Compound (25C-NB3OMe): 50 µL of 25C-NB3OMe at various concentrations, 50 µL [3H]Ketanserin, 100 µL membrane suspension.[1]

  • Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[7][8]

  • Filtration: Terminate the assay by rapidly filtering the plate contents through the pre-soaked glass fiber filter plate using a cell harvester or vacuum manifold.[1][2]

  • Washing: Wash the filters 3-5 times with ice-cold wash buffer to separate bound from free radioligand.[1][2]

  • Drying: Allow the filters to dry completely.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[1][2]

IV. Data Analysis

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[2]

  • Calculate Percent Inhibition: For each concentration of 25C-NB3OMe, calculate the percentage of specific binding inhibited.

  • Determine IC50: Plot the percent inhibition against the logarithm of the 25C-NB3OMe concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).[1]

  • Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Assay_Setup Assay Plate Setup (Total, NSB, Test Compound) Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Radioligand, 25C-NB3OMe) Reagent_Prep->Assay_Setup Incubation Incubation (60-90 min at RT) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Calc_IC50 Determine IC50 (Non-linear Regression) Calc_Specific->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

References

Application Notes and Protocols for In Vitro Studies of 25C-NB3OMe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25C-NB3OMe hydrochloride is a derivative of the phenethylamine (B48288) hallucinogen 2C-C and is recognized as a highly potent partial agonist for the human 5-HT2A receptor.[1] Understanding its effects on various cell types is crucial for neurotoxicity, cardiotoxicity, and drug development studies. This document provides detailed application notes and protocols for studying the effects of this compound in relevant cell culture models.

Note: Specific quantitative data for this compound is limited in the current literature. The quantitative data presented in these notes are for the closely related compound 25C-NBOMe , which shares a primary mechanism of action as a potent 5-HT2A agonist.[2] These protocols are provided as templates and should be optimized for the specific experimental conditions and for this compound.

Recommended Cell Culture Models

A variety of cell lines are suitable for investigating the diverse effects of phenethylamines. For neurotoxicity and psychoactivity studies, human neuroblastoma SH-SY5Y cells are a common choice. Other neuronal cell lines like PC12 and SN4741 have also been used to assess the neurotoxic potential of related compounds.[3][4][5] For cardiotoxicity assessment, the H9c2 cell line, derived from rat heart tissue, serves as a valuable model.[6]

Data Presentation: Cytotoxicity of 25C-NBOMe

The following table summarizes the reported 50% inhibitory concentrations (IC50) of 25C-NBOMe in different neuronal cell lines, providing a benchmark for neurotoxicity studies.

Cell LineIC50 (µM)Reference
SH-SY5Y89[3][4][5]
PC1278[3][4]
SN474162[3][4]

Experimental Protocols

Cell Culture and Maintenance

Protocol for SH-SY5Y Cell Culture:

  • Media Preparation: Prepare a complete growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).

  • Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

  • Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash with sterile Phosphate-Buffered Saline (PBS), and detach the cells using a suitable volume of Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium and re-plate at the desired density.

Neurotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and determine the cytotoxic effects of this compound on neuronal cells.

Materials:

  • SH-SY5Y, PC12, or SN4741 cells

  • Complete growth medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for 24 to 48 hours, depending on the experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Seed Neuronal Cells in 96-well Plate treat Treat with this compound start->treat incubate1 Incubate (24-48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

MTT Assay Experimental Workflow.

Cardiotoxicity Assessment

For assessing cardiotoxicity, H9c2 cardiomyocytes can be used. The MTT assay protocol described above can be adapted for this cell line. Additionally, functional assays monitoring changes in beating frequency and rhythm can provide further insights into the cardiotoxic effects.

Receptor Binding and Functional Assays

This compound is a potent 5-HT2A receptor agonist.[1] Receptor binding and functional assays are essential to characterize its interaction with this receptor.

a) 5-HT2A Receptor Binding Assay (General Principles):

This assay determines the affinity of this compound for the 5-HT2A receptor. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin)

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Protocol Outline:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

b) Functional Assay: GTPγS Binding Assay (General Principles):

This functional assay measures the activation of G-proteins coupled to the 5-HT2A receptor upon agonist binding.

Protocol Outline:

  • Incubate cell membranes expressing the 5-HT2A receptor with varying concentrations of this compound in the presence of [35S]GTPγS.

  • Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • The amount of [35S]GTPγS bound to the G-protein is measured, typically by scintillation counting after filtration.

  • The concentration of this compound that produces 50% of the maximal response (EC50) is determined.

Signaling Pathway Analysis: Western Blot for pERK and pAkt

Studies on the related compound 25C-NBOMe have shown its involvement in the activation of the MAPK/ERK pathway and inhibition of the Akt/PKB signaling pathway in neuronal cells.[3] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.

Protocol:

  • Cell Treatment and Lysis:

    • Plate SH-SY5Y cells and grow to 80-90% confluency.

    • Treat the cells with various concentrations of this compound for different time points.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated ERK (pERK), total ERK, phosphorylated Akt (pAkt), and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow start Cell Treatment & Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (pERK, pAkt) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Western Blotting Experimental Workflow.

Signaling Pathways

This compound, as a potent 5-HT2A receptor agonist, is expected to modulate downstream signaling pathways upon receptor activation. Based on studies of related compounds, the following pathways are of particular interest.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_akt Akt/PKB Pathway cluster_mapk MAPK/ERK Pathway NB3OMe 25C-NB3OMe HT2A 5-HT2A Receptor NB3OMe->HT2A Gq Gq/11 HT2A->Gq PI3K PI3K HT2A->PI3K Inhibition Ras Ras HT2A->Ras Activation PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf Akt Akt/PKB PI3K->Akt Survival Cell Survival (Inhibited) Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Neurotoxicity/ Apoptosis ERK->Apoptosis

Putative Signaling Pathways of 25C-NB3OMe.

Disclaimer: The protocols and data provided are for research purposes only and are based on existing literature for similar compounds. It is essential to perform appropriate validation and optimization for this compound in your specific experimental setup. Always adhere to laboratory safety guidelines and handle all chemical substances with care.

References

Application Notes and Protocols for In-Vivo Studies of 25C-NBOMe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only. 25C-NBOMe hydrochloride is a potent psychoactive substance and should be handled with extreme caution in a controlled laboratory setting, adhering to all relevant safety and legal guidelines. The in-vivo data for 25C-NBOMe is limited; therefore, some protocols and data are adapted from studies on closely related N-benzylphenethylamine compounds such as 25I-NBOMe and 25B-NBOMe.

Introduction

25C-NBOMe (also known as NBOMe-2C-C or Cimbi-82) is a synthetic psychedelic compound derived from the phenethylamine (B48288) 2C-C.[1] It is a potent partial agonist of the serotonin (B10506) 5-HT2A receptor and has been utilized in preclinical research to investigate the function of this receptor system.[1][2] In-vivo studies are crucial for understanding the physiological, behavioral, and toxicological effects of 25C-NBOMe. This document provides an overview of suitable animal models, experimental protocols, and relevant data for conducting in-vivo research on 25C-NBOMe hydrochloride.

Note on Nomenclature: While the prompt specifies "25C-NB3OMe hydrochloride," the available scientific literature predominantly refers to "25C-NBOMe." This document will proceed with the information available for 25C-NBOMe, assuming "NB3OMe" may be a typographical error or a less common variant. The hydrochloride salt form is standard for improving solubility and stability.

Animal Models

Rodents are the most common animal models for studying the in-vivo effects of 5-HT2A receptor agonists like 25C-NBOMe.

  • Mice (e.g., C57BL/6J): Frequently used for behavioral assays such as the head-twitch response (HTR), which is a characteristic behavioral proxy for 5-HT2A receptor activation in rodents.[3][4] They are also suitable for locomotor activity monitoring and pharmacokinetic studies.

  • Rats (e.g., Sprague-Dawley, Wistar): Often used for more complex behavioral paradigms like drug discrimination studies, as well as for microdialysis to measure neurotransmitter levels in specific brain regions.[5][6]

  • Zebrafish (Danio rerio) and Caenorhabditis elegans: These models are useful for high-throughput toxicity screening and developmental toxicology studies.[7][8]

Data Presentation: Quantitative In-Vivo Data

Due to the limited specific data on 25C-NBOMe, the following tables include data from closely related compounds to provide a comparative context for experimental design.

Table 1: Behavioral Effects of NBOMe Compounds in Rodents

CompoundAnimal ModelDose Range (mg/kg)RouteObserved EffectsReference
25C-NBOMe Rats1, 2.5i.p.Dose-dependent decrease in locomotor activity; increased drug-appropriate responding in DOM-trained rats.[5]
25I-NBOMe Mice0.1 - 1.0i.p.Induced head-twitch response; increased dopamine (B1211576) levels in the nucleus accumbens at the highest dose; disrupted prepulse inhibition.[9][10]
25I-NBOMe Rats0.01 - 0.3s.c.Induced head-twitch response.[9]
25B-NBOMe Rats0.3 - 3i.p.Induced head and body twitches; decreased locomotor activity; impaired short-term memory in the novel object recognition test; anxiogenic effects.[6]

i.p. = intraperitoneal; s.c. = subcutaneous; DOM = 2,5-Dimethoxy-4-methylamphetamine

Table 2: Neurochemical Effects of NBOMe Compounds in Rats

CompoundDose (mg/kg)RouteBrain RegionNeurotransmitter ChangeReference
25B-NBOMe Not specifiedi.p.Frontal Cortex, Striatum, Nucleus AccumbensIncreased Dopamine, Serotonin, and Glutamate release.[6]
25I-NBOMe 3i.p.Frontal CortexIncreased Dopamine and Serotonin release.[11]
25I-NBOMe Not specifiedi.p.Striatum, CortexIncreased Dopamine levels.[8]

Signaling Pathways

25C-NBOMe primarily acts as a potent agonist at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates several intracellular signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 25C-NBOMe 25C-NBOMe 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates Beta_Arrestin β-Arrestin 2 5HT2A_Receptor->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Ca_Release->MAPK_ERK Modulates Cellular_Response Cellular Response (e.g., Neuronal Excitability) MAPK_ERK->Cellular_Response Beta_Arrestin->MAPK_ERK Can activate independently of Gq

Caption: 5-HT2A Receptor Signaling Pathway for 25C-NBOMe.

Experimental Protocols

Head-Twitch Response (HTR) in Mice

The HTR is a rapid, involuntary rotational jerk of the head and is considered a behavioral proxy for 5-HT2A receptor activation by hallucinogens.

Materials:

  • 25C-NBOMe hydrochloride stock solution

  • Sterile saline (0.9% NaCl)

  • Mouse observation cages

  • Syringes and needles for administration (e.g., 27-gauge)

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the observation cages for at least 30 minutes before drug administration.

  • Drug Preparation: Prepare fresh dilutions of 25C-NBOMe hydrochloride in sterile saline on the day of the experiment. Doses may range from 0.1 to 3.0 mg/kg based on related compounds. A vehicle control group (saline only) must be included.

  • Administration: Weigh each mouse and inject the appropriate volume of the drug solution or vehicle via the desired route (intraperitoneal or subcutaneous).

  • Observation: Immediately after injection, place the mouse back into the observation cage. Record the number of head twitches for a period of 30-60 minutes. A trained observer, blind to the experimental conditions, should perform the counting.

  • Data Analysis: Compare the mean number of head twitches between the different dose groups and the vehicle control using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Locomotor Activity Assessment in Rodents

This protocol assesses the stimulant or depressant effects of 25C-NBOMe on spontaneous movement.

Materials:

  • Open field apparatus (a square arena with infrared beams to automatically track movement)

  • 25C-NBOMe hydrochloride solutions and vehicle

  • Administration supplies

Procedure:

  • Habituation: Place the animal (mouse or rat) in the open field arena for a 30-60 minute habituation period to allow exploration and for initial activity levels to decline.

  • Administration: Remove the animal from the arena, weigh it, and administer the assigned dose of 25C-NBOMe or vehicle.

  • Data Collection: Immediately return the animal to the open field arena. Record locomotor activity (e.g., total distance traveled, number of line crossings, time spent in the center vs. periphery) for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare total activity across dose groups using statistical tests like ANOVA. Studies on related compounds suggest that 25C-NBOMe may cause an initial depression of locomotor activity.[5]

In-Vivo Microdialysis in Rats

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Materials:

  • Stereotaxic surgery apparatus

  • Microdialysis probes and pump

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • 25C-NBOMe hydrochloride solutions and vehicle

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation: Anesthetize a rat and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion and Baseline: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.

  • Drug Administration: Administer a dose of 25C-NBOMe or vehicle.

  • Sample Collection: Continue collecting dialysate samples for 2-3 hours post-administration.

  • Neurochemical Analysis: Analyze the collected samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis: Express post-injection neurotransmitter levels as a percentage of the baseline average. Use a two-way ANOVA with repeated measures to analyze the data.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in-vivo study of 25C-NBOMe.

G Protocol_Dev Protocol Development (Dose selection, Animal Model) Ethical_Approval Ethical Approval (IACUC) Protocol_Dev->Ethical_Approval Animal_Acclimation Animal Acclimation & Habituation Ethical_Approval->Animal_Acclimation Randomization Randomization of Animals into Treatment Groups Animal_Acclimation->Randomization Drug_Prep Drug & Vehicle Preparation Administration Drug Administration Drug_Prep->Administration Randomization->Administration Behavioral_Assay Behavioral/Physiological Data Collection Administration->Behavioral_Assay Tissue_Collection Tissue/Sample Collection (Optional, e.g., for PK/PD) Behavioral_Assay->Tissue_Collection Data_Analysis Data Analysis & Statistics Behavioral_Assay->Data_Analysis Tissue_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation End End: Conclusion & Reporting Interpretation->End

References

Application Notes and Protocols: Preparation of 25C-NB3OMe Hydrochloride Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Use by Researchers, Scientists, and Drug Development Professionals.

Disclaimer and Critical Safety Advisory

WARNING: 25C-NB3OMe hydrochloride is a potent psychoactive research chemical with high affinity for the serotonin (B10506) 5-HT₂ₐ receptor.[1] It and related NBOMe compounds are associated with significant toxicity, and their handling requires stringent safety protocols.[2] This document is intended solely for qualified researchers in controlled laboratory settings where the handling of such potent compounds is legally permissible and ethically approved.

  • Legal Compliance: All acquisition, storage, use, and disposal of this compound must comply with local, national, and international regulations. In some jurisdictions, this compound is a controlled substance.[1]

  • Occupational Safety: This compound should only be handled in facilities equipped with appropriate engineering controls (e.g., certified chemical fume hood, ventilated enclosure, or isolator) to prevent exposure.[3][4] Personnel must be trained in handling highly potent active pharmaceutical ingredients (HPAPIs) and must use appropriate personal protective equipment (PPE), including a lab coat, double nitrile gloves, and safety glasses.[5]

  • For Research Use Only: This compound is strictly for in vitro or preclinical in vivo research under approved protocols. It is not for human or veterinary use.

Compound Information

25C-NB3OMe is a derivative of the 2C-C phenethylamine.[1] The N-(3-methoxybenzyl) substitution significantly increases its potency and selectivity for the 5-HT₂ₐ receptor compared to its parent compound.[6] Key physicochemical properties are summarized below.

PropertyValueSource(s)
Full Chemical Name 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride[1]
Synonyms 2C-C-NB3OMe, NB3OMe-2C-C[1]
Molecular Formula C₁₈H₂₂ClNO₃ · HCl[7]
Molecular Weight 372.3 g/mol [7]
Appearance White powder / Crystalline solid[7]
Purity ≥98% (Verify with Certificate of Analysis)
Solubility (related compound 25C-NBOMe HCl) DMSO: ~10 mg/mL; DMF: ~10 mg/mL; Ethanol (B145695): ~2 mg/mL[8]

Background: Mechanism of Action

25C-NB3OMe is a potent partial agonist of the serotonin 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR).[1] Activation of the 5-HT₂ₐ receptor is primarily coupled to the Gαq signaling pathway.[9] This cascade involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), respectively, triggering downstream cellular responses.[9][10]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response Ligand 25C-NB3OMe Ligand->Receptor Binds

Simplified 5-HT₂ₐ receptor Gαq signaling pathway.

Materials and Equipment

  • This compound (solid powder, purity ≥98%)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile deionized water (ddH₂O) or Phosphate-Buffered Saline (PBS)

  • Analytical balance (readable to at least 0.01 mg)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Sterile, amber or light-protecting microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): lab coat, safety glasses, double nitrile gloves

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Concentrated stock solutions in an organic solvent like DMSO are standard for long-term storage and subsequent dilution into aqueous media for experiments.[11][12]

Calculation: To prepare a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) For 1 mL (0.001 L) of a 10 mM (0.01 M) solution with a MW of 372.3 g/mol : Mass (mg) = 0.01 × 0.001 × 372.3 × 1000 = 3.723 mg

Procedure:

  • Preparation: Before opening, allow the vial containing the solid compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.[11]

  • Weighing: Inside a chemical fume hood or other ventilated enclosure, carefully weigh 3.723 mg of this compound on an analytical balance and transfer it to a sterile 1.5 mL amber microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.[11] A brief sonication may be used if dissolution is difficult.

  • Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, labeled amber tubes.[13] Store immediately at -80°C.

G start Start calc Calculate Mass (e.g., 3.723 mg for 1 mL of 10 mM) start->calc weigh Weigh Compound in Ventilated Enclosure calc->weigh add_solvent Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_solvent dissolve Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve aliquot Aliquot into Single-Use Amber Tubes dissolve->aliquot store Store Aliquots at -80°C aliquot->store end End store->end

Workflow for preparing a 10 mM stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution into the appropriate aqueous buffer or cell culture medium. To avoid precipitation and cellular toxicity, the final concentration of DMSO should typically be kept below 0.5%.[13]

Example: Preparing a 10 µM working solution for a cell-based assay.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first create a 1 mM intermediate solution.

    • Thaw one 10 µL aliquot of the 10 mM stock solution.

    • Add the 10 µL of stock to 990 µL of sterile culture medium or buffer (1:100 dilution) to yield 1 mL of a 100 µM solution. Mix thoroughly.

  • Final Dilution:

    • Take 100 µL of the 100 µM intermediate solution.

    • Add it to 900 µL of culture medium (1:10 dilution) to yield 1 mL of the final 10 µM working solution.

    • The final DMSO concentration in this example would be 0.01%.

  • Control: Prepare a vehicle control using the same final concentration of DMSO in the medium (e.g., 0.01% DMSO) but without the compound.

  • Use Immediately: Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.

Stability and Storage

  • Solid: Store the solid hydrochloride salt at -20°C, protected from light and moisture.

  • Stock Solution (DMSO): Properly prepared and aliquoted stock solutions are stable for at least 6 months when stored at -80°C.[13] Avoid repeated freeze-thaw cycles. Some NBOMe compounds have shown degradation over time at 4°C or room temperature.[14]

  • Working Solution (Aqueous): Prepare fresh before each experiment and do not store.

Example Application: In Vitro Neurotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of 25C-NB3OMe on a neuronal cell line (e.g., SH-SY5Y), as has been done for related compounds.[15][16]

Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Preparation of Drug Dilutions: Prepare a series of working solutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM) by serially diluting the stock solution as described in Protocol 2. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Measure cell viability using a standard method, such as an MTT or WST-1 assay, according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance using a microplate reader. Normalize the results to the vehicle control group (set to 100% viability) and plot a dose-response curve to determine the IC₅₀ value.

G start Start seed Seed Cells in 96-Well Plate (e.g., SH-SY5Y) start->seed incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 prepare Prepare Serial Dilutions of 25C-NB3OMe & Vehicle incubate1->prepare treat Treat Cells with Compound or Vehicle Control prepare->treat incubate2 Incubate for 24-48 Hours treat->incubate2 assay Add Viability Reagent (e.g., MTT, WST-1) incubate2->assay measure Measure Absorbance with Plate Reader assay->measure analyze Analyze Data & Calculate IC₅₀ measure->analyze end End analyze->end

Experimental workflow for an in vitro cytotoxicity assay.

Waste Disposal and Decontamination

  • Waste: All waste materials, including pipette tips, tubes, and unused solutions containing 25C-NB3OMe, must be treated as hazardous chemical waste and disposed of according to institutional and regulatory guidelines.

  • Decontamination: Spills should be decontaminated immediately using an appropriate method, such as treatment with 10% bleach followed by an ethanol wash, as determined by your institution's safety office. All materials used for cleanup must also be disposed of as hazardous waste.

References

Application Note: Safe Handling and Disposal of 25C-NB3OMe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting. 25C-NB3OMe hydrochloride is a potent research chemical with limited toxicological data. It is structurally related to other N-benzylphenethylamines (NBOMes) known to cause severe adverse effects and fatalities in humans.[1][2][3] All procedures must be conducted with the assumption that this compound is highly toxic and active at very low doses. A thorough, site-specific risk assessment must be performed before any handling.

Compound Identification and Properties

25C-NB3OMe is a derivative of the phenethylamine (B48288) hallucinogen 2C-C and acts as a potent partial agonist for the human 5-HT2A receptor.[4] Due to its high potency, it must be classified and handled as a high-potency active pharmaceutical ingredient (HPAPI), requiring specialized containment.[5][6]

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Chemical Name 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride
Synonym(s) 2C-C-NB3OMe [4]
CAS Number 1566571-57-0 [7]
Molecular Formula C₁₈H₂₂ClNO₃ • HCl [8]
Formula Weight 372.3 g/mol [8][9]
Appearance Crystalline Solid [10]
Purity (Typical) ≥98% [9][10]

| Solubility | Soluble in DMF (10 mg/ml), DMSO (3 mg/ml), Ethanol (5 mg/ml) |[10] |

Hazard Assessment and Toxicology

No formal Occupational Exposure Limit (OEL) or LD₅₀ value has been established for this compound. However, the NBOMe class of compounds is associated with extreme toxicity.[2] Doses of the related 25C-NBOMe are reported to be active in the 200-1000 µg range.[1] Personnel must assume that exposure to microgram quantities of powder could result in adverse health effects.

Table 2: Summary of Known Clinical Effects from NBOMe Class Intoxication

Symptom / Effect Description Reference(s)
Sympathomimetic Tachycardia (rapid heart rate), hypertension (high blood pressure), hyperthermia. [11][12][13]
Neurological Agitation, aggression, severe anxiety, seizures, visual and auditory hallucinations. [1][11][12][13]
Systemic Metabolic acidosis, acute kidney injury, rhabdomyolysis (muscle breakdown). [1][11][12]

| Fatality | Multiple deaths have been attributed to NBOMe-related toxicity. |[1][11][12] |

Note: The absence of a hazard classification on some supplier Safety Data Sheets (SDS) likely reflects a lack of data, not a lack of hazard, and should be disregarded in favor of treating this compound as highly potent.

Experimental Protocols: Safe Handling

The primary principle for handling this compound is containment at the source.[5] Open handling of the powder form is strictly prohibited.[14]

Engineering Controls
  • Primary Containment: All manipulations of the solid compound (e.g., weighing, aliquoting, reconstituting) MUST be performed within a certified containment system, such as a negative pressure glovebox, containment ventilated enclosure (CVE), or weighing and dispensing containment isolator.[5][14] This equipment must be proven to operate at a performance target below the assumed OEL (e.g., <10 µg/m³).[6][14]

  • Secondary Containment: The laboratory where the compound is handled should be maintained under negative pressure relative to adjacent corridors, with access controlled via an airlock.[14]

Personal Protective Equipment (PPE)

Engineering controls are the primary barrier; PPE is a secondary measure. The following minimum PPE is required when working within the secondary containment area.

Table 3: Required Personal Protective Equipment

Task Lab Coat / Gown Gloves Eye Protection Respiratory Protection
Storage/Transport Disposable Gown 1 Pair Nitrile Safety Glasses Not Required (if container sealed)
Handling Solid Disposable Gown Double Nitrile Safety Goggles Elastomeric Half-Mask Respirator with P100 Cartridges (or PAPR)

| Handling Solutions | Disposable Gown | Double Nitrile | Safety Goggles | Required if outside of primary containment |

Protocol: Compound Receipt, Storage, and Logging
  • Upon receipt, visually inspect the external packaging for any damage or contamination within a designated receiving area.

  • Do not open the primary container. Transport the sealed container to the designated high-potency compound storage area.

  • Store the compound in a clearly labeled, sealed, and secured container at -20°C.[9] The storage location (e.g., freezer) must be labeled with appropriate warnings indicating high-potency compounds.

  • Maintain a detailed inventory log for all potent compounds, tracking receipt, usage (weighed amounts), and disposal.

Protocol: Weighing and Solution Preparation
  • Assemble all necessary items (vials, spatula, solvent, pipettors) and place them inside the primary containment unit before starting.

  • Line the work surface of the containment unit with a plastic-backed absorbent pad.[15]

  • Don all required PPE as specified in Table 3.

  • Carefully open the container and weigh the desired amount of this compound using a tared weigh boat or by weighing directly into the receiving vial.

  • Once weighing is complete, securely close the primary compound container.

  • Add the desired solvent to the vial containing the weighed powder. Use syringes and needles with Luer-lock fittings to prevent accidental disconnection.[15]

  • Cap the vial and mix until the solid is fully dissolved.

  • Clean the spatula and any affected surfaces inside the containment unit before removing items. (See Section 5.1).

  • All disposable items used in the process (weigh boat, pipette tips, absorbent pad) are to be treated as contaminated waste. (See Section 5.2).

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Containment) cluster_cleanup Post-Handling Phase RiskAssess Perform Risk Assessment PrepContain Prepare Primary Containment (e.g., Glovebox) RiskAssess->PrepContain DonPPE Don Appropriate PPE PrepContain->DonPPE Transfer Transfer Compound to Containment DonPPE->Transfer Weigh Weigh Solid Compound Transfer->Weigh Reconstitute Prepare Stock Solution Weigh->Reconstitute Seal Seal Primary & Solution Vials Reconstitute->Seal Decon Decontaminate Surfaces & Tools Seal->Decon Store Return Compound to Secure Storage Seal->Store SegWaste Segregate & Package Waste Decon->SegWaste DoffPPE Doff PPE in Designated Area SegWaste->DoffPPE Log Update Inventory Log DoffPPE->Log

Diagram 1: General workflow for handling solid this compound.

Emergency Procedures

An emergency response plan must be established and all personnel trained on its execution.[16] An emergency spill kit and first aid supplies must be readily accessible.

Spills
  • Small Spill (inside containment):

    • Decontaminate using an appropriate procedure (See Section 5.1).

    • Collect all cleanup materials and dispose of them as hazardous waste.

  • Spill (outside containment):

    • Evacuate the immediate area. Alert personnel and restrict access.

    • If the spill involves powder, DO NOT attempt to sweep it up dry. Cover gently with plastic-backed absorbent pads.

    • Trained emergency response personnel wearing appropriate PPE (including respiratory protection) should perform the cleanup.

    • The area must be thoroughly decontaminated and validated by surface wipe testing before being returned to service.

Personnel Exposure
  • Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel.[17]

G cluster_routes cluster_actions Start Personnel Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir RemoveClothing Remove Contaminated Clothing Skin->RemoveClothing FlushEyes Flush Eyes with Water (15 min) Eye->FlushEyes NoVomit Do Not Induce Vomiting Ingestion->NoVomit Medical Seek Immediate Medical Attention (Provide SDS) FreshAir->Medical WashSkin Wash Skin with Soap & Water (15 min) RemoveClothing->WashSkin WashSkin->Medical FlushEyes->Medical NoVomit->Medical

Diagram 2: Decision tree for personnel exposure response.

Decontamination and Disposal Procedures

All waste generated from handling this compound must be treated as hazardous waste. Do not dispose of this compound or its waste in standard trash or via the sewer system.[15][18]

Decontamination
  • Equipment/Surfaces: A validated cleaning procedure is critical.[16] A suggested method is a multi-step process:

    • Wipe surfaces with a detergent solution to remove bulk material.

    • Wipe surfaces with a solvent known to solubilize the compound (e.g., ethanol).

    • Wipe surfaces with purified water.

  • Validation: Cleaning effectiveness should be verified via surface sampling (e.g., wipe tests) and analysis to ensure no residual compound remains.

Waste Management and Disposal

All waste must be segregated into clearly labeled, sealed containers for collection by a licensed hazardous waste disposal contractor, typically for destruction via incineration.[19][20]

Table 4: Waste Stream Segregation and Disposal

Waste Stream Description Container Type Disposal Path
Solid Chemical Waste Expired or unused solid this compound. Labeled, sealed container (e.g., original vial inside a secondary container). EHS/Hazardous Waste Contractor
Liquid Chemical Waste Unused solutions, decontamination rinsate. Labeled, sealed, compatible solvent waste container. EHS/Hazardous Waste Contractor
Contaminated Sharps Needles, syringes, glass vials, ampules. Puncture-proof sharps container labeled "Hazardous Drug Waste".[15] EHS/Hazardous Waste Contractor

| Contaminated Solid Waste | Used PPE (gloves, gowns), absorbent pads, weigh boats, plasticware. | Lined, sealed container (e.g., drum or box) labeled "Hazardous Drug Waste".[15] | EHS/Hazardous Waste Contractor |

Note: Some facilities may utilize chemical neutralization systems with activated carbon to render psychoactive substances inert before disposal; consult with your institution's environmental health and safety (EHS) office to determine if this is an approved method.[21]

G cluster_source Waste Generation Sources cluster_containers Waste Segregation & Containment Unused Unused/Expired Compound SolidWaste Solid Chemical Waste Container Unused->SolidWaste Solutions Contaminated Solutions LiquidWaste Liquid Chemical Waste Container Solutions->LiquidWaste PPE Used PPE & Consumables ContamWaste Contaminated Solid Waste (Hazardous Drug Waste Bin) PPE->ContamWaste Sharps Needles, Vials, Syringes SharpsWaste Sharps Container (Hazardous Drug Waste) Sharps->SharpsWaste Pickup Collection by EHS / Licensed Waste Contractor SolidWaste->Pickup LiquidWaste->Pickup ContamWaste->Pickup SharpsWaste->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Diagram 3: Waste disposal pathway for this compound.

References

Using 25C-NB3OMe hydrochloride as a research tool for serotonin receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 25C-NB3OMe Hydrochloride for Serotonin (B10506) Receptor Research

Introduction

This compound is a potent and selective serotonergic compound belonging to the N-benzylphenethylamine class. It is a derivative of the psychedelic phenethylamine (B48288) 2C-C[1][2]. Like other members of the NBOMe family, 25C-NB3OMe acts as a high-affinity partial agonist at the human serotonin 2A (5-HT₂ₐ) receptor, making it a valuable research tool for investigating the structure, function, and pharmacology of this key receptor subtype[1]. The 5-HT₂ₐ receptor is a primary target for classic psychedelic drugs and is implicated in a wide range of physiological and pathological processes, including mood, perception, and cognition, as well as psychiatric disorders like schizophrenia and depression[3][4]. These application notes provide a summary of the pharmacological data for the closely related compound 25C-NBOMe and detailed protocols for its characterization in serotonin receptor studies.

Pharmacological Profile

  • Mechanism of Action: this compound exerts its effects primarily through agonism at the 5-HT₂ₐ receptor. The N-(3-methoxybenzyl) substitution significantly increases the affinity and potency for the 5-HT₂ₐ receptor compared to its parent compound, 2C-C[5][6][7]. Activation of the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade[3][4].

  • Selectivity: NBOMe compounds are known for their high selectivity for 5-HT₂ₐ receptors over other serotonin receptor subtypes, such as 5-HT₁ₐ[8][9]. They also exhibit high affinity for the 5-HT₂C receptor[8][9][10].

Quantitative Data Summary

Due to the limited availability of specific pharmacological data for 25C-NB3OMe, the following tables summarize the binding affinity (Ki) and functional potency (EC₅₀) for the closely related and well-characterized compound 25C-NBOMe . This data provides a valuable reference point for researchers.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of 25C-NBOMe

Compound 5-HT₂ₐ 5-HT₂C Reference
25C-NBOMe 0.68 0.69 [7]

Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Potency (EC₅₀, nM) and Efficacy of 25C-NBOMe

Compound Assay Receptor EC₅₀ (nM) Efficacy (% of 5-HT) Reference
25C-NBOMe Ca²⁺ Mobilization 5-HT₂ₐ 265 Full Agonist [7]
25C-NBOMe Ca²⁺ Mobilization 5-HT₂C 47.2 60% [7]

Lower EC₅₀ values indicate higher potency. Efficacy is expressed as the maximal response relative to the endogenous ligand, serotonin (5-HT).

5-HT₂ₐ Receptor Signaling Pathway

Agonist binding to the 5-HT₂ₐ receptor activates the Gq alpha subunit (Gαq), which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the plasma membrane where it activates Protein Kinase C (PKC). This cascade is central to the receptor's function[3][4][11].

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A 5-HT₂ₐ Receptor Gq Gαq/11 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release Ligand 25C-NB3OMe (Agonist) Ligand->5HT2A Binds ER->Ca2_release Triggers

Canonical 5-HT₂ₐ receptor Gq-coupled signaling pathway.

Experimental Protocols

Here are detailed protocols for key in vitro assays to characterize the interaction of this compound with serotonin receptors.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Kᵢ) of 25C-NB3OMe by measuring its ability to compete with a radiolabeled antagonist for binding to the 5-HT₂ₐ receptor.

Binding_Assay_Workflow prep Prepare Reagents: - Assay Buffer - Membrane Prep (h5-HT₂ₐ) - Radioligand ([³H]Ketanserin) - 25C-NB3OMe dilutions plate Plate Components in 96-well Plate: - Total Binding - Non-Specific Binding (NSB) - Test Compound prep->plate incubate Incubate Plate (e.g., 60 min at RT) plate->incubate filter Rapidly Filter Plate Contents (Glass Fiber Filter Plate) incubate->filter wash Wash Filters (3-4x with ice-cold Wash Buffer) filter->wash dry Dry Filter Plate wash->dry scint Add Scintillation Cocktail dry->scint count Count Radioactivity (CPM) (Microplate Scintillation Counter) scint->count analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff count->analyze Calcium_Assay_Workflow plate_cells Plate h5-HT₂ₐ expressing cells in 96-well black-walled plate incubate_cells Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_cells load_dye Load Cells with Ca²⁺ Indicator Dye (e.g., Fluo-4 AM) incubate_cells->load_dye incubate_dye Incubate (e.g., 45-60 min at 37°C) load_dye->incubate_dye read_plate Measure Fluorescence (Fluorescence Plate Reader, e.g., FLIPR) incubate_dye->read_plate prep_agonist Prepare Serial Dilutions of 25C-NB3OMe prep_agonist->read_plate Add Agonist & Read Simultaneously analyze Data Analysis: - Calculate ΔRFU (Max-Min) - Plot Response vs. [Agonist] - Determine EC₅₀ and Eₘₐₓ read_plate->analyze IP1_Assay_Workflow plate_cells Plate h5-HT₂ₐ expressing cells in 96-well white plate incubate_cells Incubate Overnight plate_cells->incubate_cells stimulate Stimulate Cells: Add 25C-NB3OMe dilutions in buffer containing LiCl incubate_cells->stimulate incubate_stim Incubate (e.g., 30-60 min at 37°C) stimulate->incubate_stim lyse Lyse Cells and Add HTRF® Detection Reagents (IP₁-d2 & Anti-IP₁-Cryptate) incubate_stim->lyse incubate_detect Incubate (e.g., 60 min at RT) lyse->incubate_detect read_plate Read Plate (HTRF-compatible reader at 620 nm & 665 nm) incubate_detect->read_plate analyze Data Analysis: - Calculate HTRF Ratio - Convert Ratio to IP₁ Conc. - Plot [IP₁] vs. [Agonist] - Determine EC₅₀ read_plate->analyze

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with 25C-NB3OMe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 25C-NB3OMe hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why is my 25C-NB3OMe HCl not dissolving in my aqueous buffer?

Precipitation or failure to dissolve when adding a stock solution to an aqueous buffer is a common issue for hydrophobic compounds.[4] This phenomenon, often called "solvent shift," occurs when the compound, initially dissolved in a favorable organic solvent, is introduced into a predominantly aqueous environment where it is less soluble, causing it to crash out of solution.[5] Several factors can contribute to this:

  • High Final Concentration: The target concentration in the aqueous buffer may exceed the compound's intrinsic solubility limit.[5][6][7]

  • pH of the Buffer: The solubility of phenethylamines can be pH-dependent. A neutral or alkaline buffer might reduce the solubility of the hydrochloride salt.[6][7]

  • Buffer Composition: Certain salts within the buffer (e.g., phosphates) can sometimes interact with the compound and reduce its solubility.[6][7]

  • Method of Dilution: Adding the stock solution too quickly without adequate mixing can create localized areas of high concentration, promoting precipitation.[5]

Q3: Can I use heat or sonication to improve solubility?

Yes, gentle warming and sonication can be effective methods to aid dissolution.[4] However, caution is advised. Excessive heat can potentially degrade the compound. The stability of NBOMe compounds can be compromised at higher temperatures, especially over extended periods.[8] It is recommended to use a water bath at a controlled temperature (e.g., 37°C) for short durations and to assess the stability of your compound under these conditions if the experiment is sensitive to degradation.

Q4: What are the recommended storage conditions for 25C-NB3OMe HCl solutions?

For long-term stability, stock solutions of NBOMe compounds prepared in organic solvents like methanol (B129727) or DMSO should be stored at -20°C.[9][10] Studies on related NBOMe compounds have shown significant degradation at room temperature over time, while stability is maintained at -20°C for up to 180 days.[8][11] Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.

Troubleshooting Guide for Solubility Issues

Q: My compound precipitates out of solution when I dilute my stock into an aqueous buffer. What should I do?

This is a classic sign of low aqueous solubility. Follow this troubleshooting workflow to diagnose and solve the issue.

G start Precipitation Observed During Dilution check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration. Perform serial dilution to find solubility limit. check_conc->reduce_conc Yes check_mixing Is the mixing method adequate? check_conc->check_mixing No reduce_conc->check_mixing improve_mixing Add stock solution dropwise into vigorously stirring buffer. check_mixing->improve_mixing No check_buffer Is the buffer pH or composition the issue? check_mixing->check_buffer Yes improve_mixing->check_buffer adjust_buffer Try a different buffer system (e.g., citrate) or adjust pH to be more acidic. check_buffer->adjust_buffer Yes use_enhancer Employ a solubility enhancer. check_buffer->use_enhancer No adjust_buffer->use_enhancer success Solution is Clear: Proceed with Experiment use_enhancer->success G cluster_0 Step 1: Components cluster_1 Step 2: Complexation in Water cluster_2 Step 3: Result drug Hydrophobic Drug (25C-NB3OMe) cd Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Interior) complex_img complex_label Drug is encapsulated within the cyclodextrin's hydrophobic cavity. result Soluble Inclusion Complex (Enhanced aqueous solubility) G ligand 25C-NB3OMe (Agonist) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular Downstream Cellular Effects ca_release->cellular pkc->cellular

References

Preventing degradation of 25C-NB3OMe hydrochloride in storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the proper storage, handling, and stability assessment of 25C-NB3OMe hydrochloride. Adherence to these guidelines is critical for ensuring the integrity of the compound and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a light-resistant, airtight container. When stored under these conditions, the crystalline solid is reported to be stable for at least five years[1]. For short-term storage, keeping the compound in a cool, dry, and dark place is sufficient. Phenethylamine (B48288) compounds in their solid form are generally stable, but can react with atmospheric carbon dioxide, so an airtight container is crucial.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions, typically prepared in solvents like methanol (B129727), should be stored at -20°C in amber vials to protect from light[2]. Under these conditions, a solution in methanol has been shown to be stable for at least three years. It is advisable to prepare smaller aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: What are the main factors that can cause degradation of this compound?

A3: The primary factors that can lead to the degradation of this compound, particularly in solution, are exposure to light (photodegradation), high temperatures, and oxygen (oxidative degradation)[3]. The phenethylamine structure is susceptible to oxidation, which can be catalyzed by light and trace metal ions[3]. As a hydrochloride salt, the compound's stability can also be influenced by pH.

Q4: I've noticed a discoloration in my this compound solution. What does this indicate?

A4: Discoloration, such as turning yellow or brown, is often a sign of oxidative degradation[3]. This can occur when the solution is exposed to air (oxygen) or light over time[3]. The formation of colored quinone-type structures from the phenethylamine nucleus is a common cause of discoloration[3]. If discoloration is observed, it is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC, before use.

Q5: Can I store this compound at room temperature?

A5: While short-term storage of the solid compound at room temperature is generally acceptable, long-term storage at room temperature is not recommended, especially for solutions. Studies on related NBOMe compounds have shown significant degradation at room temperature over time. For instance, 25B-NBOMe and 25I-NBOMe in dried blood spots showed degradation of 22% and 21%, respectively, after 180 days at room temperature.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of Potency or Inconsistent Assay Results Degradation of the compound due to improper storage (exposure to light, high temperature, or oxygen). Repeated freeze-thaw cycles of stock solutions.1. Verify storage conditions. Ensure the compound and its solutions are stored at -20°C, protected from light. 2. Prepare fresh stock solutions from solid material. 3. Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. 4. Confirm the purity of the compound using a validated analytical method (see Experimental Protocols).
Discoloration of Solution (Yellowing/Browning) Oxidative degradation.1. Discard the discolored solution. 2. Prepare fresh solutions using high-purity, deoxygenated solvents. 3. Store solutions in amber vials and consider purging the headspace with an inert gas (e.g., argon or nitrogen) before sealing.
Appearance of Unexpected Peaks in Chromatograms Formation of degradation products.1. Identify the degradation products if possible using mass spectrometry. 2. Review storage and handling procedures to identify the source of degradation (e.g., light exposure, temperature fluctuations). 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products, which can then be monitored in future stability assessments.
Poor Solubility Incorrect solvent or pH. The hydrochloride salt is generally more soluble in polar solvents.1. Use polar solvents such as methanol, ethanol, or water. Phenethylamine hydrochlorides are generally soluble in these solvents. 2. For aqueous solutions, ensure the pH is slightly acidic to maintain the protonated (salt) form, which is more water-soluble.

Quantitative Stability Data

The following table summarizes stability data for NBOMe compounds in biological matrices, which can provide insights into their relative stability under different temperature conditions.

CompoundMatrixConcentrationStorage TemperatureDuration% Degradation
25C-NBOMe Whole Blood0.3 ng/mLRoom Temperature15 days>20%
30 daysUndetectable
8 ng/mLRoom Temperature15 days>20%
0.3 ng/mL4°C180 days>20% (up to 54%)
8 ng/mL4°C180 daysUnstable
0.3 & 8 ng/mL-20°C180 daysStable
25B-NBOMe Whole Blood0.3 ng/mLRoom Temperature15 days>20%
30 daysUndetectable
8 ng/mLRoom Temperature15 days>20%
0.3 ng/mL4°C180 days>20% (up to 54%)
8 ng/mL4°C180 daysUnstable
0.3 & 8 ng/mL-20°C180 daysStable
25I-NBOMe Whole Blood0.3 ng/mLRoom Temperature15 days>20%
30 daysUndetectable
8 ng/mLRoom Temperature15 days>20%
0.3 ng/mL4°C180 days>20% (up to 54%)
8 ng/mL4°C180 daysUnstable
0.3 & 8 ng/mL-20°C180 daysStable

Data adapted from studies on NBOMe stability in whole blood.

Visualizations

degradation_pathway Potential Degradation Pathways of 25C-NB3OMe 25C-NB3OMe_hydrochloride This compound Oxidation Oxidation (O2, light, metal ions) 25C-NB3OMe_hydrochloride->Oxidation Photodegradation Photodegradation (UV/Vis light) 25C-NB3OMe_hydrochloride->Photodegradation Hydrolysis Hydrolysis (Acid/Base) 25C-NB3OMe_hydrochloride->Hydrolysis Thermal_Degradation Thermal Degradation (High Temperature) 25C-NB3OMe_hydrochloride->Thermal_Degradation Oxidized_Products Oxidized Products (e.g., Quinone-like structures) Oxidation->Oxidized_Products Photolytic_Products Photolytic Products (e.g., Cleavage of ether bonds) Photodegradation->Photolytic_Products Hydrolytic_Products Hydrolytic Products (e.g., O-demethylation) Hydrolysis->Hydrolytic_Products Thermal_Products Thermal Products (e.g., N-dealkylation) Thermal_Degradation->Thermal_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow Forced Degradation Study Workflow cluster_stress_conditions Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyze_Samples Analyze Stressed Samples and Control by Stability-Indicating HPLC-UV/MS Acid_Hydrolysis->Analyze_Samples Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->Analyze_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analyze_Samples Photostability Photostability (ICH Q1B guidelines) Photostability->Analyze_Samples Thermal_Stress Thermal Stress (e.g., 60°C, solid & solution) Thermal_Stress->Analyze_Samples Prepare_Sample Prepare 25C-NB3OMe HCl Solution (e.g., in Methanol/Water) Expose_to_Stress Expose Aliquots to Different Stress Conditions Prepare_Sample->Expose_to_Stress Evaluate_Results Evaluate Results: - Peak Purity - Mass Balance - Identify Degradants Analyze_Samples->Evaluate_Results Report_Findings Report Findings: - Degradation Profile - Potential Degradation Pathways Evaluate_Results->Report_Findings

Caption: General experimental workflow for a forced degradation study of this compound.

signaling_pathway Simplified 5-HT2A Receptor Signaling Pathway Ligand 25C-NB3OMe (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Gq-coupled signaling cascade initiated by 5-HT2A receptor agonism.[2][4][5][6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • pH meter

  • Heating block or water bath

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • HPLC system with UV and/or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation:

      • Solid State: Place a small amount of solid this compound in an oven at 60°C for 7 days.

      • Solution State: Dilute the stock solution with methanol to a final concentration of 100 µg/mL. Heat at 60°C for 2, 4, 8, and 24 hours, protected from light.

    • Photodegradation: Expose the solid compound and a 100 µg/mL solution in methanol to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

    • Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Perform mass balance calculations to account for the parent compound and all degradation products.

    • Use HPLC-MS to determine the mass of the degradation products and propose their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products and process-related impurities.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS).

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Method Development:

  • Mobile Phase Selection:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • A typical starting gradient could be 10-90% organic solvent over 20-30 minutes.

  • Optimization:

    • Analyze a mixture of the unstressed drug and the samples from the forced degradation study that show significant degradation.

    • Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

    • The PDA detector should be used to check for peak purity of the parent compound in the stressed samples.

  • Method Validation (according to ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Range: Define the concentration range over which the method is linear, accurate, and precise.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Technical Support Center: Optimizing GC-MS for 25C-NB3OMe Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS analysis of 25C-NB3OMe and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing 25C-NB3OMe isomers using GC-MS?

A1: The primary challenge is achieving chromatographic separation of the positional isomers (ortho-, meta-, and para-). These isomers often have very similar mass spectra, making their individual identification and quantification difficult without adequate separation. Co-elution can lead to inaccurate quantification and misidentification.

Q2: Which type of GC column is most effective for separating 25C-NB3OMe isomers?

A2: A low-polarity stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., ZB-5MS, HP-5MS), is commonly and effectively used for the separation of NBOMe isomers.[1] These columns provide good resolution for this class of compounds.

Q3: Is derivatization necessary for the GC-MS analysis of 25C-NB3OMe?

A3: While some methods analyze NBOMe compounds as underivatized free bases, derivatization can be employed, particularly when analyzing biological samples.[2][3] Derivatization can improve thermal stability and chromatographic behavior. However, for the specific goal of isomer separation of the parent compound, many successful methods do not require derivatization.[1]

Q4: Can mass spectrometry alone differentiate the isomers of 25C-NB3OMe?

A4: While electron ionization (EI) mass spectra of NBOMe positional isomers can show subtle differences in fragment ion abundances, relying solely on mass spectrometry for differentiation is challenging, especially with low-concentration samples where ion statistics are poor.[1] Chemometric approaches like Principal Component Analysis (PCA) can aid in distinguishing isomers based on their mass spectra, but chromatographic separation is the more robust approach.[1]

Troubleshooting Guide

Issue 1: Poor or No Separation of Isomers

Symptoms:

  • A single, broad peak is observed where multiple isomers are expected.

  • Peaks show significant overlap or co-elution.

Possible Causes & Solutions:

CauseSolution
Inappropriate GC Oven Temperature Program Optimize the temperature ramp rate. A slower ramp rate (e.g., 10-15°C/min) can improve the separation of closely eluting compounds.
Incorrect Carrier Gas Flow Rate Ensure the carrier gas (typically helium) flow rate is optimal for the column dimensions. A flow rate of around 1 mL/min is a good starting point.[1]
Column Overload Reduce the injection volume or dilute the sample. Overloading the column can lead to peak fronting and poor resolution.
Improper Column Installation Ensure the column is installed correctly in the injector and detector, with the appropriate insertion depth as specified by the instrument manufacturer.[4]
Column Degradation The stationary phase may be degraded. Bake out the column or trim the first few inches from the inlet side. If the problem persists, replace the column.[5]
Issue 2: Tailing Peaks

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

Possible Causes & Solutions:

CauseSolution
Active Sites in the Inlet or Column Use a deactivated inlet liner and a high-quality, inert GC column. Active sites can cause polar analytes to tail.[6]
Contamination The inlet liner, septum, or the front of the GC column may be contaminated. Clean or replace the inlet liner and septum.[4]
Improper Injection Technique A slow manual injection can cause peak tailing. Use an autosampler for consistent and rapid injections.[5]
Low Inlet Temperature If the inlet temperature is too low, the sample may not vaporize efficiently, leading to tailing. Ensure the inlet temperature is appropriate for the analytes.
Issue 3: Ghost Peaks

Symptoms:

  • Peaks appear in blank runs or at unexpected retention times.

Possible Causes & Solutions:

CauseSolution
Septum Bleed Use a high-quality, low-bleed septum. Replace the septum regularly.
Contaminated Syringe or Rinse Solvents Clean the syringe thoroughly and use fresh, high-purity rinse solvents.[6]
Carryover from Previous Injections Implement a thorough wash sequence for the syringe between injections. A bake-out of the GC oven and inlet after a series of runs can also help.
Contaminated Carrier Gas Ensure high-purity carrier gas is used and that gas traps are functioning correctly.[4]

Experimental Protocols

Sample Preparation (for blotter paper samples)
  • Cut the blotter paper into small pieces and place them in a vial.

  • Add a suitable solvent (e.g., methanol) to extract the 25C-NB3OMe.

  • Vortex the vial for several minutes to ensure complete extraction.

  • Filter the extract to remove any particulate matter from the blotter paper.

  • The resulting solution is now ready for GC-MS analysis.

GC-MS Method Parameters

The following table summarizes typical GC-MS parameters for the analysis of 25C-NBOMe isomers, based on published methods.[1]

ParameterTraditional GC-MSFast GC-MS
GC System Agilent GC-MSAgilent GC-MS
Column HP-5 (30 m x 0.25 mm x 0.25 µm)VF-5MS (10 m x 0.15 mm x 0.15 µm)
Injection Volume 1 µL1 µL
Inlet Temperature 250 °C250 °C
Split Ratio 40:1100:1
Carrier Gas HeliumHelium
Flow Rate 1 mL/min1 mL/min
Oven Program 150°C, ramp to 280°C at 15°C/min, hold for 3 min150°C, ramp to 280°C at 25°C/min, hold for 1 min
Transfer Line Temp 280 °C280 °C
Ion Source Temp 250 °C250 °C
Mass Range m/z 25-500m/z 25-500

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for 25C-NB3OMe Isomers cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Blotter Paper) Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection GC Injection Filtration->Injection Inject Sample Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectra Mass Spectra Analysis Detection->MassSpectra Identification Isomer Identification (Retention Time & Spectra) Chromatogram->Identification MassSpectra->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of 25C-NB3OMe isomers.

Troubleshooting_Logic Troubleshooting Logic for Isomer Separation Start Poor Isomer Separation Check_Temp Review Oven Temperature Program Start->Check_Temp Is_Optimized_Temp Is Program Optimized? Check_Temp->Is_Optimized_Temp Optimize_Temp Adjust Ramp Rate Is_Optimized_Temp->Optimize_Temp No Check_Flow Verify Carrier Gas Flow Rate Is_Optimized_Temp->Check_Flow Yes Optimize_Temp->Check_Flow Is_Correct_Flow Is Flow Rate Correct? Check_Flow->Is_Correct_Flow Adjust_Flow Correct Flow Rate Is_Correct_Flow->Adjust_Flow No Check_Column Inspect Column Condition & Installation Is_Correct_Flow->Check_Column Yes Adjust_Flow->Check_Column Is_Good_Column Is Column OK? Check_Column->Is_Good_Column Replace_Column Trim or Replace Column Is_Good_Column->Replace_Column No Check_Injection Evaluate Injection Parameters Is_Good_Column->Check_Injection Yes Replace_Column->Check_Injection Is_Good_Injection Are Parameters Appropriate? Check_Injection->Is_Good_Injection Adjust_Injection Reduce Volume / Dilute Sample Is_Good_Injection->Adjust_Injection No End Separation Improved Is_Good_Injection->End Yes Adjust_Injection->End

Caption: Logical flow for troubleshooting poor isomer separation in GC-MS.

References

Technical Support Center: Enhancing the Resolution of 25C-NB3OMe in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of 25C-NB3OMe in liquid chromatography experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of 25C-NB3OMe, offering potential causes and systematic solutions.

Issue 1: Poor Peak Shape - Tailing Peak

A tailing peak, where the latter half of the peak is broader than the front, is a common issue when analyzing basic compounds like 25C-NB3OMe. This can compromise resolution and integration accuracy.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanols Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic amine of 25C-NB3OMe, causing peak tailing.[1] Solutions: 1. Lower Mobile Phase pH: Use a mobile phase with a pH of 2.5-3.5. This protonates the amine group, minimizing its interaction with silanols.[1] 2. Use a Base-Deactivated Column: Employ a column with end-capping or a different stationary phase chemistry designed to shield silanol groups. 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to saturate the active silanol sites.[1]
Column Overload Injecting too much sample can lead to peak tailing.[2][3]
Contaminated Guard or Analytical Column Buildup of contaminants on the column inlet frit can distort peak shape.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.
Issue 2: Poor Peak Shape - Fronting Peak

A fronting peak, where the front half of the peak is broader than the latter half, is less common than tailing for basic compounds but can still occur.

Possible Causes and Solutions:

CauseSolution
Sample Overload (Concentration) A highly concentrated sample can lead to peak fronting.[2]
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4]
Low Column Temperature Insufficient temperature can lead to poor peak shape.
Issue 3: Poor Resolution and Co-eluting Peaks

Inadequate separation between 25C-NB3OMe and other compounds (impurities, isomers, or other NBOMe analogs) is a critical issue.

Possible Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase Composition The organic solvent type and percentage, as well as the pH, may not be ideal for separation.
Inappropriate Stationary Phase The column chemistry may not be suitable for the desired separation.
Insufficient Column Efficiency The column may not have enough theoretical plates to separate closely eluting peaks.
Flow Rate is Too High A high flow rate can reduce separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for 25C-NB3OMe?

A good starting point for a reversed-phase HPLC method for 25C-NB3OMe would be:

  • Column: C18, 2.1 or 4.6 mm I.D., 50-150 mm length, <5 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: Appropriate for the column diameter (e.g., 0.2-0.5 mL/min for 2.1 mm I.D., 0.8-1.5 mL/min for 4.6 mm I.D.).

  • Column Temperature: 30-40 °C.

  • Detection: UV at an appropriate wavelength or mass spectrometry for higher sensitivity and specificity.

Q2: How can I improve the resolution between 25C-NB3OMe and its positional isomers?

Positional isomers can be challenging to separate. To improve resolution:

  • Optimize the mobile phase: Small changes in the organic solvent percentage or a switch in the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.

  • Try a different stationary phase: A Phenyl-Hexyl or PFP (Pentafluorophenyl) column can offer different selectivity for aromatic compounds compared to a standard C18 column.[5]

  • Decrease the temperature: Lowering the column temperature can sometimes enhance the separation of isomers.

  • Reduce the flow rate: A lower flow rate increases the interaction time with the stationary phase, which can improve resolution.

Q3: My peak for 25C-NB3OMe is splitting. What could be the cause?

Peak splitting can be caused by several factors:

  • Contamination at the column inlet: A blocked frit can cause the sample to be distributed unevenly onto the column.

  • Sample solvent incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, it can lead to peak splitting.

  • Co-elution of two compounds: What appears to be a split peak may be two closely eluting compounds. Try injecting a smaller volume to see if the peaks resolve.

  • Mobile phase pH close to the pKa of 25C-NB3OMe: This can cause the compound to exist in both ionized and non-ionized forms, resulting in peak splitting or broadening.[6]

Q4: Should I use a guard column for my analysis?

Yes, using a guard column is highly recommended, especially when analyzing samples from complex matrices. A guard column protects the analytical column from strongly retained or particulate matter, extending its lifetime and preventing issues like peak shape distortion and high backpressure.

Experimental Protocols

Protocol 1: Method Development for Enhanced Resolution of 25C-NB3OMe

This protocol outlines a systematic approach to developing an HPLC method with improved resolution for 25C-NB3OMe and related impurities.

  • Initial Conditions:

    • Column: C18 (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 15% B for 2 min, then ramp to 30% B in 6 min, hold for 4 min.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Sample: 20 µg/mL 25C-NB3OMe in 90:10 Mobile Phase A:Mobile Phase B.

  • Optimization Steps:

    • Gradient Optimization:

      • If resolution is poor, flatten the gradient (i.e., increase the time over which the percentage of mobile phase B changes).

      • If retention times are too long, steepen the gradient.

    • Mobile Phase pH Adjustment:

      • Prepare mobile phases with different acid modifiers (e.g., 0.1% trifluoroacetic acid, 20 mM ammonium (B1175870) formate (B1220265) at pH 3.5) to assess the effect on peak shape and selectivity.

    • Organic Solvent Screening:

      • Replace acetonitrile with methanol (B129727) and re-run the initial gradient to observe changes in elution order and resolution.

    • Column Chemistry Screening:

      • If resolution remains inadequate, test a column with a different stationary phase (e.g., PFP or Phenyl-Hexyl) using the optimized mobile phase conditions.

Quantitative Data

The following tables summarize typical liquid chromatography conditions used for the analysis of 25C-NB3OMe and related NBOMe compounds found in the literature.

Table 1: HPLC-MS/MS Parameters for NBOMe Derivatives

ParameterMethod 1
Analyte 25C-NBOMe
Retention Time (min) 7.86
Declustering Potential (V) 40
Transition Ions (m/z) 336 > 121, 336 > 91
Collision Energy (eV) 25, 58
Reference [7]

Table 2: UPLC-MS/MS Parameters for NBOMe Analogs

ParameterMethod 2
Analyte 25C-NBOMe
Retention Time (min) 2.49
Precursor Ion (m/z) 381.9
Product Ions (m/z) 121.0, 90.9
Reference [8]

Visualizations

experimental_workflow Experimental Workflow for Resolution Enhancement cluster_prep Sample and System Preparation cluster_analysis Analysis and Optimization prep_sample Prepare 25C-NB3OMe Standard and Sample Solutions prep_mobile_phase Prepare and Degas Mobile Phases prep_sample->prep_mobile_phase equilibrate Equilibrate LC System with Initial Conditions prep_mobile_phase->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Chromatogram inject->acquire evaluate Evaluate Resolution and Peak Shape acquire->evaluate adjust_gradient Adjust Gradient Profile evaluate->adjust_gradient Poor Resolution change_mp Modify Mobile Phase (pH, Organic Solvent) evaluate->change_mp Peak Tailing/ Fronting change_column Change Column (Stationary Phase) evaluate->change_column Co-elution/ Poor Selectivity report Report Optimized Method evaluate->report Resolution and Peak Shape Acceptable adjust_gradient->inject change_mp->inject change_column->equilibrate

Caption: Workflow for HPLC method development and resolution enhancement.

troubleshooting_pathway Troubleshooting Poor Resolution cluster_tailing Peak Tailing cluster_broad Broad Peaks cluster_selectivity Poor Selectivity (Co-elution) start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape cluster_tailing cluster_tailing check_peak_shape->cluster_tailing Tailing cluster_broad cluster_broad check_peak_shape->cluster_broad Symmetrical Broadening cluster_selectivity cluster_selectivity check_peak_shape->cluster_selectivity Overlapping Peaks lower_ph Lower Mobile Phase pH competing_base Add Competing Base (e.g., TEA) lower_ph->competing_base base_deactivated_col Use Base-Deactivated Column competing_base->base_deactivated_col end Resolution Improved base_deactivated_col->end decrease_flow Decrease Flow Rate smaller_particles Use Column with Smaller Particles decrease_flow->smaller_particles longer_column Use Longer Column smaller_particles->longer_column longer_column->end adjust_organic Adjust % Organic Solvent change_organic Change Organic Solvent (ACN vs. MeOH) adjust_organic->change_organic change_column Change Stationary Phase (e.g., PFP, Phenyl-Hexyl) change_organic->change_column change_column->end

Caption: Decision tree for troubleshooting poor resolution in HPLC.

References

Troubleshooting inconsistent results in 25C-NB3OMe receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 25C-NB3OMe in receptor binding assays. The information is designed to help identify and resolve common issues leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is 25C-NB3OMe and what is its primary receptor target?

A1: 25C-NB3OMe is a derivative of the phenethylamine (B48288) hallucinogen 2C-C. It acts as a highly potent partial agonist for the human 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1] Its high affinity and selectivity for this receptor make it a valuable tool for studying the serotonergic system.

Q2: What are the common causes of inconsistent results in my 25C-NB3OMe binding assays?

A2: Inconsistent results in receptor binding assays can stem from several factors, including:

  • High non-specific binding: This can mask the specific binding signal.

  • Low specific binding: This can be due to issues with the receptor preparation, radioligand, or assay conditions.

  • Poor reproducibility: This often points to inconsistencies in pipetting, incubation times, or temperature control.

  • Ligand degradation: 25C-NB3OMe or the radioligand may be unstable under the assay conditions.

  • Variability in receptor preparation: Differences in membrane preparation can lead to inconsistent receptor numbers.

Q3: Why am I observing high non-specific binding?

A3: High non-specific binding (NSB) can be caused by the radioligand binding to components other than the 5-HT2A receptor, such as lipids, other proteins, or the filter plates. Hydrophobic ligands are particularly prone to high NSB. Ideally, non-specific binding should be less than 50% of the total binding.

Q4: What could be the reason for low or no specific binding?

A4: A lack of specific binding can be due to several factors, including:

  • Degraded or inactive receptor: Improper storage or handling of the cell membranes can lead to receptor degradation.

  • Radioligand issues: The radioligand may have degraded, or its concentration may be too low.

  • Suboptimal assay conditions: Incorrect buffer composition, pH, incubation time, or temperature can all negatively impact specific binding.

Q5: How critical are incubation time and temperature?

A5: Incubation time and temperature are critical for achieving binding equilibrium. Too short an incubation time will result in an underestimation of binding, while overly long incubation can increase non-specific binding and potentially lead to ligand degradation. The optimal conditions are dependent on the specific ligand and receptor system and should be determined experimentally. For many 5-HT2A receptor assays, a common starting point is 60 minutes at room temperature (around 25°C) or 37°C.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during 25C-NB3OMe receptor binding assays.

Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB) Radioligand concentration is too high.Use a radioligand concentration at or below the Kd value.
Hydrophobic nature of the ligand.Include a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) in the assay buffer to reduce non-specific interactions. Consider pre-treating filter plates with 0.3-0.5% polyethyleneimine (PEI).
Insufficient washing.Increase the number of washes (e.g., from 3 to 5) or the volume of ice-cold wash buffer.
Inappropriate filter type.Use glass fiber filters (GF/B or GF/C) which generally have lower non-specific binding compared to other types.
Low Specific Binding Degraded receptor preparation.Ensure proper storage of membrane preparations at -80°C. Avoid repeated freeze-thaw cycles. Perform a quality control check, such as a Western blot, to confirm receptor presence.
Inactive or degraded radioligand.Verify the age and storage conditions of the radioligand. If possible, test its activity in a well-established assay.
Suboptimal incubation time or temperature.Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to determine the time to reach equilibrium. Test a range of temperatures (e.g., 25°C, 30°C, 37°C).
Incorrect buffer composition.Ensure the buffer pH is optimal for 5-HT2A binding (typically pH 7.4). The presence of divalent cations like MgCl₂ (e.g., 5 mM) can be crucial.
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique, especially for small volumes.
Temperature fluctuations during incubation.Use a calibrated incubator or water bath to maintain a constant temperature. Allow all reagents to reach the assay temperature before starting.
Inhomogeneous membrane suspension.Thoroughly vortex or sonicate the membrane preparation before aliquoting into assay wells.
Inconsistent Kᵢ/Kₐ Values Assay not at equilibrium.Confirm that the incubation time is sufficient for both the radioligand and the competitor to reach equilibrium.
Ligand depletion.Ensure that the total amount of radioligand bound does not exceed 10% of the total radioligand added. If it does, reduce the receptor concentration.
Functional selectivity or biased agonism.Be aware that 25C-NB3OMe, as a 5-HT2A agonist, can stabilize different receptor conformations that may have different affinities for radioligands and can preferentially activate certain signaling pathways (Gq vs. β-arrestin). This can lead to different apparent affinities depending on the assay conditions and the radioligand used.

Data Presentation

The following table summarizes the binding affinity of the closely related compound, 25C-NBOMe, for the human 5-HT2A receptor. This data can serve as a reference point for your experiments with 25C-NB3OMe.

CompoundReceptorRadioligandKᵢ (nM)Reference
25C-NBOMeHuman 5-HT2A[¹¹C]25C-NBOMe2.89 ± 1.05[2]

Note: This Kᵢ value is for the structurally similar compound 25C-NBOMe and should be used as an approximation for 25C-NB3OMe.

Experimental Protocols

This section provides a detailed, adaptable methodology for a competitive radioligand binding assay to determine the affinity of 25C-NB3OMe for the 5-HT2A receptor.

1. Materials and Reagents

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A suitable 5-HT2A receptor antagonist radioligand such as [³H]ketanserin or an agonist radioligand like [¹²⁵I]DOI.

  • Test Compound: 25C-NB3OMe.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin (B1673593) or spiperone).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/B or GF/C).

  • Bovine Serum Albumin (BSA).

  • Polyethyleneimine (PEI).

2. Membrane Preparation

  • Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C.

3. Competitive Binding Assay Protocol

  • Pre-soak the 96-well filter plates with 0.3-0.5% PEI for at least 30 minutes at room temperature, then wash with assay buffer.

  • Prepare serial dilutions of 25C-NB3OMe in assay buffer. A typical concentration range would be from 0.01 nM to 10 µM.

  • In a 96-well plate, set up the following in a final volume of 200 µL:

    • Total Binding: 50 µL of radioligand (at a concentration close to its Kₐ), 50 µL of assay buffer, and 100 µL of membrane suspension (typically 10-50 µg protein).

    • Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control (e.g., 10 µM ketanserin), and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of radioligand, 50 µL of varying concentrations of 25C-NB3OMe, and 100 µL of membrane suspension.

  • Incubate the plate for 60-90 minutes at a constant temperature (e.g., 25°C or 37°C) with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters 3-5 times with ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.

4. Data Analysis

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the 25C-NB3OMe concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand.

Visualizations

5-HT2A Receptor Signaling Pathways

25C-NB3OMe, as a 5-HT2A receptor agonist, can initiate downstream signaling through two primary pathways: the canonical Gq protein pathway and the β-arrestin pathway. The balance between these pathways can be influenced by the specific ligand and may contribute to the variability in experimental outcomes.

Gq_BetaArrestin_Signaling cluster_membrane Cell Membrane cluster_gq_pathway Gq Pathway cluster_arrestin_pathway β-Arrestin Pathway Receptor 5-HT2A Receptor Gq Gαq/11 Receptor->Gq Activation BetaArrestin β-Arrestin Receptor->BetaArrestin Recruitment PLC PLC Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolyzes Internalization Receptor Internalization BetaArrestin->Internalization ERK_MAPK ERK/MAPK Signaling BetaArrestin->ERK_MAPK Ligand 25C-NB3OMe Ligand->Receptor IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC

Caption: 5-HT2A receptor signaling pathways activated by 25C-NB3OMe.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in performing a competitive radioligand binding assay to determine the affinity of 25C-NB3OMe for the 5-HT2A receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_filtration Incubation & Filtration cluster_analysis Data Analysis Prep_Membranes Prepare 5-HT2A Receptor Membranes Setup_Total Total Binding: Membranes + Radioligand Prep_Membranes->Setup_Total Setup_NSB Non-Specific Binding: Membranes + Radioligand + Excess Cold Ligand Prep_Membranes->Setup_NSB Setup_Comp Competition: Membranes + Radioligand + 25C-NB3OMe Prep_Membranes->Setup_Comp Prep_Ligands Prepare Radioligand and 25C-NB3OMe Dilutions Prep_Ligands->Setup_Total Prep_Ligands->Setup_NSB Prep_Ligands->Setup_Comp Incubate Incubate to Reach Equilibrium Setup_Total->Incubate Setup_NSB->Incubate Setup_Comp->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Calculate Calculate IC₅₀ Count->Calculate Determine_Ki Determine Kᵢ using Cheng-Prusoff Equation Calculate->Determine_Ki

Caption: Workflow for a 25C-NB3OMe competitive receptor binding assay.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence of steps to troubleshoot inconsistent results in your 25C-NB3OMe binding assays.

Troubleshooting_Flowchart Start Inconsistent Assay Results Check_NSB Is Non-Specific Binding (NSB) High (>50% of Total)? Start->Check_NSB High_NSB_Solutions Reduce Radioligand Concentration Add BSA to Buffer Increase Washes Pre-treat Filters with PEI Check_NSB->High_NSB_Solutions Yes Check_Specific_Binding Is Specific Binding Low? Check_NSB->Check_Specific_Binding No Review_Protocol Review and Standardize Protocol High_NSB_Solutions->Review_Protocol Low_Binding_Solutions Check Receptor Quality (QC) Verify Radioligand Integrity Optimize Incubation Time/Temp Optimize Buffer Composition Check_Specific_Binding->Low_Binding_Solutions Yes Check_Variability Is Variability Between Replicates High? Check_Specific_Binding->Check_Variability No Low_Binding_Solutions->Review_Protocol Variability_Solutions Verify Pipetting Technique Ensure Constant Temperature Homogenize Membranes Thoroughly Check_Variability->Variability_Solutions Yes Check_Variability->Review_Protocol No Variability_Solutions->Review_Protocol

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Addressing cell viability issues in in-vitro studies of 25C-NB3OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell viability issues during in-vitro experiments with 25C-NB3OMe.

Crucial Disclaimer: There is a significant lack of direct in-vitro cell viability and cytotoxicity data specifically for 25C-NB3OMe in the current scientific literature. The information and guidance provided herein are extrapolated from studies on its potent structural isomer, 25C-NBOMe. The "3" in 25C-NB3OMe signifies a meta-position of the methoxy (B1213986) group on the N-benzyl ring, in contrast to the ortho-position in 25C-NBOMe. Structure-activity relationship studies on analogous compounds, such as 25I-NBOMe, have shown that this structural change can lead to a significant reduction in potency (a 55-fold decrease was observed for 25I-NB3OMe compared to 25I-NBOMe).[1] Therefore, while the mechanisms of toxicity may be similar, the effective concentrations for 25C-NB3OMe are likely to be substantially different from those reported for 25C-NBOMe. Researchers should exercise caution and conduct thorough dose-response studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with 25C-NB3OMe. What are the potential causes?

A1: Significant cell death when using NBOMe compounds in-vitro is not unexpected, as they have demonstrated cytotoxic effects.[2][3] Based on studies of the closely related 25C-NBOMe, the observed cytotoxicity is likely due to the compound's intrinsic properties. Key factors to consider are:

  • Concentration: NBOMe compounds can be highly potent. It is crucial to perform a comprehensive dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.

  • Cell Type: Different cell lines exhibit varying sensitivities to NBOMe compounds. For instance, 25C-NBOMe has shown cytotoxicity in neuronal cell lines such as SH-SY5Y, PC12, and SN4741, as well as in cardiomyocytes (H9c2).[2]

  • Compound Purity and Solvent Effects: Ensure the purity of your 25C-NB3OMe stock. The choice of solvent and its final concentration in the culture medium should be tested for cytotoxicity independently.

Q2: What are the known cytotoxic concentrations for NBOMe compounds that can guide our initial experiments with 25C-NB3OMe?

A2: While specific data for 25C-NB3OMe is unavailable, we can refer to the IC50 values for 25C-NBOMe to establish a starting point for dose-ranging studies. Remember to consider the likely lower potency of 25C-NB3OMe.

Data Presentation: Cytotoxicity of 25C-NBOMe

Cell LineIC50 (µM)Cell TypeReference
SH-SY5Y89Human Neuroblastoma[3][4]
PC1278Rat Pheochromocytoma[3][4]
SN474162Murine Dopaminergic Neuronal[3][4]

Q3: What signaling pathways are implicated in the cytotoxicity of these compounds?

A3: In-vitro studies on 25C-NBOMe have identified specific signaling pathways involved in its neurotoxic effects.[3][4] These include:

  • Activation of the MAPK/ERK cascade: This pathway is often involved in cellular stress responses and apoptosis.

  • Inhibition of the Akt/PKB signaling pathway: The Akt pathway is a crucial pro-survival pathway, and its inhibition can lead to apoptosis.

Researchers can investigate these pathways in their experimental setup to confirm if 25C-NB3OMe acts through a similar mechanism.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High cell death even at low concentrations - High sensitivity of the cell line.- Error in compound dilution.- Contamination of cell culture.- Perform a wider range of dilutions, starting from sub-micromolar concentrations.- Verify stock solution concentration and serial dilutions.- Check for mycoplasma or other microbial contamination.
Inconsistent results between experiments - Variability in cell passage number.- Inconsistent incubation times.- Instability of the compound in solution.- Use cells within a consistent and low passage number range.- Standardize all incubation and treatment times precisely.- Prepare fresh dilutions of the compound for each experiment.
Precipitation of the compound in culture medium - Poor solubility of the compound.- High concentration of the compound.- Test different solvent systems (e.g., DMSO, ethanol) and ensure the final solvent concentration is non-toxic to the cells.- Do not exceed the solubility limit of the compound in your media.

Mandatory Visualizations

Signaling Pathways

25C_NBOMe_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor MEK MEK 5HT2A->MEK Activates PI3K PI3K 5HT2A->PI3K Inhibits 25C_NBOMe 25C-NBOMe 25C_NBOMe->5HT2A Agonist ERK ERK MEK->ERK Activates Apoptosis Apoptosis / Reduced Viability ERK->Apoptosis Akt Akt/PKB PI3K->Akt Inhibits GSK3b GSK3β Akt->GSK3b Inhibits Akt->Apoptosis Inhibits Survival

Caption: Signaling pathway implicated in 25C-NBOMe induced neurotoxicity.

Experimental Workflow

Cell_Viability_Workflow Start Start: Cell Seeding Incubate Incubate Cells (24h) Start->Incubate Prepare_Compound Prepare 25C-NB3OMe Serial Dilutions Incubate->Prepare_Compound Treat Treat Cells with Compound Incubate->Treat Prepare_Compound->Treat Incubate_Treatment Incubate (e.g., 24, 48, 72h) Treat->Incubate_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT, MTS) Incubate_Treatment->Viability_Assay Read_Results Read Absorbance/Fluorescence Viability_Assay->Read_Results Analyze Data Analysis: Calculate IC50 Read_Results->Analyze

Caption: General workflow for assessing cell viability.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability, which measures the metabolic activity of cells.

Materials:

  • Cells of interest (e.g., SH-SY5Y)

  • Complete culture medium

  • 96-well cell culture plates

  • 25C-NB3OMe

  • Appropriate solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of 25C-NB3OMe in a suitable solvent. Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of solvent used).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 25C-NB3OMe.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

References

Mitigating off-target effects in 25C-NB3OMe hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 25C-NB3OMe Hydrochloride Experiments

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on identifying and mitigating potential off-target effects to ensure data validity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent or show high variability. What are the potential causes?

A1: Inconsistent results when working with potent phenethylamines like this compound can stem from several factors related to the compound, the experimental setup, or both.

  • Compound Purity and Integrity: Ensure the purity of your this compound sample using analytical methods like HPLC or LC-MS. Impurities may have their own pharmacological activity, confounding results. Tryptamines and phenethylamines can also be sensitive to light, temperature, and pH, leading to degradation over time.

  • Solubility: Like many phenethylamines, 25C-NB3OMe may have limited aqueous solubility. Ensure complete solubilization in your chosen vehicle (e.g., DMSO, ethanol) before preparing final dilutions in aqueous assay buffers. Incomplete solubilization is a common source of variability.

  • Cell Health and Assay Conditions: Inconsistent cell viability, passage number, or density can lead to variable responses. Regularly monitor cell health and standardize all assay parameters, including incubation times and temperatures.

  • Adsorption to Plastics: Potent, lipophilic compounds can adsorb to plastic surfaces (e.g., pipette tips, microplates). Consider using low-adhesion plastics or pre-treating surfaces to minimize compound loss.

Q2: I'm observing a cellular or physiological effect. How can I definitively confirm it is mediated by the 5-HT2A receptor?

A2: Confirming that an observed effect is due to on-target 5-HT2A receptor activation is critical. The most direct method is to demonstrate that the effect can be blocked by a selective 5-HT2A receptor antagonist.

A typical workflow involves pre-treating your experimental system (e.g., cells, tissue) with a selective antagonist before applying 25C-NB3OMe. If the effect of 25C-NB3OMe is significantly reduced or eliminated, it provides strong evidence for 5-HT2A-mediated activity.

Target_Validation_Workflow cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting & Validation cluster_conclusion Conclusion start Initial Experiment with 25C-NB3OMe result Observe Effect (e.g., Ca²+ Flux) start->result hypothesis Is the effect on-target? result->hypothesis mitigation Pre-treat with Selective 5-HT2A Antagonist (e.g., M100907) hypothesis->mitigation Yes re_experiment Re-run Experiment with Antagonist + 25C-NB3OMe mitigation->re_experiment conclusion1 Effect is Blocked: On-Target (5-HT2A) re_experiment->conclusion1 Yes conclusion2 Effect Persists: Off-Target re_experiment->conclusion2 No

Figure 1: Workflow for validating 5-HT2A as the target of an observed effect.

Table 1: Selective Antagonists for 5-HT₂ Subfamily Receptors (Note: Data are compiled from various sources and should be used as a guide. Perform dose-response validation in your specific assay system.)

AntagonistPrimary TargetKᵢ (nM)Selectivity ProfileReference
Volinanserin (M100907) 5-HT2A0.36>1000-fold vs 5-HT2C/2B and other receptors. Considered a gold standard for 5-HT2A selectivity.[1]
Pimavanserin 5-HT2A (Inverse Agonist)0.087~12-fold selective for 5-HT2A over 5-HT2C. High selectivity against most other receptors.[1][2]
Ketanserin 5-HT2A2.5Also has high affinity for α₁-adrenergic and histamine (B1213489) H₁ receptors, making it less selective.[1]
SB 242084 5-HT2C1.6Highly selective for 5-HT2C over 5-HT2A (>100-fold) and 5-HT2B.[3][4]
RS 102221 5-HT2C12.6Selective antagonist for the 5-HT2C receptor.[3]
RS-127445 5-HT2B0.32>1000-fold selectivity for 5-HT2B over other 5-HT receptors, including 5-HT2A and 5-HT2C.

See the "Experimental Protocols" section for a detailed methodology on performing an antagonist challenge experiment.

Q3: I suspect off-target activity at other serotonin (B10506) receptors (e.g., 5-HT2C, 5-HT2B). How can I investigate this?

A3: Due to the structural homology among 5-HT₂ receptor subtypes, cross-reactivity is a valid concern. 25C-NB3OMe is a potent 5-HT2A agonist, but it may also activate 5-HT2C and 5-HT2B receptors, which can lead to confounding effects or misinterpretation of data.

  • Receptor Binding Profile: The most comprehensive approach is to perform a receptor binding screen. This involves radioligand binding assays against a panel of receptors (e.g., the NIH Psychoactive Drug Screening Program or commercial services) to empirically determine the affinity (Kᵢ) of 25C-NB3OMe for a wide range of targets.

  • Functional Assays in Specific Cell Lines: Utilize cell lines engineered to express only a single receptor subtype (e.g., HEK-293 cells expressing only 5-HT2C). By running functional assays (e.g., calcium flux, IP₁ accumulation) in these specific cell lines, you can directly measure the potency (EC₅₀) and efficacy of 25C-NB3OMe at each potential off-target receptor.

  • Targeted Antagonist Experiments: Use the selective antagonists listed in Table 1 to dissect the pharmacology. For instance, if you suspect a 5-HT2C-mediated effect, pre-treatment with SB 242084 should block that component of the response.

Table 2: Receptor Binding Profile of a Related Compound, 25CN-NBOH (Data for 25C-NB3OMe is not widely available; data for the structurally similar agonist 25CN-NBOH is presented as a proxy to indicate potential off-target liabilities.)

ReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)
5-HT2A 0.440.86
5-HT2C 118.6
5-HT2B 3201200

Data suggests that while the compound is most potent at 5-HT2A, it retains significant activity at 5-HT2C and weaker activity at 5-HT2B, which should be considered in experimental design.

Gq_Signaling_Pathway agonist agonist ht2a ht2a agonist->ht2a Primary Target ht2c ht2c agonist->ht2c Potential Off-Target Activation ht2b ht2b agonist->ht2b Potential Off-Target Activation gq gq ht2a->gq activates ht2c->gq ht2b->gq

Figure 2: Canonical 5-HT2A Gq signaling pathway and potential off-target activation.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a highly potent compound and should be handled with extreme care in a controlled laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling Potent Powders: Handle the solid compound in a chemical fume hood or a ventilated enclosure to prevent inhalation of aerosols. Use appropriate weighing techniques (e.g., on a calibrated analytical balance in an enclosure) to avoid contamination.

  • Emergency Procedures: In case of accidental exposure, immediately remove contaminated clothing. If inhaled, move to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse with plenty of water.

  • Storage: Keep the compound in a tightly sealed receptacle in a cool, secure location, as specified on the product data sheet.

  • Waste Disposal: Dispose of contaminated materials and unused compound as hazardous waste according to institutional and local regulations.

Experimental Protocols

Protocol 1: Antagonist Challenge in a Cell-Based Functional Assay (e.g., Calcium Flux)

This protocol describes how to confirm the involvement of a specific receptor in the response to 25C-NB3OMe using a selective antagonist.

1. Materials:

  • Cells expressing the target receptor (e.g., HEK-293-5HT2A).
  • Assay buffer (e.g., HBSS with 20 mM HEPES).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • This compound stock solution (e.g., 10 mM in DMSO).
  • Selective antagonist stock solution (e.g., 10 mM M100907 in DMSO).
  • 96- or 384-well black, clear-bottom microplates.
  • Fluorescent plate reader with kinetic reading and injection capabilities.

2. Cell Preparation:

  • Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

3. Dye Loading:

  • Prepare the dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer).
  • Remove cell culture medium, wash once with assay buffer, and add the dye loading solution to each well.
  • Incubate for 30-60 minutes at 37°C. After incubation, wash the cells gently with assay buffer to remove excess dye, leaving a final volume of buffer in each well.

4. Antagonist Pre-incubation:

  • Prepare serial dilutions of the antagonist in assay buffer.
  • Add the antagonist dilutions to the appropriate wells. For control wells, add assay buffer with the same final concentration of vehicle (DMSO).
  • Incubate the plate for 15-30 minutes at room temperature or 37°C. This allows the antagonist to bind to the receptor.

5. Agonist Stimulation and Measurement:

  • Prepare dilutions of 25C-NB3OMe in assay buffer. A common concentration to use for a challenge experiment is the EC₈₀ (the concentration that gives 80% of the maximal response), determined from a prior dose-response curve.
  • Place the plate in the fluorescent reader and begin kinetic measurement of fluorescence.
  • After establishing a stable baseline reading, inject the 25C-NB3OMe solution into the wells.
  • Continue reading fluorescence for 1-3 minutes to capture the peak response.

6. Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well.
  • Compare the response in the antagonist-treated wells to the vehicle-treated wells. A significant reduction in the response in the presence of the antagonist confirms that the effect is mediated by the target receptor.
  • The data can be plotted as % inhibition versus antagonist concentration to calculate an IC₅₀ value.

Protocol 2: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of 25C-NB3OMe for a target receptor.

1. Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.
  • Radioligand with known affinity for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • This compound stock solution.
  • Non-specific binding control compound (e.g., 10 µM unlabeled ketanserin).
  • 96-well microplates and glass fiber filter mats.
  • Scintillation fluid and a scintillation counter.
  • Cell harvester.

2. Assay Setup:

  • Prepare serial dilutions of 25C-NB3OMe in binding buffer.
  • In a 96-well plate, add the following to triplicate wells:
  • Total Binding: Cell membranes, radioligand, and binding buffer.
  • Non-specific Binding: Cell membranes, radioligand, and the non-specific binding control.
  • Competition: Cell membranes, radioligand, and a dilution of 25C-NB3OMe.

3. Incubation:

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

4. Harvesting and Filtration:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
  • Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

5. Counting and Analysis:

  • Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
  • Plot the percent specific binding as a function of the log concentration of 25C-NB3OMe.
  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

References

Refining dosage calculations for in-vivo studies with 25C-NB3OMe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals. 25C-NB3OMe is a potent research chemical with limited published data on its in-vivo effects. The following guidance is extrapolated from studies on structurally similar compounds, primarily 25C-NBOMe and other NBOMe analogues. Extreme caution is advised. All experiments should be conducted in accordance with institutional animal care and use committee (IACUC) protocols and relevant safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What is 25C-NB3OMe and what is its primary mechanism of action?

25C-NB3OMe is a derivative of the phenethylamine (B48288) hallucinogen 2C-C.[1] Like other compounds in the NBOMe series, it is expected to act as a potent partial agonist of the human 5-HT₂A receptor.[1] This receptor is the primary target for classic psychedelic drugs and is known to mediate their hallucinogenic effects. The addition of an N-benzyl moiety significantly increases the potency of these compounds compared to their 2C counterparts.

Q2: Are there any established in-vivo dosage ranges for 25C-NB3OMe?

There is a critical lack of published in-vivo studies specifically for 25C-NB3OMe. Therefore, no established dosage ranges are available. Researchers must conduct thorough dose-finding studies, starting with extremely low doses and cautiously escalating.

Q3: How does the "3-methoxy" substitution in 25C-NB3OMe affect its potency compared to the more well-known 25C-NBOMe (with a 2-methoxy group)?

Studies on related NBOMe compounds can provide some insight. For instance, research on 25I-NBOMe analogues showed that moving the methoxy (B1213986) group on the N-benzyl ring from the ortho (2-methoxy) to the meta (3-methoxy) position, as in 25I-NB3OMe, resulted in a significant (55-fold) reduction in potency in head-twitch response (HTR) studies in mice. While this suggests that 25C-NB3OMe may be less potent than 25C-NBOMe, this is an assumption and must be verified experimentally with extreme caution.

Q4: What are the expected behavioral effects of 25C-NB3OMe in animal models?

Based on its presumed 5-HT₂A agonist activity, the primary behavioral marker in rodents is the head-twitch response (HTR). The frequency of HTR is generally correlated with the hallucinogenic potential of a compound in humans. Other potential behavioral effects observed with related NBOMe compounds include alterations in locomotor activity and prepulse inhibition.

Q5: What are the known risks and toxicities associated with NBOMe compounds?

The NBOMe class of compounds is known for its steep dose-response curve and potential for serious toxicity. In-vitro studies on 25C-NBOMe have demonstrated neurotoxicity at micromolar concentrations. Human case reports for other NBOMe compounds have documented severe adverse effects, including seizures, cardiovascular complications, and fatalities. Therefore, it is crucial to assume a high potential for toxicity with 25C-NB3OMe.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable behavioral effects (e.g., HTR) at initial doses. The starting dose is too low. The compound may be less potent than anticipated.Cautiously escalate the dose in small, logarithmic increments. Ensure the route of administration is appropriate and the compound is properly solubilized.
Unexpected or severe adverse reactions (e.g., seizures, distress). The dose is too high. Individual animal sensitivity.Immediately terminate the experiment and provide supportive care to the animal. Re-evaluate the dosing regimen and start with significantly lower doses for subsequent experiments.
High variability in behavioral responses between animals. Inconsistent drug administration. Genetic or physiological differences in animals.Refine the administration technique to ensure consistent dosing. Increase the number of animals per group to improve statistical power.
Difficulty dissolving 25C-NB3OMe for administration. Poor solubility of the freebase form in aqueous solutions.Convert the freebase to a salt (e.g., HCl salt) to improve water solubility. Use appropriate vehicles such as saline with a small amount of a solubilizing agent (e.g., DMSO, Tween 80), ensuring the vehicle itself has no behavioral effects at the concentration used.

Quantitative Data Summary

Note: The following data is for compounds structurally related to 25C-NB3OMe and should be used for reference and initial experimental design only.

CompoundAnimal ModelAssayPotency (ED₅₀)Reference
25I-NB3OMeC57BL/6J MiceHead-Twitch Response (HTR)9.36 µmol/kg (subcutaneous)
25I-NBOMeC57BL/6J MiceHead-Twitch Response (HTR)0.17 µmol/kg (subcutaneous)
25C-NBOMeSprague-Dawley RatsWet Dog Shakes (WDS)Significantly more potent than 2C-C
CompoundCell LineAssayIC₅₀Reference
25C-NBOMeSH-SY5Y (human neuroblastoma)Cell Viability89 µM[1]
25C-NBOMePC12 (rat pheochromocytoma)Cell Viability78 µM[1]
25C-NBOMeSN4741 (murine substantia nigra)Cell Viability62 µM[1]

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice (Adapted from studies on related compounds)

Objective: To assess the 5-HT₂A receptor-mediated effects of 25C-NB3OMe.

Materials:

  • 25C-NB3OMe (salt form recommended for solubility)

  • Vehicle (e.g., sterile saline, potentially with a low concentration of a solubilizing agent)

  • Male C57BL/6J mice (8-10 weeks old)

  • Observation chambers

  • Video recording equipment (optional but recommended)

Procedure:

  • Dose Preparation: Prepare a stock solution of 25C-NB3OMe in the chosen vehicle. Perform serial dilutions to create a range of doses for administration. It is critical to start with extremely low doses (e.g., in the nmol/kg range) and perform a dose-response study.

  • Animal Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Administration: Administer the prepared dose of 25C-NB3OMe or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Observation: Immediately after administration, place the mouse back into the observation chamber. Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from grooming or exploratory behavior.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. Plot a dose-response curve to determine the ED₅₀.

Visualizations

G cluster_0 Cell Membrane 25C-NB3OMe 25C-NB3OMe 5-HT2A_Receptor 5-HT2A Receptor 25C-NB3OMe->5-HT2A_Receptor Binds and Activates Gq_alpha Gq/11 5-HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Head-Twitch Behavior) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Presumed signaling pathway of 25C-NB3OMe via the 5-HT₂A receptor.

G Start Start Dose_Finding Dose-Finding Study (Start with very low doses) Start->Dose_Finding Behavioral_Assay Behavioral Assay (e.g., HTR) Dose_Finding->Behavioral_Assay Adverse_Event Adverse Event? Behavioral_Assay->Adverse_Event Data_Analysis Data Analysis Continue Continue to Main Study Data_Analysis->Continue Adverse_Event->Data_Analysis No Stop_and_Reassess STOP Re-evaluate Dosing Adverse_Event->Stop_and_Reassess Yes End End Continue->End

Caption: Recommended experimental workflow for in-vivo studies with 25C-NB3OMe.

References

How to confirm the purity of a synthesized batch of 25C-NB3OMe hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of a synthesized batch of 25C-NB3OMe hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the purity of this compound?

A1: For a comprehensive purity assessment of this compound, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is ideal for quantitative purity analysis and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and confirming the identity of the main compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and detecting impurities that may not be apparent by other methods.

Q2: What are the potential impurities I should be looking for in my synthesized this compound?

A2: Impurities in a synthesized batch of this compound can originate from several sources. These may include unreacted starting materials, such as 2C-C, and regioisomers of the N-benzyl group (e.g., 25C-NB2OMe or 25C-NB4OMe) if the synthesis precursors were not isomerically pure.[1][2] Additionally, byproducts from side reactions or degradation products that form during the synthesis or storage can also be present.[1]

Q3: My HPLC chromatogram shows a single, sharp peak. Is this sufficient to confirm the purity of my this compound?

A3: While a single, sharp peak in an HPLC chromatogram is a good indication of purity, it is not conclusive.[3] Co-eluting impurities with similar UV spectra may be hidden within the main peak.[3] It is essential to perform peak purity analysis using a PDA detector to check for spectral homogeneity across the peak.[3] Furthermore, employing an orthogonal technique like GC-MS is highly recommended to confirm purity, as it separates compounds based on different chemical properties.

Q4: I am having trouble getting a good separation in my HPLC analysis. What are some common reasons for this?

A4: Poor separation in HPLC can be due to several factors. An inappropriate mobile phase composition is a common issue; adjusting the solvent ratio or pH can significantly improve resolution. Column degradation, such as loss of stationary phase or contamination, can also lead to poor peak shape and separation. Ensure you are using a suitable column and that it is properly maintained. Other factors include an incorrect flow rate or temperature.

Q5: The mass spectrum of my sample shows unexpected fragments. What could be the cause?

A5: Unexpected fragments in a mass spectrum can indicate the presence of impurities or degradation of the analyte in the GC injector port. If the compound is thermally labile, it may break down at high injector temperatures, leading to a complex fragmentation pattern. It is also possible that the unexpected fragments belong to a co-eluting impurity. Comparing the obtained mass spectrum with a reference spectrum of this compound is crucial for interpretation.[4]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column contamination.1. Reduce the sample concentration. 2. Adjust the mobile phase pH or add an amine modifier (e.g., triethylamine) to the mobile phase. 3. Wash the column with a strong solvent or replace it if necessary.
Split Peaks 1. Clogged column frit. 2. Void in the column packing. 3. Sample solvent incompatible with the mobile phase.1. Back-flush the column or replace the frit. 2. Replace the column. 3. Dissolve the sample in the mobile phase.
Inconsistent Retention Times 1. Leak in the HPLC system. 2. Inconsistent mobile phase composition. 3. Fluctuations in column temperature.1. Check all fittings for leaks. 2. Ensure the mobile phase is well-mixed and degassed. 3. Use a column oven to maintain a constant temperature.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life.1. Use high-purity solvents and flush the system. 2. Degas the mobile phase and prime the pump. 3. Replace the detector lamp.
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
No Peaks Detected 1. Injector or column blockage. 2. No carrier gas flow. 3. Detector malfunction.1. Clean or replace the injector liner and trim the column inlet. 2. Check the gas supply and for leaks. 3. Troubleshoot the detector according to the manufacturer's guide.
Poor Peak Shape (Tailing or Broadening) 1. Active sites in the injector liner or column. 2. Incorrect injection technique. 3. Column contamination.1. Use a deactivated liner and column. 2. Optimize injection speed and volume. 3. Bake out the column or trim the inlet.
Mass Spectrum Does Not Match Reference 1. Co-eluting impurity. 2. Thermal degradation in the injector. 3. Incorrect mass calibration.1. Improve chromatographic separation by adjusting the temperature program. 2. Lower the injector temperature. 3. Calibrate the mass spectrometer.

Quantitative Data Summary

Physicochemical and Spectroscopic Data for this compound
Parameter Value Reference
Molecular Formula C₁₈H₂₂ClNO₃ · HCl[4]
Molecular Weight 372.3 g/mol [4]
Appearance White powder[4]
Melting Point 161.5 °C[4]
UV λmax 205, 295 nm[2]
GC-MS Data for 25C-NB3OMe
Parameter Value Reference
Retention Time ~15.387 min (under specific conditions)[4]
Key Mass Fragments (m/z) 121 (base peak), 91, 150, 186, 213, 228, 288, 303, 336[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a synthesized batch of this compound using HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or formic acid) in Water.

    • Mobile Phase B: 0.1% TFA (or formic acid) in Acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in methanol (B129727) or the mobile phase at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • PDA Detection: 210-400 nm, with specific monitoring at 295 nm.

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-20 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by the area percentage method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

    • Perform peak purity analysis using the PDA data to check for co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Objective: To confirm the identity of 25C-NB3OMe and identify any volatile impurities.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • DB-1 MS or HP-5 capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[4]

Reagents:

Procedure:

  • Sample Preparation:

    • Dissolve the sample in chloroform or methanol to a concentration of approximately 1 mg/mL.[4]

  • GC-MS Conditions: [4]

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 12 °C/min to 300 °C.

      • Final hold: 300 °C for 9 min.

    • MSD Transfer Line Temperature: 280 °C

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Mass Scan Range: 30-550 amu.

  • Data Analysis:

    • Compare the retention time and mass spectrum of the main peak with a reference standard or library data for 25C-NB3OMe.

    • Identify any other peaks by searching their mass spectra against a spectral library (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the synthesized this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in about 0.7 mL of deuterated solvent containing TMS.[4]

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts.

    • Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

    • Compare the observed spectra with the expected chemical shifts for the this compound structure. Pay close attention to the signals corresponding to the aromatic protons and carbons, the methoxy (B1213986) groups, and the ethylamine (B1201723) chain to confirm the correct substitution pattern.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesized Batch cluster_analysis Purity Analysis cluster_results Results cluster_conclusion Conclusion Synthesized_Batch Synthesized 25C-NB3OMe HCl HPLC HPLC-PDA Synthesized_Batch->HPLC GCMS GC-MS Synthesized_Batch->GCMS NMR NMR Spectroscopy Synthesized_Batch->NMR Purity_Data Quantitative Purity (Area %) HPLC->Purity_Data Identity_Confirmation Identity Confirmation (Mass Spectrum) GCMS->Identity_Confirmation Structure_Verification Structural Verification (Chemical Shifts) NMR->Structure_Verification Final_Purity Final Purity Confirmed Purity_Data->Final_Purity Identity_Confirmation->Final_Purity Structure_Verification->Final_Purity

Caption: Workflow for purity confirmation of 25C-NB3OMe HCl.

troubleshooting_logic Start Impure Sample Detected (e.g., by HPLC) Check_Method Review Analytical Method Parameters Start->Check_Method Check_Sample_Prep Examine Sample Preparation Start->Check_Sample_Prep Run_Orthogonal Run Orthogonal Method (e.g., GC-MS) Start->Run_Orthogonal Reanalyze Re-analyze Purified Sample Check_Method->Reanalyze If method was flawed Check_Sample_Prep->Reanalyze If prep was flawed Identify_Impurity Identify Impurity Structure (MS and/or NMR) Run_Orthogonal->Identify_Impurity Modify_Synthesis Modify Synthesis or Purification Identify_Impurity->Modify_Synthesis Modify_Synthesis->Reanalyze

Caption: Logical flow for troubleshooting an impure sample.

References

Managing potential interference in the analytical detection of 25C-NB3OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of 25C-NB3OMe.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection and quantification of 25C-NB3OMe?

A1: The most commonly employed and validated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] These methods offer the high sensitivity and selectivity required for the unambiguous identification and quantification of 25C-NB3OMe in various matrices. High-Performance Thin-Layer Chromatography (HPTLC) has also been used for quantification, often with GC-MS for confirmation.[1][5][6]

Q2: What are the major challenges and potential interferences in the analysis of 25C-NB3OMe?

A2: The primary challenges include:

  • Structural Isomers: Differentiating 25C-NB3OMe from its positional isomers (meta- and para-methoxybenzyl analogs) is critical as they can have similar mass spectra.[7][8] Chromatographic separation is essential for accurate identification.

  • Cross-reactivity with other NBOMe compounds: Due to structural similarities, there is a high potential for cross-reactivity with other NBOMe derivatives like 25I-NBOMe and 25B-NBOMe, which can lead to false positives if the analytical method lacks sufficient selectivity.[9][10][11]

  • Matrix Effects: When analyzing biological samples (e.g., blood, urine, oral fluid), endogenous components of the matrix can interfere with the ionization of 25C-NB3OMe in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[3][12][13]

  • Low Concentrations: In biological samples, 25C-NB3OMe is often present at very low concentrations (<0.50 ng/mL), requiring highly sensitive instrumentation and efficient sample preparation techniques.[3]

Q3: Why is the use of an internal standard crucial in 25C-NB3OMe analysis?

A3: An internal standard (IS) is essential to ensure the accuracy and reproducibility of the analytical method. It helps to compensate for variations in sample preparation, injection volume, and instrumental response. For LC-MS/MS analysis, a stable isotope-labeled internal standard (e.g., 25C-NBOMe-D3) is ideal as it has a similar chemical behavior and retention time to the analyte, allowing it to effectively correct for matrix effects.[14]

Q4: What are the common matrices in which 25C-NB3OMe is analyzed?

A4: 25C-NB3OMe is typically analyzed in seized materials and biological samples. Common matrices include:

  • Blotter paper[1][5][6][9]

  • Blood (whole blood, serum, plasma)[3][10]

  • Urine[3][15]

  • Oral fluid[14]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analytical detection of 25C-NB3OMe.

Issue 1: Poor chromatographic peak shape or resolution.
  • Question: My chromatogram shows broad, tailing, or split peaks for 25C-NB3OMe. What could be the cause?

  • Answer:

    • Contamination: The analytical column, guard column, or injection port liner may be contaminated.

      • Solution: Clean or replace the injection port liner and guard column. If the problem persists, bake out the analytical column according to the manufacturer's instructions or trim a small portion from the inlet.

    • Inappropriate Mobile Phase/Carrier Gas Flow: Incorrect flow rates can lead to poor peak shape.

      • Solution: Verify and optimize the flow rate of your mobile phase (LC) or carrier gas (GC).

    • Column Degradation: The stationary phase of the column may be degraded.

      • Solution: Replace the analytical column with a new one of the same type.

    • Sample Solvent Mismatch (LC): If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

      • Solution: Ensure your sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase.

Issue 2: Inability to distinguish 25C-NB3OMe from its isomers.
  • Question: I am detecting a peak at the expected mass-to-charge ratio for 25C-NB3OMe, but I am unsure if it is the correct isomer. How can I confirm this?

  • Answer:

    • Insufficient Chromatographic Separation: Your current GC or LC method may not be adequate to resolve the positional isomers.

      • Solution (GC): Increase the column temperature ramp rate or use a longer column to improve separation. Comparing retention indices with established values can also aid in identification.[7]

      • Solution (LC): Optimize the mobile phase gradient and composition. A slower gradient or a different organic modifier may improve resolution.

    • Confirmation with Reference Standards: It is crucial to analyze authenticated reference standards for 25C-NB3OMe and its potential isomers under the same conditions to confirm retention times.

Issue 3: Inconsistent or non-reproducible quantitative results.
  • Question: I am observing significant variability in the calculated concentrations of 25C-NB3OMe across multiple injections of the same sample. What is the likely cause?

  • Answer:

    • Matrix Effects: This is a common issue in LC-MS/MS analysis of biological samples.[12][13]

      • Solution:

        • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for ion suppression or enhancement.[14]

        • Optimize sample preparation: Employ a more rigorous extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components.[16]

        • Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.

    • Instrument Instability: The mass spectrometer may require tuning or calibration.

      • Solution: Perform a system check, and tune and calibrate the mass spectrometer according to the manufacturer's recommendations.

    • Sample Degradation: 25C-NB3OMe may be unstable in the prepared sample.

      • Solution: Analyze samples as soon as possible after preparation and store them under appropriate conditions (e.g., refrigerated or frozen).[3]

Issue 4: No peak detected for 25C-NB3OMe in a sample expected to be positive.
  • Question: I am not detecting 25C-NB3OMe in a sample that should contain it. What should I check?

  • Answer:

    • Inefficient Extraction: The sample preparation method may not be effectively extracting the analyte from the matrix.

      • Solution: Re-evaluate and optimize your extraction procedure. For blotter paper, ensure complete submersion and extraction in a suitable solvent like methanol (B129727).[1][9] For biological fluids, consider different SPE sorbents or liquid-liquid extraction conditions.[16]

    • Low Concentration Below Limit of Detection (LOD): The concentration of 25C-NB3OMe in the sample may be below the detection limit of your method.

      • Solution: If possible, concentrate the sample extract. Alternatively, a more sensitive analytical method may be required.

    • Instrumental Issues: There may be a problem with the injector, column, or mass spectrometer.

      • Solution: Inject a known concentration of a 25C-NB3OMe standard to verify that the instrument is functioning correctly.

Quantitative Data Summary

Table 1: GC-MS Parameters for 25C-NB3OMe Analysis

ParameterValueReference
Column HP-5 or DB-1 MS (30 m x 0.25-0.32 mm x 0.25 µm)[1][17]
Carrier Gas Helium[1][17]
Flow Rate 1 mL/min[1][17]
Injector Temp. 250-280°C[1][17]
Oven Program Initial 75-100°C, ramp 12-25°C/min to 280-300°C, hold[1][17]
MSD Transfer Line 280°C[17]
MS Source Temp. 230°C[17]
MS Quad Temp. 150°C[17]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Acquisition Mode Full Scan (m/z 30-550)[17]
Retention Time ~15.39 min (method dependent)[17]

Table 2: LC-MS/MS MRM Transitions for NBOMe Compounds

CompoundPrecursor Ion (m/z)Product Ions (m/z)Reference
25C-NBOMe 336121, 91[10]
25B-NBOMe 381121, 91[10]
25I-NBOMe-d3 (IS) 431124, 92[10]

Detailed Experimental Protocols

Protocol 1: Extraction of 25C-NB3OMe from Blotter Paper for GC-MS/HPTLC Analysis
  • Objective: To extract 25C-NB3OMe from blotter paper for subsequent analysis.

  • Materials:

    • Methanol (HPLC grade)

    • Ultrasonic bath

    • Glass vials

  • Procedure:

    • Submerge a single blotter paper sample in 25.0 mL of methanol in a suitable container.[1]

    • Place the container in an ultrasonic bath and extract for 15 minutes.[1]

    • Transfer a 2.0 mL aliquot of the methanol extract into a glass vial for chromatographic analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) of NBOMes from Urine
  • Objective: To clean up and concentrate NBOMe compounds from a urine matrix prior to LC-MS/MS analysis.

  • Materials:

    • Clean Screen FASt™ extraction columns or equivalent mixed-mode SPE cartridge

    • Urine sample

    • Internal standard solution

    • Appropriate buffers and elution solvents

  • Procedure:

    • Spike the urine sample with an appropriate internal standard (e.g., 25I-NBOMe-d3).[10]

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the urine sample onto the SPE column.

    • Wash the column with a weak solvent to remove interfering compounds.

    • Elute the analytes with an appropriate elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing blotter Blotter Paper extraction Solvent Extraction (Methanol, Ultrasonication) blotter->extraction urine Urine/Blood spe Solid-Phase Extraction (SPE) urine->spe gcms GC-MS Analysis extraction->gcms lcmsms LC-MS/MS Analysis spe->lcmsms identification Identification (Retention Time, Mass Spectrum) gcms->identification lcmsms->identification quantification Quantification (Peak Area, Internal Standard) identification->quantification

Caption: General experimental workflow for 25C-NB3OMe analysis.

troubleshooting_logic start Problem Encountered peak_issue Poor Peak Shape / Resolution? start->peak_issue isomer_issue Isomer Differentiation Issue? peak_issue->isomer_issue No sol_peak Check for Contamination Optimize Flow Rate Replace Column peak_issue->sol_peak Yes quant_issue Inconsistent Quantification? isomer_issue->quant_issue No sol_isomer Optimize Chromatography Use Reference Standards isomer_issue->sol_isomer Yes sol_quant Use Isotope-Labeled IS Optimize Sample Prep Check Instrument Stability quant_issue->sol_quant Yes

Caption: A logical flow for troubleshooting common analytical issues.

interference_pathway analyte 25C-NB3OMe (Analyte of Interest) inaccurate_id Inaccurate Identification (False Positives) inaccurate_quant Inaccurate Quantification (Ion Suppression/Enhancement) isomers Positional Isomers (e.g., meta/para analogs) isomers->inaccurate_id analogs Other NBOMes (e.g., 25B, 25I) analogs->inaccurate_id matrix Biological Matrix (Endogenous Compounds) matrix->inaccurate_quant

Caption: Potential sources of interference in 25C-NB3OMe analysis.

References

Validation & Comparative

Differentiating 25C-NB3OMe from 25C-NBOMe: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical techniques used to differentiate between the positional isomers 25C-NB3OMe and 25C-NBOMe. As designer drugs, the precise identification of these N-benzylphenethylamine derivatives is critical in forensic, clinical, and research settings. Both compounds share the same molecular formula (C₁₈H₂₂ClNO₃) and molar mass (335.83 g/mol ), making their differentiation reliant on subtle structural differences.[1] This document outlines key analytical data and experimental protocols to facilitate their unambiguous identification.

Overview of Isomers

25C-NBOMe and 25C-NB3OMe are derivatives of the psychedelic phenethylamine (B48288) 2C-C.[1][2] They differ only in the position of the methoxy (B1213986) group on the N-benzyl ring. In 25C-NBOMe (also known as 25C-NB2OMe), the methoxy group is at the ortho (2-) position, while in 25C-NB3OMe, it is at the meta (3-) position.[1][2] This positional isomerism leads to distinct analytical signatures, particularly in chromatographic and spectroscopic analyses.

Quantitative Analytical Data Summary

The following table summarizes the key quantitative data useful for differentiating between 25C-NB3OMe and 25C-NBOMe using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Parameter25C-NBOMe (ortho-isomer)25C-NB3OMe (meta-isomer)Reference
GC Retention Index ~2614 ± 15~2666 ± 13[3][4]
GC Elution Order FirstSecond (after ortho)[2][3]
Mass Spectrometry (EI+)
Molecular Ion (M+)m/z 335m/z 335[5][6]
Key Fragment Ions (m/z)186, 150, 121 (base peak), 91, 77186, 150, 121 (base peak), 91, 77[2][5][6]
Characteristic Ion Ratios The relative abundances of fragment ions at m/z 91 and m/z 150 are key differentiators.The relative abundances of fragment ions at m/z 91 and m/z 150 are key differentiators.[2]

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods from forensic and analytical chemistry literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying these isomers. The difference in their chemical structure leads to a reproducible difference in their retention times on a non-polar capillary column.

Sample Preparation: Dilute the analyte to approximately 1-4 mg/mL in a suitable solvent such as chloroform (B151607) or methanol (B129727).[5][6]

Instrumentation:

  • Gas Chromatograph: Agilent GC (or equivalent) operated in split mode.

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 1.0 min.

    • Ramp to 300°C at a rate of 12°C/min.

    • Hold at 300°C for 9.0 min.

  • Injection: 1 µL injection with a split ratio of 20:1.

  • Mass Spectrometer:

    • MSD Transfer Line Temperature: 280°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Electron Ionization (EI) scan mode.

    • Mass Scan Range: 30-550 amu.

Expected Results: The primary differentiating factor is the retention time, with 25C-NBOMe eluting before 25C-NB3OMe.[2][3] While the mass spectra are very similar, subtle differences in the relative abundances of the fragment ions at m/z 91 (tropylium ion) and m/z 150 can be used for confirmation.[2] The base peak for both isomers is typically the methoxybenzyl cation at m/z 121.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is definitive for distinguishing positional isomers by analyzing the splitting patterns and coupling constants of the aromatic protons on the N-benzyl ring.

Sample Preparation: Dissolve approximately 10 mg of the analyte in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).[5][6]

Instrumentation:

  • Spectrometer: 400 MHz NMR spectrometer (or higher field strength).

  • Parameters:

    • Pulse Angle: 90°.

    • Delay Between Pulses: 45 seconds.

Expected Results: The aromatic region (typically 6.5-7.5 ppm) of the ¹H NMR spectrum is diagnostic.

  • 25C-NBOMe (ortho-isomer): The spectrum will show a pattern of two doublets and two triplets (which may appear as doublets of doublets) for the four protons on the N-benzyl ring.

  • 25C-NB3OMe (meta-isomer): The spectrum will display a pattern of one broadened singlet (a doublet of doublets with small couplings), two doublets, and one triplet for the four protons on the N-benzyl ring.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide complementary data for differentiation, although the spectra of the two isomers are very similar. Differences are most likely to be observed in the fingerprint region (below 1500 cm⁻¹).

Sample Preparation: The analyte can be analyzed neat as a solid powder.

Instrumentation:

  • Spectrometer: FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

  • Parameters:

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans per sample and background.

Expected Results: While the major absorption bands will be consistent between the two isomers due to shared functional groups, subtle differences in the positions and intensities of peaks in the fingerprint region, particularly those related to aromatic C-H bending, can be used for differentiation when comparing against a reference standard.[2]

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for differentiating 25C-NB3OMe from 25C-NBOMe using the described analytical techniques.

Workflow 1: GC-MS Differentiation cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation cluster_3 Identification Prep Dilute sample in Chloroform GC_MS Inject into GC-MS Prep->GC_MS Data Acquire Retention Time (RT) and Mass Spectrum GC_MS->Data Compare_RT Compare Retention Times Data->Compare_RT Compare_MS Analyze Mass Spectra Fragments Data->Compare_MS Isomer_1 Shorter RT -> 25C-NBOMe Compare_RT->Isomer_1 Isomer_2 Longer RT -> 25C-NB3OMe Compare_RT->Isomer_2 Compare_MS->Isomer_1 Compare_MS->Isomer_2

Caption: GC-MS workflow for isomer differentiation.

Workflow 2: NMR-Based Differentiation cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Spectral Analysis cluster_3 Identification Prep Dissolve sample in CDCl3 with TMS NMR Acquire 1H NMR Spectrum Prep->NMR Analyze_Region Analyze Aromatic Region (6.5-7.5 ppm) NMR->Analyze_Region Pattern_1 Pattern: 2 Doublets, 2 Triplets Analyze_Region->Pattern_1 Pattern_2 Pattern: 1 Singlet (broad), 2 Doublets, 1 Triplet Analyze_Region->Pattern_2 Isomer_1 Identified as 25C-NBOMe Pattern_1->Isomer_1 Isomer_2 Identified as 25C-NB3OMe Pattern_2->Isomer_2

Caption: ¹H NMR workflow for isomer differentiation.

References

Comparative Analysis of 5-HT2A Receptor Affinity: 25C-NB3OMe vs. 25C-NBOMe

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the binding affinities of psychedelic phenethylamines at the serotonin (B10506) 2A receptor (5-HT2A) is paramount for understanding their pharmacological profiles. This guide provides a comparative analysis of 25C-NBOMe and its putative positional isomer, 25C-NB3OMe, at the 5-HT2A receptor, offering researchers, scientists, and drug development professionals a concise overview based on available experimental data.

Executive Summary

Data Presentation: 5-HT2A Receptor Binding Affinity

The following table summarizes the available quantitative data for the 5-HT2A receptor binding affinity of 25C-NBOMe and the inferred affinity for its 3-methoxy positional isomer.

Compound5-HT2A Receptor Affinity (Ki)Data Source
25C-NBOMe 0.68 nM[1]BenchChem[1]
25C-NB3OMe Predicted to be lower than 25C-NBOMeInferred from SAR studies[2]

Note: The Ki value for 25C-NB3OMe is an educated prediction based on structure-activity relationships within the NBOMe class of compounds and not from direct experimental measurement.

Experimental Protocols

The determination of 5-HT2A receptor binding affinity is typically conducted via radioligand binding assays. A generalized protocol for such an assay is outlined below.

Radioligand Binding Assay for 5-HT2A Receptor

  • Objective: To determine the binding affinity (Ki) of a test compound (e.g., 25C-NBOMe) by measuring its ability to displace a known radiolabeled ligand from the 5-HT2A receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

    • Radioligand: Typically [3H]ketanserin or [125I]DOI.

    • Test compounds: 25C-NBOMe and other competing ligands.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubation: A mixture of the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound are incubated in the assay buffer.

    • Equilibration: The mixture is incubated for a specific period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

    • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

    • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Separate bound/ free ligand Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow of a typical radioligand binding assay for determining receptor affinity.

5-HT2A Receptor Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist (e.g., 25C-NBOMe) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: The canonical Gq-coupled signaling pathway activated by 5-HT2A receptor agonists.

References

Unraveling the Pharmacological Nuances of NBOMe Positional Isomers at the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The N-benzylmethoxy (NBOMe) series of potent serotonergic psychedelics has garnered significant attention in the scientific community for both their complex pharmacology and their emergence as novel psychoactive substances. Understanding the subtle structural differences among positional isomers and their impact on receptor interaction and downstream signaling is crucial for the development of safer, more effective therapeutics targeting the serotonin (B10506) 2A (5-HT2A) receptor. This guide provides an objective comparison of the pharmacological profiles of six positional isomers of 25H-NBOMe, supported by available experimental data.

Key Pharmacological Differences: A Quantitative Overview

The position of the methoxy (B1213986) groups on the phenethylamine (B48288) moiety of the NBOMe scaffold dramatically influences the molecule's interaction with the 5-HT2A receptor. This is most evident in the functional potency for recruiting β-arrestin 2, a key protein in receptor desensitization and G protein-independent signaling.

Data Summary: Functional Potency of 25H-NBOMe Positional Isomers at the 5-HT2A Receptor

CompoundMethoxy Positionsβ-arrestin 2 Recruitment EC50 (nM)[1]β-arrestin 2 Recruitment Emax (%LSD)[1]
25H-NBOMe2,511.4164%
23H-NBOMe2,333.6123%
24H-NBOMe2,43.88145%
26H-NBOMe2,68.70156%
34H-NBOMe3,4248147%
35H-NBOMe3,5343118%

EC50 (Half-maximal effective concentration) is a measure of the compound's potency. A lower EC50 value indicates higher potency. Emax (maximum effect) is a measure of the compound's efficacy relative to a standard agonist (LSD).

The data clearly indicates that the presence of a methoxy group at the 2-position of the phenethylamine ring is critical for high potency in β-arrestin 2 recruitment. Isomers lacking this feature (34H-NBOMe and 35H-NBOMe) exhibit significantly reduced potency. Among the isomers with a 2-methoxy group, the 2,4-disubstitution (24H-NBOMe) results in the highest potency, being slightly more potent than the canonical 25H-NBOMe.[1]

Signaling Pathways and Functional Selectivity

NBOMe compounds, as 5-HT2A receptor agonists, are known to activate downstream signaling cascades primarily through two pathways: the Gq/11 protein pathway, leading to the production of second messengers like inositol (B14025) phosphates and the mobilization of intracellular calcium, and the β-arrestin pathway, which is involved in receptor desensitization and can also initiate G protein-independent signaling.

The differential activation of these pathways by various ligands is known as functional selectivity or biased agonism. This phenomenon is of significant interest in drug development, as it may be possible to design ligands that selectively activate pathways associated with therapeutic effects while avoiding those linked to adverse effects.

While the provided data focuses on the β-arrestin 2 recruitment pathway, the differences in potency and efficacy among the isomers suggest that the positioning of the methoxy groups likely also influences the activation of the Gq/11 pathway. A complete picture of the functional selectivity of these isomers would require a comparative analysis of their potencies and efficacies in both Gq/11- and β-arrestin-mediated signaling assays.

Visualizing Intracellular Signaling

To illustrate the primary signaling cascades activated by 5-HT2A receptor agonists like the NBOMe isomers, the following diagrams were generated using the DOT language.

5-HT2A Receptor Signaling Pathways 5-HT2A Receptor Downstream Signaling cluster_membrane Plasma Membrane cluster_g_protein Gq/11 Pathway cluster_arrestin β-arrestin Pathway 5HT2A_R 5-HT2A Receptor Gq_11 Gq/11 5HT2A_R->Gq_11 activates GRK GRK 5HT2A_R->GRK activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response_G Cellular Response Ca2->Cellular_Response_G PKC->Cellular_Response_G P_5HT2A_R Phosphorylated 5-HT2A Receptor GRK->P_5HT2A_R phosphorylates B_Arrestin β-arrestin P_5HT2A_R->B_Arrestin recruits Internalization Receptor Internalization B_Arrestin->Internalization Signaling_Complex Signaling Complex (e.g., MAPK) B_Arrestin->Signaling_Complex Cellular_Response_A Cellular Response Signaling_Complex->Cellular_Response_A NBOMe NBOMe Isomer (Agonist) NBOMe->5HT2A_R binds to

Caption: 5-HT2A Receptor Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of NBOMe positional isomers at the 5-HT2A receptor.

5-HT2A Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Experimental Workflow:

Radioligand Binding Assay Workflow Workflow for 5-HT2A Receptor Radioligand Binding Assay Membrane_Prep Membrane Preparation (e.g., from cells expressing 5-HT2A or brain tissue) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specifically bound radioligand) Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Calculate IC50 and Ki values) Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Steps:

  • Membrane Preparation:

    • Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., rat frontal cortex) are prepared by homogenization and centrifugation.

    • The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin or [125I]DOI).

      • Varying concentrations of the unlabeled test compound (NBOMe isomer).

      • The membrane preparation.

    • Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT2A antagonist).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration and Washing:

    • The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Scintillation Counting:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity on each filter is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

β-arrestin 2 Recruitment Assay (NanoBiT® Technology)

This assay measures the potency and efficacy of a compound to induce the recruitment of β-arrestin 2 to the activated 5-HT2A receptor in live cells.

Experimental Workflow:

NanoBiT Assay Workflow Workflow for NanoBiT β-arrestin 2 Recruitment Assay Cell_Culture Cell Culture and Transfection (e.g., HEK293 cells with 5-HT2A-LgBiT and SmBiT-β-arrestin 2 constructs) Plating Cell Plating (in 96-well plates) Cell_Culture->Plating Compound_Addition Addition of Test Compound (NBOMe isomer at various concentrations) Plating->Compound_Addition Substrate_Addition Addition of Nano-Glo® Substrate Compound_Addition->Substrate_Addition Luminescence_Measurement Luminescence Measurement (Real-time or endpoint) Substrate_Addition->Luminescence_Measurement Data_Analysis Data Analysis (Generate dose-response curves to determine EC50 and Emax) Luminescence_Measurement->Data_Analysis

References

The Serotonergic Maze: Unraveling the In-Vivo Effects of 25C-NBOMe in Comparison to Other 5-HT2A Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Development

The exploration of serotonergic compounds and their intricate interactions with the 5-HT2A receptor remains a pivotal area of research for understanding consciousness, treating neuropsychiatric disorders, and developing novel therapeutics. Among the vast landscape of 5-HT2A agonists, the N-benzylphenethylamine derivative, 25C-NB3OMe, has garnered significant attention for its potent and selective activity. This guide provides a comprehensive, data-driven comparison of the in-vivo effects of 25C-NB3OMe alongside other notable 5-HT2A agonists, including classical psychedelics and other research chemicals. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the comparative pharmacology of these compounds.

Probing Psychedelic Potential: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a primary in-vivo assay for predicting hallucinogenic potential in humans.[1][2] The table below summarizes the potency of 25C-NB3OMe and other selected 5-HT2A agonists in inducing the HTR.

CompoundAnimal ModelRoute of AdministrationED50 (μmol/kg)Reference
25C-NBOMe Sprague-Dawley RatsSubcutaneousNot explicitly stated, but noted to be 26-fold more potent than 2C-C.[3]
25I-NBOMe C57BL/6J MiceSubcutaneous0.17[3]
2C-I C57BL/6J MiceSubcutaneous2.42[3]
25I-NB3OMe C57BL/6J MiceSubcutaneous9.36[3]
25CN-NBOH C57BL/6J MiceSubcutaneous1.03[3]
DOI C57BL/6J MiceIntraperitonealNot explicitly stated, but used as a comparator.[4]
LSD Not specifiedNot specifiedNot directly compared in the same study with 25C-NB3OMe.

Experimental Protocol: Head-Twitch Response (HTR) Assay

The HTR assay is a behavioral paradigm used to quantify the activation of 5-HT2A receptors. The general protocol is as follows:

  • Animal Model: Typically, male C57BL/6J mice or Sprague-Dawley rats are used.[3][5]

  • Drug Administration: The test compound or vehicle is administered via a specified route, commonly subcutaneous (SC) or intraperitoneal (IP).[3][6]

  • Observation Period: Following administration, animals are placed in an observation chamber. The frequency of head twitches, which are rapid, rotational head movements, is recorded over a set period, often 30 minutes.[5]

  • Data Analysis: The number of head twitches is counted, and a dose-response curve is generated to calculate the ED50 value, which is the dose that produces 50% of the maximal response.

  • Antagonist Confirmation: To confirm the involvement of the 5-HT2A receptor, a selective antagonist like M100907 is often co-administered to demonstrate a blockade of the HTR.[1][3]

HTR_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Drug Preparation Drug Preparation Drug Preparation->Drug Administration Observation Observation Drug Administration->Observation Data Recording Data Recording Observation->Data Recording Data Analysis Data Analysis Data Recording->Data Analysis ED50 Calculation ED50 Calculation Data Analysis->ED50 Calculation

Experimental workflow for the Head-Twitch Response (HTR) assay.

Subjective Effects Mimicry: Drug Discrimination Studies

Drug discrimination is a behavioral paradigm that assesses the interoceptive (subjective) effects of a drug. In this assay, animals are trained to recognize the effects of a specific drug and respond accordingly to receive a reward. The ability of a novel compound to substitute for the training drug indicates similar subjective effects.

Training DrugTest CompoundAnimal ModelResultsReference
DOM 25B-NBOMe Sprague-Dawley RatsFull substitution[3]
DOM 25C-NBOMe Sprague-Dawley RatsFull substitution[3][6]
DOM 25I-NBOMe Sprague-Dawley RatsPartial substitution (74% at 2.5 mg/kg)[3]
MDMA 25C-NBOMe RatsPartial substitution (peak of 67%)[6]

Experimental Protocol: Drug Discrimination Assay

  • Animal Training: Animals, typically rats, are trained to press one of two levers in an operant chamber.[3] They are trained to associate the administration of a specific drug (e.g., DOM) with one lever and the administration of a vehicle (e.g., saline) with the other lever. Correct lever presses are rewarded with food or another reinforcer.

  • Test Sessions: Once trained, animals are administered a test compound, and the percentage of responses on the drug-appropriate lever is measured.

  • Data Interpretation:

    • Full Substitution: The test compound produces a high percentage of responding on the drug-appropriate lever (typically >80%), indicating similar subjective effects to the training drug.

    • Partial Substitution: The test compound produces an intermediate level of responding on the drug-appropriate lever.

    • No Substitution: The test compound does not increase responding on the drug-appropriate lever above vehicle levels.

The Intracellular Cascade: 5-HT2A Receptor Signaling Pathways

The in-vivo effects of 5-HT2A agonists are underpinned by their ability to activate specific intracellular signaling cascades. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[7][8] However, it is now understood that different agonists can exhibit "functional selectivity" or "biased agonism," preferentially activating certain pathways over others, which may account for their diverse pharmacological profiles.

The two major signaling pathways initiated by 5-HT2A receptor activation are:

  • The Canonical Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is considered crucial for the psychedelic effects of 5-HT2A agonists.[10]

  • The β-Arrestin Pathway: Upon agonist binding, the 5-HT2A receptor can also be phosphorylated, leading to the recruitment of β-arrestin proteins (preferentially β-arrestin 2).[7] This can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.[7] Some evidence suggests that β-arrestin signaling may contribute to certain behavioral effects of 5-HT2A agonists.[9]

Gq_Signaling 5-HT2A Agonist 5-HT2A Agonist 5-HT2A Receptor 5-HT2A Receptor 5-HT2A Agonist->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Cleaves PIP2 into PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates

Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Beta_Arrestin_Signaling 5-HT2A Agonist 5-HT2A Agonist 5-HT2A Receptor 5-HT2A Receptor 5-HT2A Agonist->5-HT2A Receptor Binds to GRK GRK 5-HT2A Receptor->GRK Activates P-5-HT2A-R Phosphorylated 5-HT2A Receptor GRK->P-5-HT2A-R Phosphorylates β-Arrestin β-Arrestin P-5-HT2A-R->β-Arrestin Recruits Internalization Internalization β-Arrestin->Internalization Leads to ERK Activation ERK Activation β-Arrestin->ERK Activation Initiates

β-Arrestin signaling pathway of the 5-HT2A receptor.

Neuronal Activity Modulation: In-Vivo Electrophysiology

The behavioral effects of 5-HT2A agonists are ultimately driven by their modulation of neuronal activity in specific brain circuits. In-vivo electrophysiology studies have shown that 5-HT2A agonists can have complex effects on neuronal firing. For instance, studies in the orbitofrontal cortex (OFC) have demonstrated that the 5-HT2A agonist DOI predominantly mediates an inhibitory action on neuronal firing.[4] The selective 5-HT2A antagonist MDL 100907 can block these effects, confirming the receptor's involvement.[4]

More recent ex vivo studies have shown that 25C-NBOMe can increase the excitability of pyramidal neurons in the orbitofrontal cortex.[11] Furthermore, other NBOMe compounds like 25B-NBOMe and 25I-NBOMe have been found to increase the release of excitatory neurotransmitters in various brain regions, including the cortex, striatum, and nucleus accumbens.[11] These findings suggest that while the overall effect on neuronal firing can be complex and region-dependent, an increase in excitatory neurotransmission is a common outcome of NBOMe action.

Concluding Remarks

The in-vivo pharmacological profile of 25C-NB3OMe and its analogs reveals them to be highly potent 5-HT2A receptor agonists. Their ability to induce the head-twitch response with high potency and fully substitute for classic hallucinogens in drug discrimination studies underscores their significant psychedelic potential. The underlying mechanism for these effects is primarily attributed to the activation of the canonical Gq/11 signaling pathway, leading to downstream modulation of neuronal activity and excitatory neurotransmission.

This comparative guide highlights the nuances in potency and behavioral effects among different 5-HT2A agonists. A thorough understanding of these differences, grounded in robust in-vivo data, is crucial for advancing our knowledge of the 5-HT2A receptor system and for the rational design of novel therapeutic agents targeting this critical receptor. Continued research, employing a combination of behavioral pharmacology, in-vivo electrophysiology, and molecular signaling assays, will be essential to fully elucidate the complex in-vivo effects of this fascinating class of compounds.

References

Cross-Reactivity of 25C-NBOMe with Serotonin Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional potency of 25C-NBOMe across various serotonin (B10506) (5-HT) receptor subtypes. The information is compiled from preclinical studies to support research and drug development in neuropsychiatric disorders.

Quantitative Comparison of Receptor Binding and Functional Potency

25C-NBOMe is a potent psychedelic compound that interacts with multiple serotonin receptors. Its primary target is the 5-HT2A receptor, where it acts as a high-potency agonist. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 25C-NBOMe at different 5-HT receptor subtypes. NBOMe compounds, in general, are known to be ultrapotent and highly efficacious agonists of serotonin 5-HT2A and 5-HT2C receptors, with Ki values in the low nanomolar range.[1] They exhibit a selectivity for the 5-HT2A receptor that is over 1000-fold higher than for the 5-HT1A receptor.[1]

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Assay Type
5-HT2A 0.044 - 0.6[2][3]0.76 - 240[2]Calcium mobilization, Inositol Phosphate (IP) accumulation[4][5][6]
5-HT2C 1.03 - 4.6[2][3]2.38 - 88.9[2]Calcium mobilization[4]
5-HT2B 1.91 - 130[2]111 - 130[2]IP accumulation[6]
5-HT1A 1800[3]Low potency and efficacy[6]Not specified

Note: Data for 25C-NBOMe is often presented in the context of other NBOMe compounds like 25I-NBOMe. The ranges reflect values reported across different studies.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[7][8] These assays measure the displacement of a radioactively labeled ligand by the test compound (e.g., 25C-NBOMe).

Objective: To determine the binding affinity (Ki) of 25C-NBOMe for various serotonin receptor subtypes.

Materials:

  • Membrane preparations from cells expressing the target human 5-HT receptor subtype.

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [125I]DOI for 5-HT2C).

  • Test compound (25C-NBOMe).

  • Assay buffer.

  • 96-well microplates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Crude membrane fractions are prepared from tissues or cell lines expressing the specific serotonin receptor subtype.[9] The protein concentration is determined using a standard method like the Bradford assay.[9]

  • Assay Setup: In a 96-well plate, the membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (25C-NBOMe) are added in an assay buffer.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium. The incubation time and temperature are specific to the receptor subtype being studied.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[9]

  • Scintillation Counting: After the filters are dried, scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.[9]

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the biological response resulting from a compound binding to and activating a receptor. For Gq-coupled receptors like 5-HT2A and 5-HT2C, a common method is to measure the mobilization of intracellular calcium.[5]

Objective: To determine the functional potency (EC50) and efficacy of 25C-NBOMe at 5-HT2A and 5-HT2C receptors.

Materials:

  • Cell line engineered to express the target 5-HT receptor and a calcium-sensitive fluorescent dye.

  • Test compound (25C-NBOMe).

  • Assay buffer or medium.

  • 384-well microplates.

  • Fluorometric imaging plate reader.

Procedure:

  • Cell Culture and Plating: The engineered cells are cultured and seeded into microplates and allowed to attach and grow overnight.[9]

  • Compound Addition: Serial dilutions of 25C-NBOMe are prepared in the assay buffer and added to the wells.

  • Incubation: The plate is incubated at 37°C for a specific period to allow for receptor activation and the subsequent cellular response.

  • Detection: The fluorescence intensity is measured using a fluorometric imaging plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The fluorescence data is plotted against the log concentration of 25C-NBOMe. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway for the 5-HT2A receptor and a general workflow for characterizing compound-receptor interactions.

5-HT2A Receptor Signaling Pathway 25C-NBOMe 25C-NBOMe 5-HT2A Receptor 5-HT2A Receptor 25C-NBOMe->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects Experimental_Workflow cluster_0 In Vitro Characterization Compound Synthesis Compound Synthesis Receptor Binding Assays Receptor Binding Assays Compound Synthesis->Receptor Binding Assays Functional Assays Functional Assays Compound Synthesis->Functional Assays Data Analysis Data Analysis Receptor Binding Assays->Data Analysis Functional Assays->Data Analysis Determine Ki Determine Ki Data Analysis->Determine Ki Determine EC50/Emax Determine EC50/Emax Data Analysis->Determine EC50/Emax Selectivity Profile Selectivity Profile Determine Ki->Selectivity Profile Determine EC50/Emax->Selectivity Profile

References

Validating the Specificity of 25C-NB3OMe for the 5-HT2A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 25C-NB3OMe's pharmacological profile, focusing on its specificity for the serotonin (B10506) 2A (5-HT2A) receptor. For researchers, scientists, and drug development professionals, this document summarizes key data on receptor binding affinities and functional activities, benchmarked against its parent compound, 2C-C, and other relevant NBOMe analogs. The experimental protocols for the foundational assays used to determine these values are also detailed below.

Comparative Analysis of Receptor Binding and Functional Potency

The N-(2-methoxybenzyl) substitution that converts 2C-C to 25C-NB3OMe significantly enhances its affinity for the 5-HT2A receptor.[1] In brain tissue from Sprague-Dawley rats, 25C-NBOMe demonstrated a 35-fold higher affinity for 5-HT2A receptors compared to 2C-C.[1][2] Generally, NBOMe compounds are characterized as ultrapotent and highly efficacious agonists of 5-HT2A and 5-HT2C receptors, with Ki values in the low nanomolar range and a selectivity for 5-HT2A over 5-HT1A that is greater than 1000-fold.[3][4]

While exhibiting high affinity, functional assays reveal a more nuanced relationship. In calcium mobilization assays, 2C-C is reported to be more potent (lower EC50 value) at the 5-HT2A receptor, though both are considered full agonists.[1] Conversely, at the 5-HT2C receptor, 25C-NB3OMe is both more potent and displays higher efficacy than 2C-C.[1][2] The addition of the N-benzyl group to phenethylamines, a characteristic of the NBOMe series, tends to increase affinity for 5-HT2A and 5-HT2C receptors while decreasing affinity for 5-HT1A receptors.[5][6]

Below is a summary of the binding affinities (Ki) and functional potencies (EC50) for 25C-NB3OMe and related compounds at various serotonin receptors.

CompoundReceptorKi (nM)EC50 (nM)Emax (%)Assay Type
25C-NB3OMe 5-HT2A 1.6 - 54 (range for various NBOMes)[2]1.2 - 53 (range for various NBOMes)[2]Full Agonist[1][2]Calcium Mobilization[1][2]
5-HT2C 40 - 347 (range for various NBOMes)[2]47.2 - 178 (range for various NBOMes)[2]60[2]Calcium Mobilization[2]
5-HT1A 660 - 2368 (range for various NBOMes)[2]--Radioligand Binding[2]
2C-C 5-HT2A --Full Agonist[1]Calcium Mobilization[1]
5-HT2C --29[2]Calcium Mobilization[2]
25I-NBOMe 5-HT2A 0.6[7][8]--Radioligand Binding[7][8]
5-HT2C 4.6[7][8]--Radioligand Binding[7][8]
5-HT1A 1800[7][8]--Radioligand Binding[7][8]
25CN-NBOH 5-HT2A ~1[9]--Radioligand Binding ([3H]25CN-NBOH)[9]
5-HT2C >52-fold lower affinity than 5-HT2A[10]--Radioligand Binding[10]
5-HT2B >37-fold lower affinity than 5-HT2A[10]--Radioligand Binding[10]

Experimental Protocols

Radioligand Binding Assay

This method is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

  • Harvest cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or dissect tissue with high receptor expression (e.g., rat frontal cortex).[1][11][12]

  • Homogenize the cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[1]

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet through resuspension and subsequent centrifugation to remove cytosolic components.[1]

  • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration.[1]

2. Binding Reaction:

  • In a 96-well microfilter plate, combine the membrane preparation, a specific radioligand (e.g., [3H]ketanserin), and a range of concentrations of the unlabeled test compound (e.g., 25C-NB3OMe).[1][11][13]

  • To define non-specific binding, a parallel set of reactions is prepared containing a high concentration of a known 5-HT2A antagonist.[1][13]

  • Incubate the plate for a set duration (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[1][14]

3. Separation and Detection:

  • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from unbound radioligand.[11]

  • Wash the filters multiple times with a cold wash buffer to minimize non-specific binding.[11]

  • After drying the filters, add a scintillation cocktail to each well.[11]

  • Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[11]

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq/11-coupled GPCRs like the 5-HT2A receptor.[15][16]

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1 cells).[15]

  • The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.[15]

  • Incubate the plates overnight to allow for cell attachment.[15]

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane.[15]

  • Intracellular esterases cleave the AM group, trapping the active dye inside the cells.[15]

3. Compound Addition and Signal Detection:

  • For agonist screening, add varying concentrations of the test compound (e.g., 25C-NB3OMe) to the wells.

  • Use an automated fluorescence plate reader or an imaging system to monitor the fluorescence intensity before and after the addition of the compound in real-time.[17]

  • An increase in fluorescence intensity corresponds to a rise in intracellular calcium, indicating receptor activation.[15]

4. Data Analysis:

  • Generate dose-response curves by plotting the change in fluorescence against the logarithm of the agonist concentration.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

  • The maximal response (Emax) can also be determined to assess the efficacy of the agonist relative to a reference compound.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and the general workflow for validating receptor specificity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist 5-HT / 25C-NB3OMe Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response PKC->Response Ca_Store Ca2+ Store IP3R->Ca_Store releases Ca_Cytosol [Ca2+]i ↑ Ca_Store->Ca_Cytosol Ca_Cytosol->PKC activates G cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) start Start: Validate Specificity of 25C-NB3OMe prep_membranes Prepare Receptor Membranes (e.g., from CHO-K1-h5HT2A cells) start->prep_membranes culture_cells Culture & Plate Cells (e.g., HEK293-h5HT2A) start->culture_cells run_binding Run Radioligand Binding Assay (Competition with [3H]ketanserin) prep_membranes->run_binding analyze_binding Analyze Data (IC50 -> Ki calculation) run_binding->analyze_binding compare Compare Ki and EC50 values across different receptors (e.g., 5-HT2A, 5-HT2C, 5-HT1A) analyze_binding->compare load_dye Load with Calcium-Sensitive Dye (e.g., Fluo-4 AM) culture_cells->load_dye run_functional Run Calcium Mobilization Assay (Measure fluorescence change) load_dye->run_functional analyze_functional Analyze Data (Dose-response -> EC50/Emax) run_functional->analyze_functional analyze_functional->compare conclusion Conclusion: Determine Receptor Specificity Profile compare->conclusion

References

Comparative Neurotoxicity of 25C-NB3OMe and 25C-NBOMe: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the neurotoxic profiles of the potent serotonergic agonists 25C-NB3OMe and 25C-NBOMe reveals a significant disparity in available research. While in-vitro studies have begun to characterize the cytotoxic effects and mechanistic pathways of 25C-NBOMe, a notable absence of neurotoxicity data for its structural isomer, 25C-NB3OMe, precludes a direct empirical comparison. This guide synthesizes the current experimental evidence for 25C-NBOMe and highlights the critical knowledge gap regarding 25C-NB3OMe, offering a framework for future research in the field of psychoactive substance toxicology.

Introduction

The N-benzylphenethylamine (NBOMe) compounds are a class of potent hallucinogens that act as agonists at the serotonin (B10506) 5-HT2A receptor. Among these, 25C-NBOMe has been associated with numerous cases of acute toxicity and fatalities. Its structural isomer, 25C-NB3OMe, also a potent 5-HT2A receptor agonist, has a less documented toxicological profile. This guide provides a detailed overview of the currently available neurotoxicity data for 25C-NBOMe to inform the scientific community and underscores the urgent need for research into the potential neurotoxic effects of 25C-NB3OMe.

Quantitative Neurotoxicity Data for 25C-NBOMe

In-vitro studies have demonstrated the cytotoxic effects of 25C-NBOMe on various neuronal cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance required to inhibit a biological process by 50%, have been determined in multiple studies. These findings indicate that 25C-NBOMe is significantly more potent in reducing cell viability than methamphetamine.[1][2]

Cell LineIC50 of 25C-NBOMe (µM)Reference
SH-SY5Y (human neuroblastoma)89[1][2]
PC12 (rat pheochromocytoma)78[1][2]
SN4741 (murine substantia nigra)62[1][2]

Experimental Protocols

The neurotoxicity of 25C-NBOMe has been primarily investigated using in-vitro cell culture models. A summary of the typical experimental methodologies is provided below.

Cell Culture and Treatment
  • Cell Lines: SH-SY5Y, PC12, and SN4741 cells are commonly used neuronal cell models.

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Application: 25C-NBOMe is dissolved in a suitable solvent (e.g., DMSO) and applied to the cell cultures at varying concentrations for a specified duration, typically 24 hours.

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Fluorescein Diacetate (FDA) / Propidium Iodide (PI) Double Staining: This method is used to visualize live (FDA-stained, green) and dead (PI-stained, red) cells, allowing for a direct assessment of cell death.[1][2]

Western Blot Analysis

This technique is employed to detect and quantify specific proteins involved in signaling pathways. In the context of 25C-NBOMe neurotoxicity, Western blotting has been used to measure the expression levels of key proteins in the Akt and ERK signaling pathways.

Signaling Pathways in 25C-NBOMe Neurotoxicity

Research indicates that the neurotoxic effects of 25C-NBOMe are mediated through the modulation of specific intracellular signaling pathways.[1][2][3] The primary mechanism involves the activation of the 5-HT2A receptor, which subsequently influences downstream signaling cascades.

G Simplified Signaling Pathway of 25C-NBOMe Neurotoxicity 25C-NBOMe 25C-NBOMe 5-HT2A Receptor 5-HT2A Receptor 25C-NBOMe->5-HT2A Receptor activates Akt Pathway Akt Pathway 5-HT2A Receptor->Akt Pathway inhibits ERK Cascade ERK Cascade 5-HT2A Receptor->ERK Cascade activates Neurotoxicity Neurotoxicity Akt Pathway->Neurotoxicity ERK Cascade->Neurotoxicity

Caption: 25C-NBOMe-induced neurotoxicity signaling cascade.

Studies have shown that 25C-NBOMe leads to an inhibition of the Akt pathway and an activation of the extracellular signal-regulated kinase (ERK) cascade.[1][2] The inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic ERK cascade are believed to contribute significantly to the observed neuronal cell death.

Experimental Workflow for In-Vitro Neurotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the neurotoxicity of a compound like 25C-NBOMe in a laboratory setting.

G Experimental Workflow for In-Vitro Neurotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Compound Preparation Compound Preparation Compound Preparation->Cell Treatment Incubation Incubation Cell Treatment->Incubation Cytotoxicity Assays Cytotoxicity Assays Incubation->Cytotoxicity Assays Western Blot Western Blot Incubation->Western Blot Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis Western Blot->Data Analysis

References

A Comparative Guide to Head-Twitch Response Studies of NBOMe Isomers in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The head-twitch response (HTR) in rodents is a widely accepted preclinical behavioral proxy for assessing the hallucinogenic potential of psychoactive compounds in humans.[1][2] This rapid, rotational head movement is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors.[1][3] The N-benzylmethoxy (NBOMe) series of potent 5-HT2A receptor agonists has been the subject of numerous HTR studies to characterize their psychoactive effects. This guide provides a comparative analysis of HTR studies involving various NBOMe isomers in mice, presenting quantitative data, experimental protocols, and visualizations of the underlying signaling pathway and experimental workflow.

Quantitative Comparison of NBOMe Isomers

The following table summarizes the in vivo potency of different NBOMe isomers in inducing the head-twitch response in mice. The data is compiled from various studies to provide a comparative overview.

CompoundMouse StrainRoute of AdministrationED50 (mg/kg)Relative Potency Comparison
25I-NBOMe C57BL/6JSubcutaneous (SC)~0.08 (estimated)14-fold more potent than 2C-I[2][4]
25B-NBOMe Not SpecifiedNot SpecifiedNot SpecifiedPotency several-fold higher than 2C-B[3]
25C-NBOMe Not SpecifiedNot SpecifiedNot SpecifiedPotency several-fold higher than 2C-C[3]
2C-I C57BL/6JSubcutaneous (SC)1.13-
25I-NBMD C57BL/6JSubcutaneous (SC)1.13No significant difference from 2C-I[5]

Note: ED50 is the dose required to produce 50% of the maximal response. Lower ED50 values indicate higher potency. Data for 25B-NBOMe and 25C-NBOMe were qualitatively described as more potent than their 2C counterparts, but specific ED50 values were not provided in the reviewed literature.

Experimental Protocols

The standardized protocol for assessing the head-twitch response in mice typically involves the following steps.

1. Animal Preparation:

  • Animals: Male C57BL/6J mice are commonly used.[1][2][4]

  • Magnet Implantation: To enable automated HTR detection, mice are anesthetized, and a small neodymium magnet is surgically affixed to the skull using dental cement.[1][6] A recovery period of at least one week is allowed post-surgery.[1] Alternatively, a minimally invasive method using magnetic ear tags can be employed.[7][8]

2. Apparatus:

  • A magnetometer coil is used to detect the movement of the head-mounted magnet.[1][2] The mouse is placed in a glass cylinder positioned within the coil.[1]

3. Procedure:

  • Habituation: On the day of the experiment, mice are habituated to the testing environment by placing them in the glass cylinder for a period of 30 minutes before drug administration.[1]

  • Drug Administration: The test compound (e.g., an NBOMe isomer) or vehicle is administered, typically via subcutaneous (SC) or intraperitoneal (IP) injection.[2][9]

  • Data Recording: Immediately following injection, head movements are recorded for a specified duration (e.g., 30-60 minutes).[1] The movement of the magnet induces a voltage change in the coil, which is then amplified, digitized, and recorded.[1]

4. Data Analysis:

  • The recorded signals are filtered to distinguish HTR events from other movements.[1]

  • Head twitches are identified based on their characteristic waveform, which is a rapid, rotational movement.[1][10]

  • The total number of head twitches is quantified for each animal and analyzed to determine dose-response relationships.[1]

Visualizations

Signaling Pathway for NBOMe-Induced Head-Twitch Response

The diagram below illustrates the proposed signaling cascade initiated by NBOMe binding to the 5-HT2A receptor, leading to the head-twitch response.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., in Prefrontal Cortex) NBOMe NBOMe 5-HT2A_Receptor 5-HT2A Receptor NBOMe->5-HT2A_Receptor Binds and Activates Gq_G11 Gq/11 Protein 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Neuronal_Excitation Increased Neuronal Excitability Ca_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation HTR Head-Twitch Response Neuronal_Excitation->HTR Leads to

Caption: 5-HT2A receptor signaling cascade.

Experimental Workflow for Head-Twitch Response Assay

The following diagram outlines the typical workflow for conducting a head-twitch response study in mice.

G A Animal Preparation (Magnet Implantation & Recovery) B Habituation (30 min in test chamber) A->B C Drug Administration (NBOMe isomer or Vehicle) B->C D Data Recording (Magnetometer, 30-60 min) C->D E Signal Processing (Filtering and Waveform Analysis) D->E F Quantification (Count total HTRs) E->F G Data Analysis (Dose-Response Curve) F->G

Caption: HTR experimental workflow.

References

Quantitative Analysis of 25C-NB3OMe in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), including the potent hallucinogen 25C-NB3OMe, presents a significant challenge for forensic and clinical toxicology. Accurate and sensitive quantification of these compounds in biological matrices is crucial for understanding their pharmacokinetics, assessing toxicity, and in legal investigations. This guide provides a comparative overview of validated analytical methods for the quantitative analysis of 25C-NB3OMe in biological samples, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methodologies

The two primary analytical techniques employed for the quantification of 25C-NB3OMe are GC-MS and LC-MS/MS. Each method, coupled with appropriate sample preparation, offers distinct advantages and is suited for different laboratory settings and research questions. LC-MS/MS is often favored for its high sensitivity and selectivity, particularly for NBOMe compounds which are typically analyzed by this method.[1][2] However, GC-MS provides a robust and widely available alternative.[1][2]

Quantitative Performance Data

The selection of an analytical method is often guided by its performance characteristics. The following tables summarize the quantitative data for the analysis of 25C-NBOMe and other NBOMe compounds using validated GC-MS and LC-MS/MS methods.

Table 1: GC-MS Method Performance for NBOMe Compounds in Blood and Urine [1][2]

ParameterBloodUrine
Limit of Detection (LOD) Not explicitly stated for 25C-NB3OMe, but method validated as per SWGTOX guidelines.Not explicitly stated for 25C-NB3OMe, but method validated as per SWGTOX guidelines.
Limit of Quantification (LOQ) Not explicitly stated for 25C-NB3OMe, but method validated as per SWGTOX guidelines.Not explicitly stated for 25C-NB3OMe, but method validated as per SWGTOX guidelines.
Linear Calibration Model Successful validation as per SWGTOX guidelines.Successful validation as per SWGTOX guidelines.
Bias and Precision Successful validation as per SWGTOX guidelines.Successful validation as per SWGTOX guidelines.
Stability (Autosampler, Freeze/Thaw) Successful validation as per SWGTOX guidelines.Successful validation as per SWGTOX guidelines.

SWGTOX: Scientific Working Group for Forensic Toxicology

Table 2: LC-MS/MS Method Performance for 25C-NBOMe in Urine and Hair [3][4][5]

ParameterUrineHair
Limit of Detection (LOD) 5 - 25 pg/mL3 - 5 pg/mg
Limit of Quantification (LOQ) 50 pg/mL6.25 - 12.5 pg/mg
Calibration Range 0.1 - 100 ng/mL0.025 - 2.5 ng/mg
Coefficient of Determination (R²) >0.99>0.99
Intra- and Inter-day Precision <20%<20%
Accuracy within ±20%within ±20%
Recovery (Extraction Method) 90 - 103% (LLE)80 - 107% (SPE)

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable quantitative analysis. Below are the methodologies for sample preparation and instrumental analysis for both GC-MS and LC-MS/MS techniques.

GC-MS Method for Blood and Urine Samples[1][2]

This method allows for the simultaneous quantification of a wide variety of compounds, including 25C-NBOMe.[1][2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • A detailed SPE protocol was not provided in the source material. However, SPE is a common technique for extracting drugs from biological matrices.[6] It typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.

2. Derivatization

  • Following extraction, the sample undergoes a derivatization step. This is often necessary for GC-MS analysis to improve the volatility and thermal stability of the analyte.

3. Instrumental Analysis: GC-MS

  • The derivatized extract is then injected into the GC-MS system for separation and detection. The specific parameters for the gas chromatograph and mass spectrometer (e.g., column type, temperature program, ionization mode) are critical for achieving the desired separation and sensitivity.

LC-MS/MS Method for Urine and Hair Samples[3][4][5]

This LC-MS/MS method was validated for the detection of 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe.[3][4][5]

1. Sample Preparation

  • Urine (Liquid-Liquid Extraction - LLE):

    • To 100 μL of urine, add 100 μL of the internal standard (25B-NBOMe-D3).

    • Add 500 μL of 0.1M NaOH solution.

    • Add 3 mL of extraction solvent (50:50 hexane:ethyl acetate).

    • Mix for 10 minutes and then centrifuge for 5 minutes at 4,000 rpm.

    • Freeze the aqueous (bottom) layer at -20°C.

    • Decant the organic (top) layer into a new tube.

    • Evaporate the organic layer to dryness under nitrogen at room temperature.

    • Reconstitute the residue for LC-MS/MS analysis.

  • Hair (Solid-Phase Extraction - SPE):

    • Wash 40 mg of hair with deionized water and dichloromethane, sonicating for 30 minutes with each wash.

    • Dry the hair and cut it into 1-2 mm segments.

    • Spike with 50 μL of internal standard (1,000 ng/mL 25B-NBOMe-D3).

    • A detailed SPE procedure for hair was not fully described but generally involves incubation, extraction, and clean-up steps.[3]

2. Instrumental Analysis: LC-MS/MS

  • The prepared samples are analyzed by an LC-MS/MS system. The chromatographic separation is crucial for resolving the analyte from matrix components, and the tandem mass spectrometer provides high selectivity and sensitivity for quantification.

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the sequence of steps from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Blood or Urine) SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE Derivatization Derivatization SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data

GC-MS analysis workflow for biological samples.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Urine or Hair) Urine_LLE Liquid-Liquid Extraction (LLE) (for Urine) BiologicalSample->Urine_LLE Hair_SPE Solid-Phase Extraction (SPE) (for Hair) BiologicalSample->Hair_SPE LCMSMS LC-MS/MS Analysis Urine_LLE->LCMSMS Hair_SPE->LCMSMS Data Data Acquisition & Quantification LCMSMS->Data

LC-MS/MS analysis workflow for biological samples.

References

Side-by-side comparison of NMR spectra for 25C-NB3OMe and 25C-NBOMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of forensic science, pharmacology, and drug development, the precise structural elucidation of novel psychoactive substances is of paramount importance. Among these, the NBOMe series of hallucinogens has garnered significant attention. This guide provides a side-by-side comparison of the Nuclear Magnetic Resonance (NMR) spectra of two closely related analogues: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine (25C-NB3OMe) and 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25C-NBOMe). While both compounds share a common phenethylamine (B48288) core, the positional difference of the methoxy (B1213986) group on the N-benzyl substituent gives rise to distinct spectral fingerprints.

Structural Differences

The key structural distinction between 25C-NB3OMe and 25C-NBOMe lies in the substitution pattern of the methoxy group on the N-benzyl ring. In 25C-NB3OMe, the methoxy group is at the meta- (3-) position, whereas in 25C-NBOMe, it is at the ortho- (2-) position. This seemingly minor variation significantly impacts the electronic environment of the nearby protons and carbons, leading to observable differences in their NMR chemical shifts and coupling patterns.

Structural_Comparison Chemical Structures of 25C-NB3OMe and 25C-NBOMe cluster_25C_NB3OMe 25C-NB3OMe cluster_25C_NBOMe 25C-NBOMe 25C_NB3OMe_img 25C_NBOMe_img

A comparison of the chemical structures of 25C-NB3OMe and 25C-NBOMe.

Comparative NMR Data

Proton/Carbon 25C-NB3OMe (¹H NMR) [2]25C-NBOMe (¹H NMR - Expected) [1]25C-NB3OMe (¹³C NMR - Expected) [1]25C-NBOMe (¹³C NMR - Expected) [1]
Aromatic H (N-benzyl) MultipletsMultiplets~100-160 ppm~100-160 ppm
Aromatic H (Phenethylamine) SingletsSinglets~110-155 ppm~110-155 ppm
-OCH₃ (N-benzyl) SingletSinglet~55 ppm~55 ppm
-OCH₃ (Phenethylamine) Two SingletsTwo Singlets~55 ppm~55 ppm
-CH₂- (Benzyl) SingletSinglet~50 ppm~46-47 ppm
-CH₂-CH₂-N- MultipletsMultiplets~28 and 45 ppm~28 and 45 ppm

Key Distinguishing Features:

  • ¹H NMR (Aromatic Region of N-benzyl group): The splitting pattern of the aromatic protons on the N-benzyl ring is a key differentiator. For NB3OMe isomers like 25C-NB3OMe, the spectrum typically shows a broadened singlet (which is a doublet of doublets with small couplings), two doublets, and one triplet.[1] In contrast, NB2OMe isomers like 25C-NBOMe exhibit two doublets and two triplets (with coupling constants >5 Hz).[1]

  • ¹³C NMR (-CH₂- Benzyl): The chemical shift of the benzylic carbon is also indicative of the methoxy group's position. For NB3OMe hydrochloride salts, this carbon resonates at approximately 50 ppm, while for NB2OMe hydrochloride salts, it appears slightly upfield at around 46-47 ppm.[1]

Experimental Protocols

A detailed experimental protocol for acquiring the ¹H NMR spectrum of 25C-NB3OMe is available.[2] While a specific protocol for 25C-NBOMe was not found, the general parameters used for related NBOMe compounds are described in the literature.[3]

¹H NMR Spectroscopy of 25C-NB3OMe HCl: [2]

  • Sample Preparation: The analyte is diluted to approximately 10 mg/mL in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as a 0 ppm reference and methenamine (B1676377) as a quantitative internal standard.

  • Instrument: 400 MHz NMR spectrometer.

  • Parameters:

    • Spectral Width: At least -3 ppm to 13 ppm.

    • Pulse Angle: 90°.

    • Delay Between Pulses: 45 seconds.

General NMR Spectroscopy for NBOMe Compounds: [3]

  • Instrument: 300 MHz Varian Mercury instrument.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (B129727) (methanol-d₄).

  • Temperature: 25 °C.

Experimental Workflow

The general workflow for NMR analysis of these compounds involves sample preparation, data acquisition, and spectral processing and interpretation.

NMR_Workflow Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H, 13C, etc.) Sample_Preparation->NMR_Acquisition Insert into Spectrometer Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Generate FID Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Data_Processing->Spectral_Analysis Generate Spectrum Structure_Elucidation Structure Elucidation & Comparison Spectral_Analysis->Structure_Elucidation

A generalized workflow for NMR analysis.

References

Comparative Analysis of 25C-NB3OMe and Classic Psychedelics: Efficacy and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and potency of the novel psychedelic compound 25C-NB3OMe with the classic psychedelics Lysergic Acid Diethylamide (LSD), Psilocybin (and its active metabolite, Psilocin), and Mescaline. Due to the limited availability of specific experimental data for 25C-NB3OMe in the scientific literature, this comparison extensively utilizes data from its close structural analog, 25C-NBOMe, to provide a substantive analysis. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language.

Executive Summary

The N-benzylphenethylamine derivative 25C-NB3OMe and its analogs are highly potent serotonin (B10506) 5-HT2A receptor agonists.[1] The available data on the closely related 25C-NBOMe indicates a significantly higher affinity and in vivo potency compared to classic psychedelics like psilocybin and mescaline, and in some aspects, rivaling or exceeding that of LSD.[2][3] The primary mechanism of action for all these compounds involves agonism at the 5-HT2A receptor, which initiates a Gq/G11-mediated signaling cascade, leading to an increase in intracellular calcium.[4] While all compounds converge on this primary pathway, differences in their broader receptor interaction profiles and potential for biased agonism may account for their distinct phenomenological and physiological effects.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

This table summarizes the binding affinities (Ki values) of 25C-NBOMe, LSD, Psilocin, and Mescaline for key serotonin receptors. Lower Ki values indicate a higher binding affinity. Data for 25C-NB3OMe is not currently available in the peer-reviewed literature; therefore, data for the closely related 25C-NBOMe is presented.

Compound5-HT2A5-HT2C5-HT1AReference
25C-NBOMe 0.680.69>10,000[5]
LSD 1.1 - 2.91.3 - 4.51.1 - 15[2]
Psilocin 59 - 158100 - 478116 - 223[2]
Mescaline 523 - 15002300 - 6800>10,000[2]
Table 2: Comparative Functional Potency (EC50, nM) in Calcium Mobilization Assay

This table presents the functional potencies (EC50 values) of the compounds in activating the 5-HT2A receptor, as measured by intracellular calcium mobilization.[6] A lower EC50 value signifies greater potency.[7] As with binding affinity, specific data for 25C-NB3OMe is not available, and data for 25C-NBOMe is provided as a proxy.

Compound5-HT2A EC50 (nM)Reference
25C-NBOMe 0.4 - 20.4[2][5]
LSD 2.5 - 10.7[8]
Psilocin 4.3 - 25[8]
Mescaline 38 - 120[8]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (specific activity >60 Ci/mmol).[4]

  • Reference Antagonist: Ketanserin.[4]

  • Test Compounds: 25C-NB3OMe (or analog) and classic psychedelics.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., glass fiber filters, pre-soaked in 0.5% polyethyleneimine).[4]

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer to a determined protein concentration.[9]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, [3H]Ketanserin (final concentration ~1 nM), and membrane suspension.

    • Non-specific Binding: Reference antagonist (e.g., 1 µM Ketanserin), [3H]Ketanserin, and membrane suspension.

    • Competition Binding: Serial dilutions of the test compound, [3H]Ketanserin, and membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[4]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity in counts per minute (CPM) using a scintillation counter.[4]

  • Data Analysis:

    • Calculate specific binding by subtracting the mean non-specific binding CPM from the mean total binding CPM.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the competition binding data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Intracellular Calcium Mobilization Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of a test compound in activating the Gq/G11-coupled 5-HT2A receptor by measuring changes in intracellular calcium concentration.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.[10]

  • Cell Culture Medium: DMEM supplemented with 10% FBS.[10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or a comparable calcium assay kit.

  • Probenecid (B1678239) (to prevent dye leakage).

  • Test Compounds: 25C-NB3OMe (or analog) and classic psychedelics.

  • Reference Agonist: Serotonin (5-HT).

  • Black-walled, clear-bottom 96-well microplates. [10]

  • Fluorescence Plate Reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing cells into black-walled, clear-bottom 96-well plates and incubate overnight to allow for adherence.[10]

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Calcium Mobilization Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's integrated liquid handler to add the compound dilutions to the respective wells.

    • Continue to record the fluorescence signal over time (typically 60-120 seconds) to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Efficacy is typically expressed as a percentage of the maximal response induced by the reference agonist, serotonin.

Signaling Pathways and Experimental Workflows

The primary signaling pathway initiated by the activation of the 5-HT2A receptor by these psychedelic compounds is the Gq/G11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Psychedelic Psychedelic (e.g., 25C-NB3OMe, LSD) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds Gq Gq/G11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Downstream Cellular Effects Ca->Response PKC->Response

Canonical 5-HT2A Receptor Signaling Pathway

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow Start Start PrepareMembranes Prepare Receptor Membranes Start->PrepareMembranes SetupAssay Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding PrepareMembranes->SetupAssay Incubate Incubate SetupAssay->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

This diagram outlines the workflow for a calcium mobilization functional assay.

Calcium_Assay_Workflow Start Start PlateCells Plate 5-HT2A Expressing Cells Start->PlateCells LoadDye Load Cells with Calcium-Sensitive Dye PlateCells->LoadDye PrepareCompounds Prepare Compound Dilutions LoadDye->PrepareCompounds MeasureFluorescence Measure Baseline and Post-Stimulation Fluorescence PrepareCompounds->MeasureFluorescence Analyze Data Analysis: - Plot Dose-Response Curve - Determine EC50 and Efficacy MeasureFluorescence->Analyze End End Analyze->End

Calcium Mobilization Assay Workflow

Discussion and Conclusion

The N-benzylphenethylamine, 25C-NBOMe, demonstrates exceptionally high affinity and potency at the 5-HT2A receptor, surpassing the classic psychedelics psilocin and mescaline, and comparable to or exceeding that of LSD in some assays.[2][3] While direct experimental data for 25C-NB3OMe remains elusive in the public domain, its structural similarity to 25C-NBOMe suggests it likely shares a similar pharmacological profile of high potency.

All compounds primarily exert their psychedelic effects through the activation of the 5-HT2A receptor and the subsequent Gq/G11 signaling cascade.[4] However, the broader receptor interaction profile of each compound likely contributes to the nuances of their subjective and physiological effects. For instance, LSD's interaction with dopamine (B1211576) receptors may contribute to its distinct psychoactive properties compared to the more selective phenethylamines.[2]

The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, is an area of active research in psychedelic pharmacology.[11] It is hypothesized that the therapeutic effects of psychedelics may be separable from their hallucinogenic effects through the development of biased agonists.[11] Further research is needed to fully elucidate the biased agonism profiles of 25C-NB3OMe and classic psychedelics to understand their full therapeutic potential and guide the development of novel, safer, and more effective psychedelic-inspired medicines.

Note: This guide is intended for a scientific audience and is for informational purposes only. The compounds discussed are potent psychoactive substances and may be subject to legal restrictions. All research should be conducted in accordance with local laws and regulations and with appropriate ethical oversight.

References

Correlating In-Vitro Binding Affinity with In-Vivo Behavioral Effects of 25C-NB3OMe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro and in-vivo pharmacological properties of N-benzylphenethylamine (NBOMe) compounds, with a focus on correlating the 5-HT2A receptor binding affinity of 25C-NB3OMe with its expected behavioral effects. Due to the limited availability of specific experimental data for 25C-NB3OMe in the public domain, this guide leverages data from its close structural analogs, primarily 25C-NBOMe and 25I-NBOMe, to provide a comprehensive and data-supported comparison.

The N-benzyl substitution on phenethylamine (B48288) hallucinogens, such as the 2C-X series, dramatically increases their affinity for the 5-HT2A receptor, resulting in significantly enhanced potency.[1] The head-twitch response (HTR) in rodents is a well-established behavioral proxy for the hallucinogenic effects of 5-HT2A receptor agonists in humans.[1] This guide will explore the structure-activity relationships that govern the in-vitro and in-vivo effects of these potent psychedelic compounds.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the receptor binding affinities and in-vivo behavioral potencies of 25C-NBOMe and related compounds. This data is essential for understanding the pharmacological profile of the NBOMe series and for inferring the properties of 25C-NB3OMe.

Table 1: In-Vitro Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2CReference
2C-C23.912.7[2]
25C-NBOMe 0.68 0.69 [2]
2C-I9.310.2[2]
25I-NBOMe0.64.6[1]

Lower Ki values indicate higher binding affinity.

Table 2: In-Vivo Behavioral Potency (Head-Twitch Response, HTR)

CompoundED50 (mg/kg, SC)SpeciesReference
2C-I1.13Mouse[3]
25I-NBOMe0.08Mouse[3]
25I-NB3OMe ~4.0 (9.36 µmol/kg) Mouse [1]

ED50 represents the dose required to produce a half-maximal response. The value for 25I-NB3OMe is converted from µmol/kg for comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and building upon the presented findings.

In-Vitro Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a compound to the 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium and reagents

  • Lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand (e.g., [3H]ketanserin)

  • Unlabeled test compound (e.g., 25C-NBOMe)

  • Non-specific binding control (e.g., 10 µM spiperone)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in assay buffer.

    • Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well microplate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of the non-specific binding control.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mats and add scintillation fluid.

    • Quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Vivo Head-Twitch Response (HTR) Assay

This protocol describes a common method for quantifying the head-twitch response in mice, a behavioral proxy for hallucinogenic activity.

Materials:

  • Male C57BL/6J mice

  • Test compound (e.g., 25I-NB3OMe) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Observation chambers (e.g., clear cylindrical enclosures)

  • Video recording equipment (optional)

  • Automated HTR detection system (e.g., magnetometer) or trained human observers

Procedure:

  • Animal Acclimation:

    • House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow mice to acclimate to the housing facility for at least one week before testing.

  • Habituation:

    • On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30 minutes.

    • Place each mouse individually into an observation chamber for a habituation period (e.g., 10-15 minutes) before drug administration.

  • Drug Administration:

    • Administer the test compound or vehicle via the desired route (e.g., subcutaneous, SC, or intraperitoneal, IP).

    • Administer a range of doses to determine a dose-response curve.

  • Behavioral Observation:

    • Immediately after administration, begin observing and quantifying the number of head twitches for a set period (e.g., 30-60 minutes).

    • A head twitch is characterized as a rapid, convulsive, side-to-side rotational movement of the head.

    • If using human observers, they should be blind to the treatment conditions.

    • If using an automated system, ensure it is properly calibrated to distinguish HTRs from other movements like grooming.

  • Data Analysis:

    • Sum the total number of head twitches for each animal over the observation period.

    • Plot the mean number of head twitches against the dose of the test compound.

    • Calculate the ED50 value, which is the dose that produces 50% of the maximal HTR frequency.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

G 5-HT2A Receptor Signaling Pathway 25C-NB3OMe 25C-NB3OMe 5-HT2A Receptor 5-HT2A Receptor 25C-NB3OMe->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Induces Behavioral Effects (HTR) Behavioral Effects (HTR) Ca2+ Release->Behavioral Effects (HTR) PKC Activation->Behavioral Effects (HTR)

Caption: 5-HT2A receptor signaling cascade initiated by 25C-NB3OMe.

G In-Vitro Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Membrane Prep Membrane Prep Cell Culture->Membrane Prep Incubation Incubation Membrane Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Calculate Ki Calculate Ki Scintillation Counting->Calculate Ki

Caption: Workflow for the in-vitro radioligand binding assay.

G In-Vivo HTR Assay Workflow Acclimation Acclimation Habituation Habituation Acclimation->Habituation Drug Administration Drug Administration Habituation->Drug Administration Behavioral Observation Behavioral Observation Drug Administration->Behavioral Observation Data Analysis Data Analysis Behavioral Observation->Data Analysis Calculate ED50 Calculate ED50 Data Analysis->Calculate ED50

Caption: Workflow for the in-vivo head-twitch response (HTR) assay.

References

Safety Operating Guide

Safe Disposal of 25C-NB3OMe Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent psychoactive compounds like 25C-NB3OMe hydrochloride is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, ensuring the safety of personnel and the protection of the environment.

This compound is a derivative of the phenethylamine (B48288) hallucinogen 2C-C and acts as a highly potent partial agonist for the human 5-HT2A receptor.[1] While one Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle it with care due to its potent biological activity. Another SDS for the related compound 25C-NBOMe hydrochloride, supplied as a solution in methanol, indicates significant hazards, including high flammability and toxicity.[2][3] Therefore, a cautious approach to disposal is warranted.

Hazard Summary

A summary of the hazard information for this compound and a related compound is presented below. This data underscores the importance of treating this compound as hazardous waste.

Hazard ClassificationThis compound25C-NBOMe hydrochloride (in Methanol)[2]
GHS Classification Not classifiedFlammable liquids 2, Acute toxicity - oral 3, Acute toxicity - dermal 3, Acute toxicity - inhalation 3, Specific target organ toxicity (single exposure) 1
Signal Word NoneDanger
Hazard Statements NoneH225: Highly flammable liquid and vapor. H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H370: Causes damage to the central nervous system and the visual organs.
Personal Protective Equipment (PPE) Not required (as per SDS)Protective equipment, respiratory protective device[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to minimize risk and ensure compliance with typical hazardous waste regulations.

1. Personal Protective Equipment (PPE):

  • Despite one SDS suggesting no special measures are required, it is best practice to wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • If handling a solution of the compound, especially in a volatile solvent like methanol, work should be conducted in a well-ventilated area or a chemical fume hood.[2]

2. Containment of Spills:

  • In the event of a spill, avoid direct contact with the material.

  • For solid spills, carefully sweep or vacuum the material into a designated, labeled waste container. Avoid creating dust.

  • For liquid spills (solutions), absorb the material with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[2] Do not use combustible materials like paper towels.

3. Waste Collection and Labeling:

  • All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealable hazardous waste container.

  • The label should include the chemical name ("this compound"), the appropriate hazard pictograms (e.g., skull and crossbones for toxicity if following the more cautious SDS), and the date of accumulation.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.

5. Final Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2]

  • Follow all local, state, and federal regulations for the disposal of hazardous and potentially psychoactive substances.

Experimental Workflow for Disposal

The logical workflow for the disposal of this compound is depicted in the following diagram. This visual guide helps to ensure that all necessary steps are considered and followed in the correct sequence.

DisposalWorkflow start Start: Need to dispose of This compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess physical state (Solid or Liquid?) solid_spill Solid Spill or Waste assess->solid_spill Solid liquid_spill Liquid Spill or Waste assess->liquid_spill Liquid contain_solid Carefully sweep or vacuum solid into a labeled waste container. Avoid creating dust. solid_spill->contain_solid contain_liquid Absorb with inert material (e.g., sand, vermiculite). Place in labeled waste container. liquid_spill->contain_liquid ppe->assess collect_waste Collect all contaminated materials (e.g., PPE, absorbent) in the same hazardous waste container. contain_solid->collect_waste contain_liquid->collect_waste label_waste Label waste container with: - Chemical Name - Hazard Pictograms - Date collect_waste->label_waste store_waste Store sealed container in a designated, secure area. label_waste->store_waste dispose Arrange for pickup by a licensed hazardous waste disposal company. store_waste->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment.

References

Safeguarding Research: A Comprehensive Guide to Handling 25C-NB3OMe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical guidance for the handling of 25C-NB3OMe hydrochloride, a potent phenethylamine (B48288) derivative. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment. The extreme potency of NBOMe compounds necessitates stringent safety measures, as adverse health effects, including overdose, can occur at very low doses.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory when handling this compound in any form, particularly as a powder. The following table summarizes the required equipment, which should be selected and used in accordance with a formal risk assessment.

PPE CategoryRecommended ItemsKey Specifications & Rationale
Respiratory Protection Fitted N100, R100, or P100 filtering facepiece respirator or an elastomeric half-mask respirator with N100, R100, or P100 filters. A Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended for procedures with a high risk of aerosolization.To prevent inhalation of aerosolized particles of the highly potent compound. The choice of respirator should be based on a thorough risk assessment of the planned procedure. All respirator use must be in the context of a comprehensive respiratory protection program, including medical clearance, training, and fit-testing, as per OSHA standard 29 CFR 1910.134.
Hand Protection Double gloving with nitrile gloves.While specific breakthrough time data for this compound is not available, nitrile gloves are recommended for protection against dermal exposure. Double gloving provides an additional layer of safety. Gloves should be changed immediately if contamination is suspected. For tasks with a higher risk of splashes, consider using thicker, chemical-resistant gloves.
Eye Protection Non-vented or indirectly vented chemical splash goggles. A full-face respirator provides both eye and respiratory protection.To protect against ocular exposure to powders or liquids. Safety glasses do not provide adequate protection from splashes or aerosols.
Body Protection A disposable, fluid-resistant lab coat or coveralls.To prevent contamination of personal clothing and skin.
Foot Protection Closed-toe shoes. Shoe covers should be considered for procedures with a high risk of spills.To protect against spills and dropped items.

Experimental Protocol: Safe Handling of this compound

The following is a step-by-step protocol for the safe handling of this compound during a typical laboratory procedure, such as preparing a stock solution.

Pre-Experiment Preparations:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Decontamination Supplies: Ensure that decontamination solutions (e.g., 10% bleach solution, soap and water) and hazardous waste containers are readily accessible.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling Procedure:

  • Weighing:

    • Carefully weigh the required amount of this compound powder in a tared, disposable weigh boat inside the chemical fume hood.

    • Use anti-static tools to minimize the dispersal of the powder.

  • Dissolving:

    • Gently add the solvent to the weigh boat containing the powder.

    • Use a pipette to transfer the resulting solution to the desired container.

    • Rinse the weigh boat with a small amount of solvent and add the rinse to the final container to ensure a complete transfer.

  • Post-Handling:

    • Securely cap and label the container with the compound's name, concentration, date, and appropriate hazard warnings.

    • Decontaminate all surfaces and equipment used in the procedure.

    • Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.

    • Carefully remove PPE, avoiding self-contamination, and dispose of it in the designated hazardous waste.

    • Thoroughly wash hands and forearms with soap and water after removing PPE.

Operational and Disposal Plans: A Clean and Safe Workspace

Decontamination:

  • Routine Decontamination: At the end of each work session, decontaminate all surfaces within the designated handling area (e.g., fume hood sash, work surface, and any equipment used) with a 10% bleach solution followed by a water rinse, or with soap and water.[1]

  • Spill Cleanup: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Gently apply a 10% bleach solution and allow for a contact time of at least 30 minutes before cleaning the area and disposing of all materials as hazardous waste.

Disposal:

  • All waste contaminated with this compound, including excess compound, solutions, contaminated labware, and used PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3]

  • Do not dispose of this material down the drain or in the regular trash.

Visualization of Safety Protocols

Logical Relationship for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_equipment Required PPE start Start: Planned Procedure with This compound risk_level Assess Risk of Aerosolization/Splash start->risk_level low_risk Low Risk (e.g., handling sealed vials) risk_level->low_risk Low moderate_risk Moderate Risk (e.g., preparing dilute solutions) risk_level->moderate_risk Moderate high_risk High Risk (e.g., weighing powder) risk_level->high_risk High ppe_low Minimum: Lab Coat, Gloves, Safety Goggles low_risk->ppe_low ppe_moderate Moderate: Lab Coat, Double Gloves, Chemical Goggles, Half-Mask Respirator (N100) moderate_risk->ppe_moderate ppe_high High: Disposable Coveralls, Double Gloves, Face Shield, PAPR or Full-Face Respirator high_risk->ppe_high

Caption: PPE selection workflow based on risk assessment.

This comprehensive guide is intended to serve as a foundation for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that a culture of safety is maintained in the laboratory at all times. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

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